molecular formula C9H13NO B1671444 3-(2-Aminopropyl)phenol CAS No. 1075-61-2

3-(2-Aminopropyl)phenol

Número de catálogo: B1671444
Número CAS: 1075-61-2
Peso molecular: 151.21 g/mol
Clave InChI: WTDGMHYYGNJEKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-Methyl-m-tyramine is a member of amphetamines.

Propiedades

IUPAC Name

3-(2-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDGMHYYGNJEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864856
Record name 3-(2-Aminopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-61-2
Record name 3-(2-Aminopropyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepefrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-aminopropyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEPEFRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JB0763SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(2-Aminopropyl)phenol basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Basic Properties of 3-(2-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, relevant experimental protocols, and biological activity of this compound. The information is intended to support research and development activities involving this compound.

Physicochemical Properties

This compound, also known as α-methyl-m-tyramine or gepefrine, is a phenethylamine (B48288) derivative.[1][2] It is recognized for its biological activity, particularly in modulating blood pressure.[3][4][5] The core physicochemical data for this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1075-61-2[1][3][4][6][7][8]
Molecular Formula C₉H₁₃NO[1][2][6][7]
Molecular Weight 151.21 g/mol [1][2][3][4][6]
Melting Point 137 °C[4]
Boiling Point 273.23 °C (rough estimate)[4]
Density 1.0406 g/cm³ (rough estimate)[4]
pKa 9.86 ± 0.10 (Predicted)[4]
Water Solubility Described as a water-soluble drug.[6] Quantitative data not readily available.
InChI Key WTDGMHYYGNJEKQ-UHFFFAOYSA-N[1][2]
SMILES CC(CC1=CC(=CC=C1)O)N[2][3][6]

Biological Activity and Mechanism of Action

This compound exhibits significant biological effects, primarily as a sympathomimetic agent.[1] Its mechanism of action involves the release of norepinephrine (B1679862) from adrenergic nerve terminals.[1] This activity leads to an increase in blood pressure, making it effective in treating orthostatic hypotension.[3][4][5] Clinical observations suggest it has a minimal effect on heart rate.[1][3]

Furthermore, it interacts with the serotonergic system, acting as a partial agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors, and as an antagonist at the 5-HT₂A receptor.[1]

Signaling_Pathway cluster_presynaptic Presynaptic Adrenergic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Cell cluster_serotonergic Serotonergic System Interaction compound This compound vesicle Norepinephrine Vesicles compound->vesicle Stimulates Release NE Norepinephrine vesicle->NE Exocytosis receptor Adrenergic Receptors NE->receptor Binds to effect Physiological Effect (e.g., Vasoconstriction, Increased Blood Pressure) receptor->effect compound_sero This compound ht1a 5-HT1A/1B/2C compound_sero->ht1a ht2a 5-HT2A compound_sero->ht2a agonist Partial Agonism ht1a->agonist antagonist Antagonism ht2a->antagonist

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis and Purification Workflow

A general synthetic route involves the reductive amination or alkylation of phenol (B47542) derivatives.[1] One specific, though general, procedure involves the reaction of a substituted aminophenol with sodium nitrite (B80452).[1]

Synthesis_Workflow start Start: Reactants (e.g., 3-((3-aminopropyl)amino)phenol hydrobromide, Sodium Nitrite) reaction Reaction - Solvent: Ethanol (B145695) - Acidic Conditions start->reaction monitoring Monitor Reaction Progress (Thin Layer Chromatography - TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography using Dichloromethane/Methanol (B129727) gradients) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product: This compound characterization->end

Caption: General workflow for synthesis and purification.

Protocol:

  • Reaction Setup: Dissolve the starting phenol derivative (e.g., 3-((3-aminopropyl)amino)phenol hydrobromide) in ethanol under acidic conditions in a suitable reaction vessel.

  • Reagent Addition: Slowly add sodium nitrite to the solution while maintaining the reaction temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane/methanol gradients).[1]

  • Workup: Once the reaction is complete, quench the reaction mixture and perform an aqueous workup. Extract the product into an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to achieve high purity.[1]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.

pKa Determination Protocol (Spectrophotometric Method)

This protocol is adapted from general methods for determining the pKa of aminophenols.[9][10]

  • Buffer Preparation: Prepare a series of buffer solutions with known, precise pH values spanning the expected pKa range (e.g., pH 8 to 11).

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: Add a small, constant volume of the stock solution to a constant volume of each buffer solution.

  • UV-Vis Measurement: Measure the UV-Vis absorbance spectrum of each sample at two or three selected wavelengths where the protonated and deprotonated species have different absorbances.

  • Data Analysis: Plot the absorbance as a function of pH. The inflection point of the resulting curve corresponds to the pKa of the compound.[9]

Solubility Determination (Isothermal Shake-Flask Method)

This is a standard and reliable method for determining the solubility of phenolic compounds in various solvents.[11][12]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, allow the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, typical spectroscopic features for phenols can be expected.

  • Infrared (IR) Spectroscopy: A characteristic broad absorption band is expected in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Aromatic C-H and C=C stretching bands would also be present.[13]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Aromatic protons would appear in the 7-8 δ range. The proton on the oxygen-bearing carbon would be deshielded, appearing in the 3.4 to 4.5 δ range. The phenolic O-H proton can appear over a wide range (3-8 δ).[13]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom bonded to the hydroxyl group is typically deshielded and absorbs in the 50 to 80 δ range.[13]

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of alpha-Methyl-m-tyramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl-m-tyramine, systematically known as 3-(2-aminopropyl)phenol, is a phenethylamine (B48288) derivative with a range of pharmacological activities. As a structural analog of other biogenic amines, it serves as a valuable tool in neuroscience and pharmacology research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known pharmacological actions, with a focus on its role as an indirect sympathomimetic and a modulator of serotonin (B10506) receptors. While detailed experimental data for this specific isomer is not extensively published, this guide consolidates available information and provides context based on related compounds.

Chemical Structure and Properties

alpha-Methyl-m-tyramine is a member of the amphetamine class of compounds.[1] Its structure consists of a phenol (B47542) ring substituted at the meta-position with a 2-aminopropyl group.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
Synonyms alpha-Methyl-m-tyramine, Gepefrine, m-hydroxy amphetamine[1]
CAS Number 1075-61-2[1]
Molecular Formula C₉H₁₃NO[1]
SMILES CC(CC1=CC(=CC=C1)O)N[1]
InChI InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3[1]
InChIKey WTDGMHYYGNJEKQ-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue
Molecular Weight 151.21 g/mol [1]
XLogP3 1.4[1]
Boiling Point (estimate) 273.23 °C[2]
Density (estimate) 1.0406 g/cm³[2]
Refractive Index (estimate) 1.5380[2]

Synthesis and Characterization

Synthesis

A common synthetic route for this compound involves a multi-step process. One reported method begins with meta-methoxy bromobenzene (B47551) and proceeds through reactions involving propylene (B89431) oxide, methane (B114726) sulfonic acid, ammonia (B1221849) in methanol, and hydrobromic acid. This four-step synthesis is suggested to have a comprehensive yield of over 63%, indicating its potential for industrial-scale production.[3]

Analytical Characterization

Detailed experimental spectra for alpha-methyl-m-tyramine are not widely published. However, standard analytical techniques would be employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons (with splitting patterns indicative of meta-substitution), the methine and methylene (B1212753) protons of the aminopropyl side chain, the methyl protons (as a doublet), and the phenolic and amine protons.

    • ¹³C NMR would reveal the number of unique carbon environments. For this compound, nine distinct signals would be expected, corresponding to the six aromatic carbons and the three carbons of the aminopropyl side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected at m/z 152.1075.[1] Fragmentation patterns would provide further structural information. PubChem lists the availability of GC-MS and LC-MS data from commercial sources.[4]

Pharmacology and Mechanism of Action

alpha-Methyl-m-tyramine exhibits a complex pharmacological profile, acting primarily as an indirect sympathomimetic agent and a modulator of serotonin receptors. It has been investigated as an antihypotensive agent, with studies showing it can increase blood pressure in patients with orthostatic hypotension.[5][6] It is also a known human metabolite of (R)-m-Methoxyamphetamine.[1]

Indirect Sympathomimetic Activity

The primary mechanism of action of alpha-methyl-m-tyramine is as an indirect sympathomimetic agent.[3] It is taken up into presynaptic adrenergic nerve terminals and induces the release of norepinephrine (B1679862) into the synaptic cleft.[3][7] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors on postsynaptic cells, resulting in a sympathomimetic response.

Norepinephrine_Release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron alpha_MMT alpha-Methyl- m-tyramine NET Norepinephrine Transporter (NET) alpha_MMT->NET Uptake NE_cyto Cytosolic Norepinephrine NET->NE_cyto Displaces NE_synapse Norepinephrine NET->NE_synapse Release Vesicle Synaptic Vesicle (Norepinephrine) Vesicle->NE_cyto Release from NE_cyto->NET Efflux Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Response Sympathomimetic Response Adrenergic_Receptor->Response Activates

References

Gepefrine: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the presumed mechanism of action for Gepefrine. It is intended for researchers, scientists, and drug development professionals. Notably, a thorough review of publicly available scientific literature did not yield specific quantitative data on the binding affinities or functional potencies of Gepefrine at adrenergic receptors. Therefore, this guide has been constructed based on the known pharmacology of structurally related sympathomimetic amines. The experimental protocols, data tables, and signaling pathway diagrams are representative of the methodologies that would be employed to definitively characterize the pharmacological profile of Gepefrine.

Introduction

Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent that has been used as an antihypotensive.[1] Structurally, it is a substituted phenethylamine (B48288) and a derivative of amphetamine.[1] Its classification as a sympathomimetic suggests that its primary mechanism of action involves the modulation of the adrenergic system, which is composed of α- and β-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862).[2][3]

Presumed Core Mechanism of Action: Adrenergic Receptor Modulation

Based on its chemical structure, Gepefrine is presumed to act as an agonist at adrenergic receptors. The α-methyl group, a characteristic feature of amphetamine derivatives, can influence potency and selectivity at adrenergic receptor subtypes and may also confer indirect sympathomimetic effects by promoting the release of endogenous norepinephrine from sympathetic nerve terminals.[4] The hydroxyl group on the meta-position of the phenyl ring is a key determinant of its interaction with the receptor binding pocket.

Interaction with α-Adrenergic Receptors

Alpha-adrenergic receptors are subdivided into α1 and α2 subtypes, each with further classifications (α1A, α1B, α1D and α2A, α2B, α2C).[5][6]

  • α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins.[7] Agonist binding initiates a signaling cascade that activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7] In vascular smooth muscle, this pathway results in vasoconstriction and an increase in blood pressure.[7] It is plausible that Gepefrine's antihypotensive effects are, at least in part, mediated by agonism at α1-adrenergic receptors.

  • α2-Adrenergic Receptors: These receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Presynaptic α2-receptors act as autoreceptors, inhibiting the further release of norepinephrine from nerve terminals.[6] Postsynaptic α2-receptors are found in various tissues and can also mediate vasoconstriction. The overall effect of a systemic α2-agonist can be complex, involving both central and peripheral actions.

Interaction with β-Adrenergic Receptors

Beta-adrenergic receptors are classified into β1, β2, and β3 subtypes, all of which are coupled to Gs proteins.[5]

  • β1-Adrenergic Receptors: Predominantly located in the heart, activation of β1-receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

  • β2-Adrenergic Receptors: Found in smooth muscle of the bronchioles, blood vessels, and other organs, β2-receptor activation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation).

  • β3-Adrenergic Receptors: Primarily located in adipose tissue, their activation stimulates lipolysis.

The overall cardiovascular effect of Gepefrine will depend on its relative agonist activity at α- and β-adrenergic receptor subtypes.

Quantitative Data on Adrenergic Receptor Interactions (Hypothetical)

Table 1: Hypothetical Binding Affinities (Ki, nM) of Gepefrine at Human Adrenergic Receptors

Receptor SubtypeHypothetical Ki (nM)
α1-Adrenergic
α1A150
α1B250
α1D200
α2-Adrenergic
α2A500
α2B750
α2C600
β-Adrenergic
β11200
β22500
β3>10000

Table 2: Hypothetical Functional Potencies (EC50, nM) and Efficacies (Emax, %) of Gepefrine in Second Messenger Assays

Receptor SubtypeAssayHypothetical EC50 (nM)Hypothetical Emax (% of Isoproterenol)
α1A Calcium Mobilization25085
α2A cAMP Inhibition80060
β1 cAMP Accumulation180045
β2 cAMP Accumulation350030

Experimental Protocols

To definitively determine the mechanism of action of Gepefrine, a series of in vitro pharmacological assays would be necessary. The following are detailed, representative protocols for key experiments.

Radioligand Binding Assays for Receptor Affinity

These assays measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Gepefrine for various adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligands specific for each receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).

  • Gepefrine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of Gepefrine.

  • For total binding wells, add assay buffer instead of Gepefrine.

  • For non-specific binding wells, add a high concentration of the non-specific control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Gepefrine concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Agonist Potency and Efficacy

These assays measure the cellular response to receptor activation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Gepefrine at α2- and β-adrenergic receptors.

Materials:

  • Whole cells expressing the adrenergic receptor subtype of interest.

  • Assay medium (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (for α2 receptor inhibition assays).

  • Isoproterenol (as a reference full agonist for β-receptors).

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (for β-receptor agonism):

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate.

  • Add varying concentrations of Gepefrine or a reference agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure (for α2-receptor agonism):

  • Follow steps 1 and 2 as above.

  • Add varying concentrations of Gepefrine in the presence of a fixed concentration of forskolin (to stimulate basal cAMP production).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the Gepefrine concentration to determine the EC50 and Emax for inhibition.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Gepefrine at α1-adrenergic receptors.

Materials:

  • Whole cells expressing the α1-adrenergic receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., HBSS with HEPES).

  • Phenylephrine (as a reference full agonist).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of Gepefrine or a reference agonist into the wells and immediately begin kinetic fluorescence measurements.

  • Record the peak fluorescence response for each well.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

G_protein_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Gepefrine_a1 Gepefrine alpha1_receptor α1-AR Gepefrine_a1->alpha1_receptor Gq Gq alpha1_receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effect_a1 Vasoconstriction Ca_release->Physiological_effect_a1 Gepefrine_b Gepefrine beta_receptor β-AR Gepefrine_b->beta_receptor Gs Gs beta_receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP ATP ATP PKA_activation PKA Activation cAMP->PKA_activation Physiological_effect_b Cardiac Stimulation / Smooth Muscle Relaxation PKA_activation->Physiological_effect_b

Caption: Presumed signaling pathways for Gepefrine at α1- and β-adrenergic receptors.

Experimental Workflows

experimental_workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (cAMP / Ca²⁺) start_binding Prepare receptor membranes and reagents incubate_binding Incubate membranes with radioligand and Gepefrine start_binding->incubate_binding filter_binding Filter to separate bound and free ligand incubate_binding->filter_binding count_binding Measure radioactivity filter_binding->count_binding analyze_binding Calculate IC50 and Ki count_binding->analyze_binding end_binding Determine Binding Affinity analyze_binding->end_binding start_functional Culture cells expressing target receptor prepare_cells Prepare cells (e.g., dye loading) start_functional->prepare_cells stimulate_cells Stimulate with Gepefrine prepare_cells->stimulate_cells measure_response Measure second messenger (cAMP or Ca²⁺) stimulate_cells->measure_response analyze_functional Calculate EC50 and Emax measure_response->analyze_functional end_functional Determine Potency & Efficacy analyze_functional->end_functional

Caption: General workflows for determining receptor binding and functional activity.

Conclusion

Gepefrine is a sympathomimetic agent, and its mechanism of action is presumed to involve direct agonism at adrenergic receptors. Based on its structure and classification, it likely interacts with both α- and β-adrenergic receptors, leading to a cascade of intracellular signaling events that ultimately produce its physiological effects, such as an increase in blood pressure. Definitive characterization of its receptor subtype selectivity, affinity, and functional potency requires rigorous in vitro pharmacological studies as outlined in this guide. The lack of publicly available quantitative data for Gepefrine highlights an area for future research to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2-aminopropyl)phenol, a key intermediate in pharmaceutical development. The document details two principal routes: the reductive amination of 3-methoxyphenylacetone (B143000) and the O-demethylation of 3-methoxyamphetamine. A third potential, though less detailed, pathway commencing from 3-bromophenol (B21344) is also explored. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and characterization of the final product.

Introduction

This compound, also known as alpha-methyl-m-tyramine, is a phenol (B47542) and amphetamine derivative with significant interest in medicinal chemistry due to its structural similarity to known sympathomimetic amines.[1] Its synthesis is a critical step in the development of various pharmaceutical agents. This guide outlines the most common and effective pathways for its preparation, providing detailed methodologies to ensure reproducibility and high yields.

Synthesis Pathways

Two primary, well-documented pathways for the synthesis of this compound are presented, along with a third exploratory route.

Pathway 1: Reductive Amination of 3-Methoxyphenylacetone

This pathway involves two main stages: the synthesis of the precursor 3-methoxyphenylacetone, followed by its reductive amination to yield an intermediate, 3-methoxyamphetamine, which is then demethylated.

3-Methoxyphenylacetone can be prepared via several methods. Two common approaches are detailed below.

  • From 3-Methoxyphenylacetonitrile:

    This method involves the reaction of 3-methoxyphenylacetonitrile with a Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis.

    • Reaction Scheme:

      G 3-Methoxyphenylacetonitrile 3-Methoxyphenylacetonitrile Intermediate_Imine Intermediate_Imine 3-Methoxyphenylacetonitrile->Intermediate_Imine 1. CH3MgBr, Et2O 2. H3O+ 3-Methoxyphenylacetone 3-Methoxyphenylacetone Intermediate_Imine->3-Methoxyphenylacetone

      Caption: Synthesis of 3-Methoxyphenylacetone from 3-Methoxyphenylacetonitrile.

  • From 3-Methoxybenzaldehyde (B106831) and Nitroethane:

    This is a two-step process starting with a Henry condensation of 3-methoxybenzaldehyde and nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene, which is then reduced to the target ketone.[2]

    • Reaction Scheme:

      G 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 1-(3-methoxyphenyl)-2-nitropropene 1-(3-methoxyphenyl)-2-nitropropene 3-Methoxybenzaldehyde->1-(3-methoxyphenyl)-2-nitropropene Nitroethane, Base 3-Methoxyphenylacetone 3-Methoxyphenylacetone 1-(3-methoxyphenyl)-2-nitropropene->3-Methoxyphenylacetone Fe, HCl

      Caption: Synthesis of 3-Methoxyphenylacetone from 3-Methoxybenzaldehyde.

The Leuckart reaction is a classic method for the reductive amination of ketones.[3][4][5] It utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent.[3] The reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to the primary amine.

  • Experimental Protocol:

    A mixture of 3-methoxyphenylacetone and an excess of ammonium formate is heated. The temperature is typically maintained between 160-185°C for several hours.[4] Following the reaction, the mixture is cooled and treated with hydrochloric acid to hydrolyze the formyl intermediate. The solution is then basified to liberate the free amine, 3-methoxyamphetamine, which can be extracted with an organic solvent.

  • Quantitative Data:

    ParameterValueReference
    Reactant Ratio1:2.5 (ketone:ammonium formate)[4]
    Temperature160-185 °C[4]
    Reaction Time6 hours[4]
    Yield~65-75% (of 3-methoxyamphetamine)[4]
  • Workflow Diagram:

    G A Mix 3-methoxyphenylacetone and ammonium formate B Heat to 160-185°C for 6h A->B C Cool and add HCl B->C D Hydrolyze intermediate C->D E Basify with NaOH D->E F Extract with organic solvent E->F G Isolate 3-methoxyamphetamine F->G

    Caption: Leuckart reaction workflow for 3-methoxyamphetamine synthesis.

The final step in this pathway is the cleavage of the methyl ether to yield the desired phenol. This is typically achieved using a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr3).[6]

  • Experimental Protocol (using 48% HBr):

    3-Methoxyamphetamine is refluxed with an excess of 48% hydrobromic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The crude this compound can then be purified by recrystallization.

  • Quantitative Data:

    ParameterValue
    Reagent48% Hydrobromic Acid
    TemperatureReflux
    Reaction Time2-4 hours
    Yield>90%
  • Reaction Scheme:

    G 3-Methoxyamphetamine 3-Methoxyamphetamine This compound This compound 3-Methoxyamphetamine->this compound 48% HBr, Reflux

    Caption: O-Demethylation of 3-methoxyamphetamine.

Pathway 2: Catalytic Hydrogenation of 3-(2-Nitroprop-1-en-1-yl)phenol

This pathway involves the Henry condensation of 3-hydroxybenzaldehyde (B18108) with nitroethane to form 3-(2-nitroprop-1-en-1-yl)phenol, which is then reduced to the final product.

  • Experimental Protocol:

    3-Hydroxybenzaldehyde and nitroethane are refluxed in a suitable solvent (e.g., toluene) with a basic catalyst (e.g., butylamine). Water is removed azeotropically using a Dean-Stark apparatus.

  • Reaction Scheme:

    G 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-(2-Nitroprop-1-en-1-yl)phenol 3-(2-Nitroprop-1-en-1-yl)phenol 3-Hydroxybenzaldehyde->3-(2-Nitroprop-1-en-1-yl)phenol Nitroethane, Butylamine, Toluene, Reflux

    Caption: Synthesis of 3-(2-Nitroprop-1-en-1-yl)phenol.

The nitropropene intermediate is reduced to the amine using catalytic hydrogenation.

  • Experimental Protocol:

    3-(2-Nitroprop-1-en-1-yl)phenol is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7]

  • Quantitative Data:

    ParameterValueReference
    Catalyst5-10% Pd/C[7]
    Hydrogen Pressure30-50 psi[7]
    TemperatureRoom Temperature[7]
    Reaction Time2-4 hours[7]
  • Workflow Diagram:

    G A Dissolve nitropropene in ethanol (B145695) B Add Pd/C catalyst A->B C Pressurize with H2 (30-50 psi) B->C D Stir at room temperature for 2-4h C->D E Filter catalyst D->E F Evaporate solvent E->F G Purify this compound F->G

    Caption: Catalytic hydrogenation workflow.

Pathway 3: From 3-Bromophenol (Exploratory)

This pathway is less detailed in the literature for this specific target molecule but represents a plausible synthetic route based on modern cross-coupling reactions.

  • Conceptual Approach:

    This route could involve a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, between 3-bromophenol and a suitable three-carbon amine-containing coupling partner, followed by reduction of any unsaturation. For example, a Heck reaction with allylamine (B125299) followed by isomerization and reduction, or a Sonogashira coupling with propargylamine (B41283) followed by reduction. Further research and development would be required to optimize this pathway.

  • Logical Relationship Diagram:

    G A 3-Bromophenol C Pd-catalyzed Cross-Coupling A->C B Amine-containing 3-carbon unit B->C D Reduction C->D E This compound D->E

    Caption: Conceptual pathway from 3-bromophenol.

Purification and Characterization

The final product, this compound, is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

Spectroscopic Data
  • 1H NMR: The proton NMR spectrum of a phenol will show characteristic signals for the aromatic protons (typically in the range of 6.5-8.0 ppm) and a broad singlet for the phenolic hydroxyl proton (variable, but often 4-7 ppm). The aminopropyl side chain will exhibit signals for the CH, CH2, and CH3 protons, with splitting patterns consistent with their neighboring protons.[9]

  • 13C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the hydroxyl group being deshielded (around 155 ppm). The carbons of the aminopropyl side chain will also have characteristic chemical shifts.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will display a broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm-1 and N-H stretching bands for the primary amine around 3300-3500 cm-1. Aromatic C-H stretching will be observed around 3000-3100 cm-1, and C=C stretching of the aromatic ring will appear in the 1450-1600 cm-1 region.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (151.21 g/mol ).[1]

Spectroscopic Data Summary
1H NMR Aromatic H: ~6.5-7.2 ppm; Phenolic OH: broad singlet; Aliphatic H's: ~1.0-3.5 ppm
13C NMR Aromatic C: ~110-160 ppm (C-OH ~155 ppm); Aliphatic C: ~20-50 ppm
IR (cm-1) 3200-3600 (O-H, N-H stretch); 3000-3100 (Aromatic C-H stretch); 1450-1600 (Aromatic C=C stretch)
MS (m/z) 151 (M+)

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing experimental insights and quantitative data for researchers in the field. The reductive amination of 3-methoxyphenylacetone and the catalytic hydrogenation of 3-(2-nitroprop-1-en-1-yl)phenol represent robust and well-established methods for obtaining this valuable pharmaceutical intermediate. Further exploration of modern cross-coupling strategies from readily available starting materials like 3-bromophenol may offer alternative and potentially more efficient synthetic routes.

References

The Biological Activity of 3-(2-Aminopropyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Aminopropyl)phenol, also known by its synonyms Gepefrine and α-methyl-m-tyramine, is a sympathomimetic amine with significant biological activity.[1][2] Primarily recognized for its role as an antihypotensive agent, its mechanism of action is centered on the indirect stimulation of the adrenergic system.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its mechanism of action, pharmacological effects, and the experimental protocols used to characterize them. While quantitative data on its receptor binding and functional potency are not extensively available in public literature, this guide synthesizes the existing qualitative knowledge to provide a thorough understanding of this compound for research and drug development purposes.

Introduction

This compound is a substituted phenethylamine (B48288) derivative that has been investigated for its therapeutic potential, particularly in the management of orthostatic hypotension.[1][3] Its chemical structure, featuring a phenol (B47542) ring with a 2-aminopropyl group at the meta position, is key to its pharmacological profile. The primary mode of action of this compound is as an indirect sympathomimetic agent, which elicits its effects by promoting the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1][4] This guide will explore the intricacies of its biological activity, from its influence on adrenergic and serotonergic pathways to detailed methodologies for its scientific investigation.

Pharmacological Profile

Adrenergic System Activity

The most well-documented biological effect of this compound is its indirect sympathomimetic activity. By triggering the release of norepinephrine from adrenergic neurons, it enhances noradrenergic signaling.[1][4] This leads to a cascade of physiological responses mediated by adrenergic receptors.

Primary Effects:

  • Vasoconstriction: Increased norepinephrine levels activate α-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and a subsequent rise in blood pressure.

  • Cardiovascular Effects: Clinical observations suggest that while it effectively raises blood pressure, it has a relatively small effect on heart rate.[1][3]

Serotonergic System Activity

In addition to its effects on the adrenergic system, this compound has been reported to interact with serotonin (B10506) (5-HT) receptors. It is described as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and an antagonist at the 5-HT2A receptor.[4] The functional consequences of these interactions are not as well-characterized as its sympathomimetic effects.

Quantitative Data
Receptor FamilyReceptor SubtypeReported Activity
Serotonin 5-HT1APartial Agonist[4]
5-HT1BPartial Agonist[4]
5-HT2AAntagonist[4]
5-HT2CPartial Agonist[4]
Adrenergic (Indirect)Norepinephrine Releasing Agent[1][4]

Signaling Pathways

The biological effects of this compound are initiated by its interaction with cellular signaling pathways. As an indirect sympathomimetic, its primary impact is on the norepinephrine signaling cascade. Its interactions with serotonin receptors suggest a more complex signaling profile.

Norepinephrine Release and Adrenergic Signaling

This compound facilitates the release of norepinephrine from presynaptic terminals. This released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), to initiate downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Compound This compound NET Norepinephrine Transporter (NET) Compound->NET Interacts with Vesicle Norepinephrine Vesicle NE_pre Norepinephrine (NE) Vesicle->NE_pre Releases NET->Vesicle Induces release from NE_synapse NE NE_pre->NE_synapse AdrenergicReceptor Adrenergic Receptor (α or β) NE_synapse->AdrenergicReceptor Binds to G_Protein G-Protein AdrenergicReceptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->SecondMessenger Produces Response Cellular Response (e.g., Vasoconstriction) SecondMessenger->Response cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) Compound This compound Receptor_1A 5-HT1A Compound->Receptor_1A Partial Agonist Receptor_2A 5-HT2A Compound->Receptor_2A Antagonist AC_inhibit Adenylyl Cyclase Receptor_1A->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Serotonin Serotonin Serotonin->Receptor_2A PLC_activate Phospholipase C Receptor_2A->PLC_activate Activates IP3_DAG ↑ IP3/DAG PLC_activate->IP3_DAG Start Isolate brain tissue (e.g., hypothalamus) Homogenize Homogenize tissue in -sucrose buffer Start->Homogenize Centrifuge1 Centrifuge at low speed (remove debris) Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant at high speed (pellet synaptosomes) Centrifuge1->Centrifuge2 Resuspend Resuspend pellet in physiological buffer Centrifuge2->Resuspend Preload Preload with [3H]-Norepinephrine Resuspend->Preload Wash Wash to remove excess [3H]-NE Preload->Wash Incubate Incubate with this compound (or control) Wash->Incubate Collect Collect supernatant Incubate->Collect Measure Quantify [3H]-NE release (scintillation counting) Collect->Measure

References

Endogenous metabolite 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Endogenous Metabolite 3-(2-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α-methyl-m-tyramine, is an endogenous metabolite with significant biological activity. Historically investigated as an antihypotensive agent, its primary physiological role is to increase blood pressure, making it a molecule of interest for conditions such as orthostatic hypotension. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, mechanism of action, and relevant experimental protocols. Quantitative data from existing literature on related compounds are presented to offer a comparative context, and key signaling pathways and experimental workflows are visualized to facilitate comprehension.

Introduction

This compound is a biogenic amine that acts as an indirect sympathomimetic agent. Its structure, featuring a phenol (B47542) ring with an aminopropyl side chain, is similar to other trace amines and neurotransmitters. While its endogenous presence is established, its precise physiological and pathological roles are still under investigation. This document aims to consolidate the available scientific information, providing a valuable resource for researchers and professionals in drug development.

Biochemical Properties and Biosynthesis

This compound is a human metabolite of (R)-m-Methoxyamphetamine[1]. While its complete endogenous biosynthetic pathway is not fully elucidated, research on analogous compounds suggests a potential route. Studies on rat striatum have indicated that α-methyl-m-tyramine can be formed from the substrate α-methylphenylalanine (AMPA) by the enzyme tyrosine hydroxylase[2]. This suggests a metabolic pathway where AMPA is hydroxylated to form this compound.

Proposed Biosynthetic Pathway of this compound

cluster_biosynthesis Proposed Biosynthetic Pathway AMPA α-Methylphenylalanine Metabolite This compound AMPA->Metabolite Tyrosine Hydroxylase cluster_workflow Norepinephrine Release Workflow Metabolite This compound Presynaptic Presynaptic Neuron Metabolite->Presynaptic Vesicle Storage Vesicle (Norepinephrine) Metabolite->Vesicle Displaces NE_cyto Cytosolic Norepinephrine Vesicle->NE_cyto Release NET Norepinephrine Transporter (NET) NE_cyto->NET Synaptic_NE Synaptic Norepinephrine NET->Synaptic_NE Reverse Transport cluster_signaling Downstream Adrenergic Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors NE Norepinephrine a1 α1 NE->a1 a2 α2 NE->a2 beta β NE->beta Gq Gq a1->Gq PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ + PKC activation IP3_DAG->Ca_PKC Gi Gi a2->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gs Gs beta->Gs AC_activate Adenylyl Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA PKA activation cAMP_increase->PKA cluster_protocol Sample Preparation Workflow Plasma Plasma Sample Precipitation Add Precipitating Agent Plasma->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization HPLC HPLC Injection Derivatization->HPLC

References

An In-depth Technical Guide to 3-(2-Aminopropyl)phenol (CAS Number: 1075-61-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol, also known by synonyms such as Gepefrine, α-methyl-meta-tyramine, and 3-hydroxyamphetamine, is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1][2] Its CAS number is 1075-61-2.[1][3] Historically, it has been investigated as an antihypotensive agent for its ability to raise blood pressure.[4] This technical guide provides a comprehensive overview of its chemical synthesis, analytical characterization, and pharmacological properties, with a focus on its mechanism of action and relevant experimental protocols.

Chemical and Physical Properties

This compound is a substituted phenethylamine with a hydroxyl group at the meta position of the phenyl ring.[2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 1075-61-2[1][3]
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [1]
IUPAC Name This compound[1]
Synonyms Gepefrine, α-methyl-meta-tyramine, 3-hydroxyamphetamine[2]
Physical Form Solid
XLogP3 1.4[1]

Synthesis and Characterization

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a likely synthetic route starting from 3-methoxyphenylacetone (B143000), followed by demethylation.

Step 1: Synthesis of N-formyl-3-(2-aminopropyl)anisole via Leuckart Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 3-methoxyphenylacetone with 2 to 2.5 moles of ammonium (B1175870) formate (B1220265) or formamide.

  • Heat the reaction mixture to 160-185°C for 6 to 24 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add a 10 M solution of sodium hydroxide (B78521) and reflux for 2 hours to hydrolyze the intermediate formamide.[10]

  • After cooling, separate the organic layer.

Step 2: Demethylation to this compound

  • To the crude N-formyl-3-(2-aminopropyl)anisole, add an excess of a demethylating agent such as 48% hydrobromic acid.

  • Reflux the mixture for several hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel, using a solvent system such as a gradient of methanol (B129727) in dichloromethane.

  • Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in an appropriate solvent (e.g., diethyl ether) and bubbling with anhydrous HCl gas to precipitate the salt, which can then be recrystallized.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), a multiplet for the methine proton of the aminopropyl side chain, signals for the methylene (B1212753) protons, and a doublet for the terminal methyl group. The phenolic hydroxyl proton will appear as a broad singlet, and the amine protons will also likely be a broad singlet.

  • ¹³C-NMR: The carbon NMR spectrum will display signals for the aromatic carbons (one of which will be shifted downfield due to the hydroxyl group), and signals for the three carbons of the aminopropyl side chain.

3.2.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 151.21 g/mol .[1] Fragmentation patterns would likely involve cleavage of the aminopropyl side chain.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic group (a broad band around 3200-3600 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism involving the release of norepinephrine (B1679862) and direct interaction with serotonin (B10506) receptors.

Indirect Sympathomimetic Activity

The primary mechanism of action is as an indirect sympathomimetic agent.[11] It promotes the release of norepinephrine from presynaptic nerve terminals.[11] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors, resulting in physiological effects such as an increase in blood pressure.[4]

Interaction with Serotonin Receptors

This compound also interacts with various serotonin (5-HT) receptor subtypes. It has been reported to act as a partial agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors, and as an antagonist at the 5-HT₂A receptor.

Receptor SubtypeActivityQuantitative Data (from literature)Reference
5-HT₁A Partial AgonistEC₅₀ values in the nanomolar range
5-HT₁B Partial AgonistEC₅₀ values in the nanomolar range
5-HT₂A AntagonistIC₅₀ ~100 nM
5-HT₂C Partial AgonistEC₅₀ values in the nanomolar range

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general framework for determining the binding affinity of this compound for serotonin receptors.[12][13][14][15][16]

  • Membrane Preparation: Utilize cell lines recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂A). Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.

  • Assay Conditions: In a 96-well plate, combine the receptor membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., Calcium Mobilization for 5-HT₂A Receptors)

This protocol outlines a method to assess the functional activity of this compound at the 5-HT₂A receptor.[17]

  • Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Norepinephrine Release Assay from Synaptosomes

This protocol describes a method to measure norepinephrine release from nerve terminals.[18][19]

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., hypothalamus or spinal cord) by homogenization and differential centrifugation.

  • Radiolabeling: Incubate the synaptosomes with [³H]norepinephrine to allow for its uptake into the vesicles.

  • Release Assay: Add varying concentrations of this compound to the synaptosome suspension.

  • Quantification: After a short incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration. Measure the amount of [³H]norepinephrine released into the supernatant using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the total [³H]norepinephrine content and determine the EC₅₀ for release.

In Vivo Blood Pressure Measurement in Rats

This protocol provides a general procedure for assessing the in vivo effects of this compound on blood pressure.[20][21][22][23][24]

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Blood Pressure Monitoring: Employ either tail-cuff plethysmography for non-invasive measurement or radiotelemetry for continuous and direct measurement. For telemetry, surgically implant a pressure-sensitive catheter into the abdominal aorta. Allow the animals to recover from surgery before the experiment.[23]

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

  • Data Collection: Record systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare them to a vehicle-treated control group.

Signaling Pathways

Norepinephrine-Mediated Vasoconstriction

The release of norepinephrine by this compound leads to the activation of α₁-adrenergic receptors on vascular smooth muscle cells, initiating a signaling cascade that results in vasoconstriction and an increase in blood pressure.

Norepinephrine_Signaling Norepinephrine Norepinephrine Alpha1_AR α₁-Adrenergic Receptor Norepinephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to

Caption: Norepinephrine signaling cascade leading to vasoconstriction.

Interaction with Serotonin 5-HT₂A Receptor

As an antagonist at the 5-HT₂A receptor, this compound would block the canonical Gq-coupled signaling pathway typically initiated by serotonin.

Serotonin_Antagonism Serotonin Serotonin (5-HT) HT2A_R 5-HT₂A Receptor Serotonin->HT2A_R Activates Compound This compound Compound->HT2A_R Blocks Gq_pathway Gq-PLC-IP₃/DAG Pathway HT2A_R->Gq_pathway Activates Cellular_Response Cellular Response (e.g., neuronal excitation, smooth muscle contraction) Gq_pathway->Cellular_Response Leads to

References

3-(2-Aminopropyl)phenol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and general methodologies concerning the solubility and stability of 3-(2-aminopropyl)phenol (also known as α-methyl-m-tyramine or Gepefrin). This document is intended to be a valuable resource for professionals in research and drug development.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is fundamental in pharmaceutical development. Solubility influences bioavailability and formulation strategies, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

This compound is a phenethylamine (B48288) derivative with the molecular formula C₉H₁₃NO. It is structurally characterized by a phenolic ring with a 2-aminopropyl side chain at the meta position.

Solubility Profile

Physicochemical Properties Influencing Solubility:

PropertyValue/DescriptionSource
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
XLogP3 (Calculated) 1.4[4]
Appearance Data not available[2]

The calculated XLogP3 value of 1.4 indicates a degree of lipophilicity, which may temper its aqueous solubility[4]. For structurally similar phenolic compounds, solubility is often pH-dependent and can be limited in neutral aqueous solutions.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the aqueous solubility of a phenolic compound like this compound, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, ethanol, DMSO) at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., purified water, USP-grade ethanol, DMSO)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC with UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a supernatant aliquot and filter it using a syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • The determined concentration represents the solubility of the compound under the tested conditions.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle C->D E Centrifuge D->E F Filter supernatant E->F G Quantify concentration (HPLC/UV-Vis) F->G G cluster_stress Stress Conditions This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolytic This compound->Photo Degradation Products Degradation Products Acid->Degradation Products Base->Degradation Products Oxidation->Degradation Products Thermal->Degradation Products Photo->Degradation Products G A This compound Phenolic -OH Amino group B Oxidation [O] A->B Oxidizing agents, light, heat D Photodegradation A->D C Quinone-type Degradants B->C E Photolytic Products D->E G A Perform Forced Degradation Studies B Analyze Stressed Samples by HPLC A->B C Develop Separation Method (Column, Mobile Phase, Gradient) B->C D Assess Peak Purity and Resolution C->D E Validate Method (ICH Guidelines) D->E

References

Spectroscopic and Pharmacological Profile of 3-(2-Aminopropyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and pharmacological characteristics of 3-(2-Aminopropyl)phenol, a phenethylamine (B48288) derivative with known interactions with serotonin (B10506) receptors. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its functional groups and known spectral ranges for similar chemical structures. Detailed, generalized protocols for acquiring such data via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided. Furthermore, this guide visualizes the known signaling pathways associated with the compound's targets and outlines a typical experimental workflow for its spectroscopic characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: α-Methyl-m-tyramine, m-Hydroxyamphetamine

  • CAS Number: 1075-61-2

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the typical spectral regions for the functional groups present in the molecule: a phenol (B47542) group, a benzene (B151609) ring, a primary amine, and an alkyl chain.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3550-3200Strong, BroadO-H StretchPhenol
3500-3300MediumN-H StretchPrimary Amine
~3030MediumC-H StretchAromatic
2950-2850Medium to StrongC-H StretchAlkyl (CH₃, CH₂, CH)
1700-1500Medium, SharpC=C BendingAromatic Ring
1650-1580MediumN-H BendPrimary Amine
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm)MultiplicityIntegrationProton Assignment
~7.1 - 6.6Multiplet4HAromatic protons (C₆H₄)
~4.5 - 7.0Broad Singlet1HPhenolic -OH
~3.0 - 3.5Multiplet1HMethine proton (-CH)
~2.5 - 2.9Multiplet2HMethylene protons (-CH₂)
~1.5 - 2.5Broad Singlet2HAmine protons (-NH₂)
~1.1Doublet3HMethyl protons (-CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm)Carbon Assignment
~155C-OH (Phenolic)
~140Quaternary aromatic carbon
~130 - 115Aromatic CH carbons
~50Methine carbon (-CH)
~45Methylene carbon (-CH₂)
~20Methyl carbon (-CH₃)
Mass Spectrometry (MS)
m/z RatioInterpretation
151Molecular Ion [M]⁺
134Loss of NH₃
107Benzylic cleavage
77Phenyl cation
44[CH₃-CH=NH₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Broadband proton decoupling is typically used for ¹³C NMR to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns (for ¹H NMR) are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. The instrument is set to scan over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Signaling Pathways and Experimental Workflow

Interaction with Serotonin Receptors

This compound is known to act as a partial agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C serotonin receptors, and as an antagonist at the 5-HT₂A receptor. The following diagram illustrates a simplified overview of the downstream signaling pathways affected by these interactions.[3][4][5][6]

G Simplified Signaling of this compound at Serotonin Receptors cluster_compound Compound cluster_receptors Serotonin Receptors cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers Compound This compound HT1A 5-HT1A Compound->HT1A Partial Agonist HT1B 5-HT1B Compound->HT1B Partial Agonist HT2A 5-HT2A Compound->HT2A Antagonist HT2C 5-HT2C Compound->HT2C Partial Agonist AC_inhibit Adenylate Cyclase (Inhibition) HT1A->AC_inhibit HT1B->AC_inhibit PLC_activate Phospholipase C (Activation) HT2A->PLC_activate HT2C->PLC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_increase ↑ IP3 & DAG PLC_activate->IP3_DAG_increase

Caption: Interaction of this compound with serotonin receptors.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

G Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Pure Sample) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A typical workflow for spectroscopic analysis.

References

3-(2-Aminopropyl)phenol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-(2-Aminopropyl)phenol (CAS No: 1075-61-2), also known as Isophen or 3-APPA. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety protocols and data from the parent compound, phenol (B47542), to ensure a conservative and robust safety framework. All personnel handling this substance must be thoroughly trained in these procedures and have access to the appropriate personal protective equipment and emergency facilities.

Section 1: Chemical and Physical Properties

This compound is a phenethylamine (B48288) derivative.[1] Its known physical and chemical properties are summarized below. Understanding these properties is crucial for safe storage and handling.

PropertyValueSource
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2]
CAS Number 1075-61-2[2]
Appearance Solid[3]
Melting Point 137 °C[4]
Boiling Point 273.23°C (estimate)[4][5]
pKa 9.86 ± 0.10 (Predicted)[4]
Synonyms Phenol, m-(2-aminopropyl)-; α-Methyl-m-tyramine; Isophen; 3-APPA[6]

Section 2: Hazard Identification and Toxicological Summary

The primary hazards associated with this compound are related to its phenolic structure. It is classified as causing serious eye irritation.[2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4]

Due to the scarcity of specific toxicological data for this compound, data for the parent compound, phenol, is provided as a conservative reference. Phenol is highly corrosive, toxic by all routes of exposure, and can be rapidly absorbed through the skin, potentially causing severe systemic effects.[7][8][9]

Acute Toxicity Data
CompoundTestRouteSpeciesValueSource
This compound LD₅₀SubcutaneousMouse17 mg/kg[4]
Phenol LD₅₀OralRat317 mg/kg[7]
Phenol LD₅₀OralMouse270 mg/kg[7]
Phenol LD₅₀DermalRabbit630 mg/kg[7]
Phenol LC₅₀InhalationRat316 mg/m³[6]
GHS Classification for this compound
Hazard ClassCategoryHazard Statement
Serious eye damage/eye irritation2H319: Causes serious eye irritation

Source: ECHA C&L Inventory[2]

Summary of Other Toxicological Effects (Based on Phenol)
  • Skin Corrosion/Irritation: Causes severe skin burns.[6] Phenol can be absorbed through intact skin and may cause symptoms similar to inhalation and ingestion.[10]

  • Germ Cell Mutagenicity: Phenol is suspected of causing genetic defects and is mutagenic for mammalian somatic cells and bacteria/yeast.[6][7]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies phenol as Group 3 (Not classifiable as to its carcinogenicity to humans).[7] The EPA has classified phenol as Group D (not classifiable as to human carcinogenicity).[9]

  • Reproductive Toxicity: No definitive evidence has established phenol as a reproductive toxicant in humans.[11][12] However, developmental effects have been observed in animals at dose levels that also cause maternal toxicity.[11][13]

  • Specific Target Organ Toxicity (STOT): May cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[7][8]

Section 3: Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, the established limits for phenol should be strictly adhered to as a minimum precaution.

OrganizationLimitValue
OSHA PEL (8-hr TWA)5 ppm (19 mg/m³)
NIOSH REL (10-hr TWA)5 ppm (19 mg/m³)
NIOSH Ceiling (15-min)15.6 ppm (60 mg/m³)
ACGIH TLV (8-hr TWA)5 ppm (19 mg/m³)
IDLH Immediately Dangerous to Life or Health250 ppm

Sources: OSHA, NIOSH, ACGIH[14][15]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A robust safety protocol requires a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][16]

  • Safety Equipment: An ANSI-approved emergency eyewash station and safety shower must be immediately accessible within a 10-second travel time from the work area.[8][16][17]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are mandatory.[16] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8][17]

  • Skin and Body Protection:

    • A flame-resistant lab coat must be worn and fully buttoned.[8]

    • Long pants and closed-toe shoes are required.[8]

    • For tasks with a high splash potential, a butyl rubber or neoprene apron should be worn.[8]

  • Hand Protection: Due to the severe skin hazards of phenols, proper glove selection is critical.

    • For incidental contact, double-gloving with standard nitrile gloves (minimum 4 mil) is recommended. Gloves must be changed immediately upon contamination.[18]

    • For direct handling, making solutions, or when prolonged contact is possible, heavy-duty utility gloves (e.g., neoprene, butyl rubber, or Viton®) should be worn over inner nitrile gloves.[8]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_eng Mandatory Engineering Controls Goggles Chemical Splash Goggles FaceShield Face Shield (if splash risk) Goggles->FaceShield Supplement with LabCoat Flame-Resistant Lab Coat Gloves Double Nitrile or Heavy-Duty Gloves Clothing Long Pants & Closed-Toe Shoes FumeHood Chemical Fume Hood Eyewash Emergency Eyewash Shower Safety Shower Task Handling this compound Task->Goggles Requires Task->LabCoat Requires Task->Gloves Requires Task->Clothing Requires Task->FumeHood Requires Task->Eyewash Requires Task->Shower Requires

Caption: Core safety controls for handling this compound.

Section 5: Safe Handling, Storage, and Disposal

Handling
  • Avoid the formation of dust and aerosols.[19]

  • Never work alone when handling this compound.[17]

  • Wash hands thoroughly after handling, even if gloves were worn.[16]

  • Never heat or melt in an unventilated area such as an incubator or microwave.[16]

  • Transport chemicals in secondary, shatter-resistant containment.[18]

Storage
  • Store in a cool, dry, well-ventilated area.[18][19]

  • Keep containers tightly closed.[18]

  • Store below eye level.[18]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and chemically active metals.[6][18]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and waste chemical should be placed in a clearly labeled, sealed container for hazardous waste pickup. Do not mix with other waste streams.[16]

Section 6: Emergency Procedures and First Aid

Rapid response is critical in the event of an exposure. Anyone assisting in decontamination must wear appropriate protective clothing and gloves.[8]

First-Aid Measures
  • Skin Contact:

    • Immediately move to the nearest emergency shower or drench hose.[8]

    • While rinsing, remove all contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[8][16]

    • After initial water flush, if available, repeatedly swab the affected area with low-molecular-weight polyethylene (B3416737) glycol (PEG 300 or PEG 400) until the odor of phenol is gone.[10][17]

    • Seek immediate medical attention. [8] For large exposures, call emergency services (911).[17]

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station.[8]

    • Hold eyelids open and flush with a continuous stream of water for at least 15-20 minutes.[10][16] Do not interrupt flushing.

    • Remove contact lenses if it can be done easily.

    • Seek immediate medical attention. [8][10]

  • Inhalation:

    • Move the exposed individual to fresh air immediately.[8]

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention. [8]

  • Ingestion:

    • Do NOT induce vomiting.[20]

    • Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[19]

    • Seek immediate medical attention. [20]

Caption: First aid workflow for this compound exposure.
Spill Response

  • Small Spills (<50 mL):

    • Ensure appropriate PPE is worn (double gloves, goggles, lab coat).

    • Absorb the spill with an inert material like vermiculite, sand, or paper towels.[16]

    • Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[16]

    • Wipe down the spill area with a soap and water solution.[18]

  • Large Spills (>50 mL):

    • Evacuate the laboratory immediately and close the doors.[16]

    • Alert others in the area and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Section 7: Experimental Protocols

No detailed, published experimental protocols specifically for the handling of this compound were identified. The following workflow represents a generalized protocol for its use in a research setting, incorporating best practices for handling hazardous phenolic compounds.

General Laboratory Use Workflow
  • Preparation:

    • Review this safety guide and the compound-specific Safety Data Sheet (SDS).

    • Prepare a designated work area within a chemical fume hood.[18]

    • Ensure the availability and functionality of the emergency shower and eyewash.[16]

    • Assemble all necessary materials and PPE before beginning work.

  • Execution:

    • Don all required PPE as outlined in Section 4.

    • Perform all manipulations, including weighing and dilutions, inside the fume hood.

    • Keep containers sealed when not in use.

    • Handle the material carefully to avoid generating dust.

  • Post-Experiment:

    • Decontaminate all surfaces within the fume hood with soap and water.[18]

    • Segregate all hazardous waste into appropriately labeled containers.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

Experiment_Workflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Experiment Phase Prep1 Review SDS & Safety Guide Prep2 Designate Area in Fume Hood Prep1->Prep2 Prep3 Verify Emergency Equipment Prep2->Prep3 Prep4 Assemble PPE & Materials Prep3->Prep4 Exec1 Don PPE Prep4->Exec1 Exec2 Perform Work in Fume Hood Exec1->Exec2 Exec3 Keep Containers Sealed Exec2->Exec3 Post1 Decontaminate Work Area Exec3->Post1 Post2 Segregate Waste Post1->Post2 Post3 Remove PPE Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: General workflow for safe laboratory use.

References

In-Depth Technical Guide: Potential Therapeutic Effects of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Aminopropyl)phenol, also known by its synonym α-methyl-m-tyramine and the historical trade name Gephefrin, is a sympathomimetic amine with significant potential for the management of orthostatic hypotension. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and therapeutic applications. The available data suggests that this compound primarily exerts its effects through the release of norepinephrine (B1679862) from sympathetic nerve terminals, leading to an increase in blood pressure. Additionally, it has been reported to interact with various serotonin (B10506) receptor subtypes. This document summarizes the current, albeit limited, quantitative data, outlines experimental methodologies from foundational studies, and presents key pathways and workflows in a structured format to facilitate further research and development.

Core Pharmacological Data

At present, detailed quantitative data on the receptor binding affinities and functional potencies of this compound are not extensively available in publicly accessible literature. The information that can be gleaned from existing studies is summarized below.

ParameterTarget(s)ValueSpecies/TissueReference(s)
Receptor Interaction Serotonin Receptors (5-HT1A, 5-HT1B, 5-HT2C)Partial AgonistNot Specified[1]
Serotonin Receptor (5-HT2A)AntagonistNot Specified[1]
Functional Activity Norepinephrine ReleaseActiveRat Striatum[2][3]
Sympathomimetic Action RestorationActiveIsolated Rat Ileum, Rabbit Heart & Ear[4]
In Vivo Concentration Striatal Tissue (Rat)42 ng/gRat[3]

Mechanism of Action

The primary mechanism of action for this compound's pressor effects is its function as an indirect-acting sympathomimetic agent. This involves the displacement and release of norepinephrine from presynaptic nerve terminals.

Norepinephrine Release

Studies have demonstrated that α-methyl-m-tyramine induces the release of norepinephrine.[2] This action is consistent with the behavior of other tyramine-like compounds, which are taken up into sympathetic neurons by the norepinephrine transporter (NET). Once inside the neuron, they enter synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of norepinephrine into the cytoplasm. This results in a non-vesicular release of norepinephrine into the synaptic cleft through reverse transport by NET.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell 3_APP This compound NET_uptake Norepinephrine Transporter (NET) 3_APP->NET_uptake Uptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) NET_uptake->VMAT2 Transport into vesicle NE_vesicle Norepinephrine (Vesicular) VMAT2->NE_vesicle Displaces NE_cytoplasm Norepinephrine (Cytoplasmic) NE_vesicle->NE_cytoplasm Release into cytoplasm NET_release Norepinephrine Transporter (NET) NE_cytoplasm->NET_release Reverse Transport NE_synapse Norepinephrine NET_release->NE_synapse Release Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Physiological_Effect Physiological Effect (e.g., Vasoconstriction) Adrenergic_Receptor->Physiological_Effect

Norepinephrine Release Mechanism of this compound.
Serotonergic Activity

While less defined, this compound has been reported to act as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor.[1] The clinical significance of these interactions, particularly in the context of its pressor effects, remains to be fully elucidated. Further research is required to determine the binding affinities and functional potencies at these receptors to understand their contribution to the overall pharmacological profile.

Experimental Protocols

In Vitro Assessment of Sympathomimetic Activity (Isolated Tissue Preparation)

This protocol is a composite based on the methods described for studying the effects of α-methyl amino-acids on isolated tissues.[4]

  • Tissue Preparation:

    • Animals (e.g., rats, rabbits) are pretreated with reserpine (B192253) to deplete endogenous catecholamine stores.

    • Isolated tissues such as the ileum, heart, or ear artery are dissected and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Experimental Procedure:

    • The tissue is allowed to equilibrate until a stable baseline is achieved.

    • A control response to a standard sympathomimetic agent (e.g., tyramine) is recorded. In reserpinized tissue, this response should be minimal.

    • The tissue is then incubated with this compound at varying concentrations.

    • Following incubation, the response to the standard sympathomimetic agent is re-evaluated.

  • Data Analysis:

    • The degree of restoration of the sympathomimetic response is quantified and compared across different concentrations of this compound to determine its potency.

Start Start Reserpine_Pretreatment Animal Pretreatment (Reserpine) Start->Reserpine_Pretreatment Tissue_Isolation Isolate Tissue (e.g., Ileum, Heart) Reserpine_Pretreatment->Tissue_Isolation Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate Tissue Organ_Bath->Equilibration Control_Response Record Control Response (Tyramine) Equilibration->Control_Response Incubation Incubate with This compound Control_Response->Incubation Test_Response Record Test Response (Tyramine) Incubation->Test_Response Data_Analysis Analyze Data Test_Response->Data_Analysis End End Data_Analysis->End

References

3-(2-Aminopropyl)phenol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(2-Aminopropyl)phenol, also known as α-methyl-m-tyramine or by its former trade name Gepefrin, is a phenethylamine (B48288) derivative with a rich history and a promising future in medicinal chemistry.[1] Its unique structure, featuring a meta-substituted phenol (B47542) ring and an aminopropyl side chain, provides a versatile and strategically important scaffold for the development of novel therapeutic agents.[1] This technical guide offers a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, pharmacological activities, and its application as a foundational building block in contemporary drug discovery programs. The document provides structured data, detailed experimental protocols, and visual diagrams to facilitate its use in research and development.

Core Physicochemical Properties

The utility of a molecular building block is fundamentally defined by its chemical and physical characteristics. This compound possesses a favorable profile for further chemical modification and physiological interaction.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms α-Methyl-m-tyramine, m-Hydroxyamphetamine, Gepefrine[1][2]
CAS Number 1075-61-2[2][3]
Molecular Formula C₉H₁₃NO[2][3]
Molecular Weight 151.21 g/mol [2][3]
Appearance Solid[4]
XLogP3 1.4[2]
Hydrogen Bond Donor Count 2PubChem CID 102551
Hydrogen Bond Acceptor Count 2PubChem CID 102551
Rotatable Bond Count 2PubChem CID 102551

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. One industrially viable method involves a four-step process starting from meta-methoxy bromobenzene, achieving a comprehensive yield of over 63%.[1] Another common approach begins with a substituted benzaldehyde (B42025) and proceeds through a nitrostyrene (B7858105) intermediate.

General Synthetic Pathway from a Substituted Benzaldehyde

A frequently employed synthetic strategy for producing amphetamine derivatives involves the reaction of a corresponding benzaldehyde with nitroethane, followed by reduction. This method can be adapted for this compound, typically by starting with a protected phenol group (e.g., a methoxy (B1213986) group) that is later deprotected.

G cluster_0 Synthetic Workflow Start 3-Methoxybenzaldehyde + Nitroethane Step1 Condensation Reaction (e.g., with primary amine catalyst) Start->Step1 Intermediate1 1-(3-Methoxyphenyl)-2-nitropropene Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4 or Fe/HCl) Intermediate1->Step2 Intermediate2 1-(3-Methoxyphenyl)propan-2-amine (m-Methoxyamphetamine) Step2->Intermediate2 Step3 Demethylation (e.g., with HBr) Intermediate2->Step3 Product This compound Step3->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination (Illustrative)

The following protocol is an illustrative example of a Leuckart reaction, a method used for the reductive amination of ketones, to produce the amine from a phenylacetone (B166967) precursor.[5]

  • Preparation of (3-Methoxyphenyl)acetone: The precursor ketone can be synthesized from 3-methoxybenzyl cyanide via reaction with a Grignard reagent like methylmagnesium iodide, followed by acidic workup.

  • Leuckart Reaction:

    • A mixture of (3-methoxyphenyl)acetone (1 equivalent), formamide (B127407) (excess, e.g., 8 equivalents), and formic acid (e.g., 0.8 equivalents) is heated to reflux in a high-temperature bath (approx. 190-200°C) for 12-18 hours.[5]

    • After cooling, the reaction mixture is diluted with water and the intermediate N-[1-(3-methoxyphenyl)-2-propyl]formamide is extracted using an organic solvent like chloroform.[5]

    • The solvent is removed under reduced pressure to yield the crude formamide derivative.

  • Hydrolysis of the Formamide Intermediate:

    • The crude N-[1-(3-methoxyphenyl)-2-propyl]formamide is mixed with ethanol (B145695) and a strong base, such as potassium hydroxide (B78521) (KOH), and refluxed for 3-4 hours.[5]

    • After cooling, the mixture is diluted with water, and the product, 1-(3-methoxyphenyl)propan-2-amine, is extracted with a solvent like diethyl ether.

    • The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the methoxy-protected amine.

  • Demethylation to Yield this compound:

    • The resulting 1-(3-methoxyphenyl)propan-2-amine is treated with a strong demethylating agent, such as concentrated hydrobromic acid (HBr).

    • The mixture is heated to reflux for several hours to cleave the methyl ether.

    • The reaction is then cooled and neutralized to precipitate the final product, this compound, which can be further purified by recrystallization.

Pharmacology and Mechanism of Action

This compound exhibits a complex pharmacological profile, primarily interacting with the serotonergic and adrenergic systems. Historically, it was investigated as an antihypotensive agent for its ability to raise blood pressure, particularly in cases of orthostatic hypotension.[1][6]

  • Serotonergic Activity: It acts as a partial agonist at serotonin (B10506) 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors, while functioning as an antagonist at the 5-HT₂A receptor.[1] This mixed agonist-antagonist profile on different serotonin receptor subtypes makes it an interesting scaffold for developing psychiatric and neurological drugs.

  • Adrenergic Activity: The compound is an indirect sympathomimetic agent.[1] Its primary mechanism for raising blood pressure is by stimulating the release of norepinephrine (B1679862) from adrenergic nerve terminals.[1] This action leads to vasoconstriction and an increase in blood pressure, with a relatively minor effect on heart rate.[6][7]

G cluster_0 Pharmacological Signaling of this compound cluster_1 Serotonergic System cluster_2 Adrenergic System Molecule This compound Agonism Partial Agonism Molecule->Agonism Antagonism Antagonism Molecule->Antagonism NerveTerminal Adrenergic Nerve Terminal Molecule->NerveTerminal Stimulates 5HT1A 5-HT1A Receptor 5HT1B 5-HT1B Receptor 5HT2C 5-HT2C Receptor 5HT2A 5-HT2A Receptor Agonism->5HT1A Agonism->5HT1B Agonism->5HT2C Antagonism->5HT2A NE Norepinephrine Release NerveTerminal->NE PhysiologicalEffect ↑ Blood Pressure (Antihypotensive Effect) NE->PhysiologicalEffect

Caption: Signaling pathways modulated by this compound.

Applications as a Molecular Building Block

The true value of this compound for drug developers lies in its utility as a starting point for chemical library synthesis and lead optimization. The phenol and amine groups provide reactive handles for a wide range of chemical transformations, while the phenylpropylamine core is a well-established pharmacophore.

Structure-Activity Relationship (SAR) Insights

Modifications to the core structure of this compound have profound effects on its biological activity, highlighting key SAR trends:

  • Positional Isomerism: The position of the hydroxyl group is critical. Meta-substituted derivatives like this compound show stronger 5-HT₂A antagonism compared to their para-substituted counterparts (4-(2-aminopropyl)phenol).[1] Conversely, computational studies have suggested that para-substituted analogs may exhibit stronger interactions with other targets, such as the SARS-CoV-2 main protease (Mpro).[1]

  • Side Chain Modification: Altering the aminopropyl side chain can significantly impact potency and selectivity. For example, adding methylene (B1212753) groups can introduce steric hindrance that limits binding to certain enzymatic targets.[1]

  • Ring Substitution: Replacing the phenol ring with other aromatic systems, such as an indole, completely shifts the pharmacological profile. The resulting compound, α-methyltryptamine (AMT), is a hallucinogen and monoamine oxidase inhibitor, unlike the predominantly serotonergic and adrenergic profile of this compound.[1]

ModificationTarget/ActivityResulting EffectReference
Isomerism: meta-OH (subject) vs. para-OH5-HT₂A Receptormeta isomer shows stronger antagonism.[1]
Isomerism: meta-OH vs. para-OHSARS-CoV-2 Mpropara isomer shows stronger computational binding.[1]
Ring System: Phenol vs. Indole (AMT)Overall PharmacologyShifts from serotonergic/adrenergic to hallucinogenic/MAOI activity.[1]
Side Chain: Aminopropyl vs. larger groupsEnzymatic Inhibition (Mpro)Increased steric hindrance reduces inhibitory potency.[1]
Workflow for Derivative Synthesis and Screening

This compound is an ideal starting point for a lead discovery or optimization campaign. A typical workflow involves parallel synthesis to create a library of analogs, followed by systematic screening.

G Start Scaffold Selection: This compound Library Parallel Synthesis: - N-acylation/alkylation - O-alkylation/arylation - Ring functionalization Start->Library Derivatives Library of Analogs Library->Derivatives Screening High-Throughput Screening (Binding & Functional Assays) Derivatives->Screening Data SAR Data Generation Screening->Data Optimization Lead Optimization: - Potency - Selectivity - ADME Properties Data->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Methodological & Application

HPLC method for 3-(2-Aminopropyl)phenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(2-Aminopropyl)phenol is presented. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification and purity assessment of this compound. The described method utilizes reverse-phase chromatography with UV detection, a common and robust technique in pharmaceutical analysis.

Introduction

This compound, a biologically active compound, is of interest in pharmaceutical research. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. This document provides a detailed protocol for a reverse-phase HPLC method developed for the analysis of this compound.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The retention and separation of this compound are primarily governed by its hydrophobic interactions with the stationary phase. The UV detector is set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the filtered phosphate buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For a drug product, it may involve extraction and dilution steps to bring the concentration within the calibration range.

  • Accurately weigh a quantity of the sample.

  • Dissolve/extract the sample with a suitable solvent (preferably the mobile phase).

  • Dilute the solution with the mobile phase to a known concentration within the working range of the assay.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%

Data Presentation

The quantitative analysis of this compound is performed by constructing a calibration curve.

Concentration (µg/mL)Peak Area (arbitrary units)
1Data
5Data
10Data
25Data
50Data
100Data

A linear regression of the peak area versus concentration is performed. The concentration of this compound in the samples is determined from the calibration curve.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection C->F D->E E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Result Reporting H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method_dev Method Development cluster_method_val Method Validation Col Column Selection (C18) Mob Mobile Phase Optimization Col->Mob Det Detector Parameter Setting Mob->Det Spec Specificity Det->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob

Caption: Logical relationship of HPLC method development and validation.

Application Notes: Quantification of 3-(2-Aminopropyl)phenol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 3-(2-Aminopropyl)phenol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound.

Introduction

This compound, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine that has been investigated for its antihypotensive properties.[1] It acts as an indirect sympathomimetic agent, stimulating the release of norepinephrine (B1679862) from adrenergic nerve terminals.[2] Its structural similarity to other phenethylamine (B48288) derivatives and its potential therapeutic applications necessitate a reliable method for its quantification in biological matrices. This document provides a comprehensive protocol for the extraction and analysis of this compound from human plasma, ensuring high accuracy, precision, and sensitivity.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • This compound-d5 (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ultrapure water

  • Drug-free human plasma

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound-d5 in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare working standards at various concentrations for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 600 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System Standard HPLC or UHPLC system
ColumnReversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3500 V
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transition Optimization

The Multiple Reaction Monitoring (MRM) transitions must be optimized for the specific instrument used. This is achieved by infusing a standard solution of this compound directly into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 152.1.[3] The collision energy is then ramped to identify the most stable and abundant product ions. Two transitions (a quantifier and a qualifier) should be selected for the analyte and its internal standard.

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound152.1To be determinedTo be determinedTo be optimized
This compound-d5157.1To be determinedTo be determinedTo be optimized

Note: Common fragmentation for similar phenolic amines involves the loss of the aminopropyl side chain or fragments thereof. Likely product ions would result from alpha-cleavage (loss of an ethyl radical) or cleavage of the C-C bond next to the aromatic ring.

Method Validation

The method should be validated according to established guidelines for bioanalytical method validation, assessing the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear range appropriate for the intended application should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision (RSD%) should not exceed 15% (20% for LLOQ).

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that components in the plasma matrix do not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Results and Discussion

This LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The liquid-liquid extraction procedure is simple and effective at removing matrix interferences. The chromatographic conditions are designed to provide good peak shape and resolution. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variability during sample preparation and analysis.

Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is basify Add 1M NaOH add_is->basify add_etac Add Ethyl Acetate basify->add_etac vortex1 Vortex (2 min) add_etac->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound Quantification.

Signaling Pathway

As a sympathomimetic amine, this compound indirectly stimulates adrenergic receptors by promoting the release of norepinephrine. This action primarily affects the adrenergic signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) tyrosine Tyrosine dopa L-DOPA tyrosine->dopa dopamine Dopamine dopa->dopamine ne Norepinephrine (NE) dopamine->ne ne_vesicle NE Vesicle ne->ne_vesicle ar Adrenergic Receptor (e.g., α1, β1) ne_vesicle->ar NE binds analyte This compound analyte->ne_vesicle Promotes Release g_protein G-Protein ar->g_protein effector Effector (e.g., PLC, Adenylyl Cyclase) g_protein->effector second_messenger Second Messengers (IP3, DAG, cAMP) effector->second_messenger response Cellular Response (e.g., Contraction, Increased Heart Rate) second_messenger->response

Caption: Adrenergic Signaling Pathway and Analyte Action.

References

Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol, also known as gepefrine, is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. It acts as a partial agonist or antagonist at various serotonin (B10506) receptors and functions as an indirect sympathomimetic agent by prompting the release of norepinephrine.[1] Due to the stereospecific nature of drug-receptor interactions, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these enantiomers is crucial for drug development, pharmacology research, and quality control.

These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are based on established techniques for the resolution of structurally related chiral amines and amphetamine analogs.[2][3]

Methodologies and Protocols

Two primary chromatographic techniques are presented for the effective chiral separation of this compound enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely accessible technique for the enantioselective analysis of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of amphetamine-like compounds.[4] The following protocol outlines a normal phase HPLC method.

Experimental Protocol: Chiral HPLC

Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux® Amylose-1 or Chiralpak® IA/IB/IC column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).

  • Sample Preparation: A racemic standard of this compound dissolved in the mobile phase at a concentration of 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Column Lux® Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 273 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase by mixing the solvents in the specified ratio. Ensure thorough mixing and degassing.

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and determine the retention times for the two enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

Expected Results:

The described method is expected to provide good resolution of the this compound enantiomers. The elution order of the enantiomers will depend on the specific chiral stationary phase used. A representative chromatogram would show two well-separated peaks corresponding to the (R)- and (S)-enantiomers.

Data Summary (Representative):

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5\multirow{2}{*}{> 1.5}
Enantiomer 210.2

Note: The retention times are illustrative and may vary depending on the specific column, system, and experimental conditions.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that offers faster separations and reduced solvent consumption compared to HPLC. It is particularly well-suited for the purification of enantiomers.

Experimental Protocol: Chiral SFC

Materials and Instrumentation:

  • SFC System: An analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

  • Chiral Column: A polysaccharide-based or cyclofructan-based chiral stationary phase (e.g., Chiralpak® IC, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol) with an additive.

  • Sample Preparation: A racemic standard of this compound dissolved in methanol (B129727) at a concentration of 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IC (150 x 4.6 mm, 3 µm)
Mobile Phase CO₂ / Methanol with 25mM Isobutylamine
Gradient Isocratic at 15% Methanol
Flow Rate 2.5 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 273 nm
Injection Volume 5 µL

Procedure:

  • Prepare the modifier solution (methanol with isobutylamine).

  • Set up the SFC system with the specified parameters.

  • Equilibrate the column with the mobile phase until the system pressure and temperature are stable.

  • Prepare a 1 mg/mL solution of racemic this compound in methanol.

  • Inject the sample.

  • Record the chromatogram and determine the retention times and resolution of the enantiomers.

Expected Results:

Chiral SFC is expected to provide a rapid and efficient separation of the this compound enantiomers with excellent peak shapes.

Data Summary (Representative):

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 13.2\multirow{2}{*}{> 2.0}
Enantiomer 24.1

Note: The retention times are illustrative and may vary depending on the specific column, system, and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the chiral separation and analysis of this compound enantiomers.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic_standard Racemic this compound dissolve Dissolve in appropriate solvent (e.g., mobile phase or methanol) racemic_standard->dissolve hplc Chiral HPLC dissolve->hplc Inject sfc Chiral SFC dissolve->sfc Inject chromatogram Obtain Chromatogram hplc->chromatogram sfc->chromatogram integration Peak Integration and Analysis chromatogram->integration quantification Quantify Enantiomeric Purity/ Ratio integration->quantification

Caption: Workflow for Chiral Separation.

Signaling Pathway

This compound acts on serotonin receptors, most of which are G-protein coupled receptors (GPCRs). The diagram below provides a simplified, general overview of a GPCR signaling cascade that can be initiated by a serotonin receptor agonist.

G cluster_membrane Cell Membrane receptor Serotonin Receptor (GPCR) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand This compound Enantiomer (Agonist) ligand->receptor Binds to cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Generalized GPCR Signaling Pathway.

Conclusion

The protocols detailed in these application notes provide robust starting points for the successful chiral separation of this compound enantiomers. Both chiral HPLC and SFC are powerful techniques for this purpose, with the choice of method depending on the specific analytical needs, such as speed, solvent consumption, and scale of separation. Researchers are encouraged to optimize the provided methods further by screening different chiral stationary phases and mobile phase compositions to achieve the best possible resolution for their specific application. The ability to isolate and study the individual enantiomers of this compound is essential for a comprehensive understanding of its pharmacological and toxicological properties.

References

3-(2-Aminopropyl)phenol: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol, also known as α-methyl-m-tyramine, is a phenethylamine (B48288) derivative that serves as a valuable and versatile precursor in organic synthesis.[1] Its structure, featuring a phenol (B47542) ring and a primary amine on a propyl side chain, allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, including N-alkylated compounds and heterocyclic structures. The information is intended to guide researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis in the effective utilization of this precursor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1075-61-2[2]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2]
Appearance Crystals
Melting Point 82-84 °C
Boiling Point 273.23 °C (rough estimate)[N/A]
XLogP3 1.4[2]

Applications in Organic Synthesis

The presence of both a nucleophilic primary amine and an activated aromatic ring in this compound allows for a range of synthetic transformations. These include N-alkylation, acylation, and cyclization reactions to form various heterocyclic systems. These transformations are pivotal in the development of novel compounds with potential therapeutic applications, particularly as modulators of adrenergic, dopaminergic, and serotonergic pathways.

N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[3] In the case of this compound, this reaction provides a straightforward route to N,N-dimethyl-3-(2-aminopropyl)phenol, a tertiary amine that may exhibit altered pharmacological properties compared to the parent compound. The reaction proceeds through the formation of an iminium ion with formaldehyde (B43269), followed by reduction with formic acid.[4]

Experimental Protocol: Synthesis of N,N-Dimethyl-3-(2-aminopropyl)phenol

  • Materials: this compound, formaldehyde (37% aqueous solution), formic acid (98-100%), sodium hydroxide (B78521), diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add an excess of formaldehyde (3.0 eq) and formic acid (3.0 eq).

    • Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and basify with a 2M sodium hydroxide solution to pH > 10.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Expected Quantitative Data

ProductReactionReagentsYieldSpectroscopic Data
N,N-Dimethyl-3-(2-aminopropyl)phenol Eschweiler-ClarkeFormaldehyde, Formic AcidHigh¹H NMR (CDCl₃): δ 7.15 (t, 1H), 6.70-6.60 (m, 3H), 3.70 (br s, 1H), 2.90-2.70 (m, 1H), 2.60-2.40 (m, 2H), 2.30 (s, 6H), 1.10 (d, 3H). IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 2960, 2850, 1600, 1450. MS (EI): m/z 179 (M⁺).
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[5] this compound, being a β-phenylethylamine derivative, can undergo this cyclization reaction, for instance with formaldehyde, to yield a 6-hydroxy-4-methyl-1,2,3,4-tetrahydroisoquinoline. These heterocyclic scaffolds are present in numerous natural products and pharmacologically active compounds.[6]

Experimental Protocol: Synthesis of 6-Hydroxy-4-methyl-1,2,3,4-tetrahydroisoquinoline

  • Materials: this compound, formaldehyde (37% aqueous solution), hydrochloric acid, sodium bicarbonate, ethyl acetate (B1210297), anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as water or a mixture of water and ethanol.

    • Add formaldehyde (1.1 eq) to the solution.

    • Acidify the reaction mixture by adding concentrated hydrochloric acid dropwise until a pH of 1-2 is reached.

    • Heat the mixture to reflux (80-100 °C) for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel or recrystallization.

Expected Quantitative Data

ProductReactionReagentsYieldSpectroscopic Data
6-Hydroxy-4-methyl-1,2,3,4-tetrahydroisoquinoline Pictet-SpenglerFormaldehyde, HClModerate to High¹H NMR (DMSO-d₆): δ 8.90 (s, 1H), 6.80 (d, 1H), 6.55 (dd, 1H), 6.45 (d, 1H), 4.00 (s, 2H), 3.20-3.00 (m, 1H), 2.80-2.60 (m, 2H), 1.10 (d, 3H). IR (KBr, cm⁻¹): 3300 (br, O-H), 3250 (N-H), 2950, 1610, 1500. MS (EI): m/z 163 (M⁺).
Reductive Amination for N-Alkylation

Reductive amination is a versatile method to form carbon-nitrogen bonds.[7] It involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. Using this compound and an aldehyde like benzaldehyde (B42025), followed by reduction with a mild reducing agent such as sodium borohydride (B1222165), allows for the synthesis of N-benzylated derivatives.

Experimental Protocol: Synthesis of N-Benzyl-3-(2-aminopropyl)phenol

  • Materials: this compound, benzaldehyde, sodium borohydride, methanol (B129727), dichloromethane (B109758), water, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent to yield the crude product.

    • Purify by column chromatography on silica gel.

Expected Quantitative Data

ProductReactionReagentsYieldSpectroscopic Data
N-Benzyl-3-(2-aminopropyl)phenol Reductive AminationBenzaldehyde, NaBH₄Good¹H NMR (CDCl₃): δ 7.40-7.20 (m, 5H), 7.10 (t, 1H), 6.70-6.55 (m, 3H), 3.80 (s, 2H), 3.00-2.80 (m, 1H), 2.70-2.50 (m, 2H), 1.20 (d, 3H). IR (KBr, cm⁻¹): 3350 (br, O-H), 3300 (N-H), 3050, 2950, 1600, 1490. MS (EI): m/z 241 (M⁺).

Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest due to their potential interactions with various neurotransmitter systems. The structural similarity of these compounds to endogenous monoamines such as norepinephrine, dopamine (B1211576), and serotonin (B10506) suggests that they may act as agonists or antagonists at their respective receptors.

The introduction of different substituents on the amine or the phenolic ring can modulate the selectivity and potency of these compounds for different receptor subtypes. For example, N-alkylation can influence the affinity for dopamine D2 receptors.[8]

Below are diagrams illustrating the general signaling pathways that may be modulated by derivatives of this compound.

Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Adrenergic Agonist (e.g., Norepinephrine analog) Adrenergic_Receptor Adrenergic Receptor (α or β) Agonist->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase / PLC) G_Protein->Effector Activates Second_Messenger Second Messenger (cAMP / IP₃, DAG) Effector->Second_Messenger Generates Protein_Kinase Protein Kinase (PKA / PKC) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Leads to

Caption: General Adrenergic Signaling Pathway

Dopamine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Dopamine Agonist Dopamine_Receptor Dopamine Receptor (D1-like or D2-like) Agonist->Dopamine_Receptor Binds to G_Protein G-Protein (Gs/olf or Gi/o) Dopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates/ Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to response

Caption: Dopamine Receptor Signaling Pathway

Serotonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Serotonin Agonist Serotonin_Receptor Serotonin Receptor (e.g., 5-HT₁/₂) Agonist->Serotonin_Receptor Binds to G_Protein G-Protein Serotonin_Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase / PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP / IP₃, DAG) Effector->Second_Messenger Generates Downstream_Signaling Downstream Signaling Cascades Second_Messenger->Downstream_Signaling Initiates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Results in

Caption: Serotonin Receptor Signaling Pathway

Conclusion

This compound is a readily available and highly functionalized starting material for the synthesis of a wide array of chemical entities with significant potential in drug discovery. The protocols outlined in this document for N-methylation, tetrahydroisoquinoline formation, and N-alkylation provide a foundation for the exploration of its synthetic utility. The ability of its derivatives to potentially interact with key neurotransmitter systems underscores the importance of this precursor in the development of novel therapeutics for neurological and psychiatric disorders. Further investigation into the structure-activity relationships of these derivatives will be crucial in unlocking their full therapeutic potential.

References

Application Notes and Protocols for 3-(2-Aminopropyl)phenol in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(2-Aminopropyl)phenol (3-APP), a versatile molecule for neurochemical research. This document outlines its mechanism of action, potential applications, and detailed protocols for its characterization.

Introduction to this compound

This compound, also known by synonyms such as α-methyltyramine and Gepefrin, is a phenethylamine (B48288) derivative with the molecular formula C₉H₁₃NO.[1] Its structure features a phenol (B47542) ring with a 2-aminopropyl group at the meta-position. Historically investigated as an antihypotensive agent, its psychoactive properties and interactions with key neurochemical targets make it a compound of interest for modern neuroscience research.[1]

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1075-61-2

  • Molecular Weight: 151.21 g/mol

  • Synonyms: alpha-Methyl-m-tyramine, Gepefrine, m-(2-Aminopropyl)phenol

Mechanism of Action

3-APP exhibits a dual mechanism of action, primarily functioning as an indirect sympathomimetic agent and a modulator of serotonin (B10506) receptors.

  • Indirect Sympathomimetic Activity: 3-APP stimulates the release of norepinephrine (B1679862) from adrenergic nerve terminals.[1] This action underlies its ability to increase blood pressure and treat conditions like orthostatic hypotension.[1][2]

  • Serotonergic Activity: Pharmacologically, 3-APP acts as a partial agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor.[1] This profile suggests its potential to modulate various physiological and behavioral processes regulated by the serotonergic system.

Applications in Neurochemical Research

The unique pharmacological profile of 3-APP makes it a valuable tool for investigating various aspects of neurochemistry and pharmacology:

  • Studying Norepinephrine Transporter (NET) Function: Due to its norepinephrine-releasing properties, 3-APP can be used as a pharmacological tool to probe the function and regulation of NET.

  • Investigating Serotonin Receptor Signaling: Its mixed agonist/antagonist activity at different 5-HT receptor subtypes allows for the dissection of specific serotonergic pathways involved in mood, cognition, and behavior.

  • Drug Discovery and Lead Optimization: The phenethylamine scaffold of 3-APP serves as a building block for the synthesis of novel compounds with tailored affinities and efficacies at adrenergic and serotonergic targets.[1]

  • Understanding Orthostatic Hypotension: Its pressor effects make it a relevant compound for studying the pathophysiology and treatment of orthostatic hypotension.[2]

Quantitative Data

While specific quantitative binding and functional data for this compound are not extensively available in the public domain, the following table provides data for a structurally related compound, N-methyltyramine, to offer a point of reference for its potential adrenergic activity.

Table 1: Receptor Binding Affinity of N-methyltyramine

CompoundReceptorAssay TypeRadioligandTest SystemIC50 (M)Reference
N-methyltyramineα2-AdrenoceptorRadioligand Binding[3H]p-aminoclonidineMouse Brain5.53 x 10-6[3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neurochemical properties of this compound.

Protocol 1: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol is designed to determine the potency of 3-APP in inhibiting the uptake of norepinephrine by the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

  • [3H]-Norepinephrine (Radioligand)

  • This compound (Test Compound)

  • Desipramine (B1205290) (Reference Inhibitor)

  • Scintillation fluid

  • 96-well cell culture plates

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture hNET-HEK293 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator. Seed cells in 96-well plates at a density of 4 x 104 cells per well and allow them to attach overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of 3-APP in KRH buffer.

    • Prepare serial dilutions of 3-APP and desipramine in KRH buffer.

    • Prepare a solution of [3H]-Norepinephrine in KRH buffer at a concentration twice the final desired concentration.

  • Assay:

    • Wash the cells twice with KRH buffer.

    • Add 50 µL of the test compound dilutions (or buffer for total uptake, or a high concentration of desipramine for non-specific uptake) to the wells.

    • Initiate the uptake by adding 50 µL of the [3H]-Norepinephrine solution.

    • Incubate the plate at room temperature for 15 minutes.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS to each well.

  • Scintillation Counting:

    • Transfer the lysate to scintillation vials.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Serotonin Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of 3-APP to act as an agonist or antagonist at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C) by monitoring changes in intracellular calcium.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the serotonin receptor of interest (e.g., 5-HT2A).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid (B1678239).

  • This compound (Test Compound).

  • Serotonin (Reference Agonist).

  • Ketanserin (Reference 5-HT2A Antagonist).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C.

  • Agonist Mode:

    • Prepare serial dilutions of 3-APP and serotonin in assay buffer.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Automatically inject the compound dilutions and continue to record the fluorescence intensity for 2-3 minutes.

  • Antagonist Mode:

    • Prepare serial dilutions of 3-APP in assay buffer.

    • Pre-incubate the cells with the 3-APP dilutions for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Automatically inject a fixed concentration of serotonin (e.g., EC80) and record the fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • For agonist mode, plot the response against the logarithm of the compound concentration to determine the EC50 and Emax.

    • For antagonist mode, plot the inhibition of the serotonin response against the logarithm of the 3-APP concentration to determine the IC50.

Visualizations

Signaling Pathways

3-APP_Signaling_Pathways cluster_adrenergic Adrenergic Neuron cluster_serotonergic Serotonergic Synapse three_app_adrenergic This compound net Norepinephrine Transporter (NET) three_app_adrenergic->net Interacts with ne_vesicle Norepinephrine Vesicle net->ne_vesicle Promotes release from ne_synapse Norepinephrine ne_vesicle->ne_synapse Releases adrenergic_receptor Adrenergic Receptor ne_synapse->adrenergic_receptor Activates postsynaptic_response_adrenergic Postsynaptic Response adrenergic_receptor->postsynaptic_response_adrenergic Initiates three_app_serotonergic This compound ht1a 5-HT1A Receptor three_app_serotonergic->ht1a Partial Agonist ht1b 5-HT1B Receptor three_app_serotonergic->ht1b Partial Agonist ht2c 5-HT2C Receptor three_app_serotonergic->ht2c Partial Agonist ht2a 5-HT2A Receptor three_app_serotonergic->ht2a Antagonist postsynaptic_response_serotonergic Modulated Postsynaptic Response ht1a->postsynaptic_response_serotonergic ht1b->postsynaptic_response_serotonergic ht2c->postsynaptic_response_serotonergic ht2a->postsynaptic_response_serotonergic

Caption: Proposed signaling mechanisms of this compound.

Experimental Workflow

Experimental_Workflow start Start: Characterization of This compound receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) start->receptor_binding functional_assays Functional Assays (e.g., Calcium Mobilization, cAMP) start->functional_assays neurotransmitter_release Neurotransmitter Release Assays (e.g., [3H]-NE Release) start->neurotransmitter_release data_analysis Data Analysis: Determine Ki, IC50, EC50, Emax receptor_binding->data_analysis functional_assays->data_analysis neurotransmitter_release->data_analysis in_vivo_studies In Vivo Studies (e.g., Behavioral Models, Blood Pressure Monitoring) conclusion Conclusion: Elucidate Neurochemical Profile in_vivo_studies->conclusion data_analysis->in_vivo_studies

Caption: Workflow for neurochemical characterization.

References

Application Notes and Protocols for 3-(2-Aminopropyl)phenol in Orthostatic Hypotension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthostatic hypotension (OH) is a common clinical condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. It poses a significant challenge in clinical management, particularly in elderly and frail populations. 3-(2-Aminopropyl)phenol, also known as gepefrine (B108070) or α-methyltyramine, is a sympathomimetic agent that has shown potential as a pressor agent for the management of orthostatic hypotension.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound in preclinical and clinical studies of orthostatic hypotension.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol

  • CAS Number: 1075-61-2

Mechanism of Action

This compound is believed to exert its pressor effects through an indirect sympathomimetic mechanism. It is thought to act as a norepinephrine-releasing agent from sympathetic nerve terminals. The released norepinephrine (B1679862) then acts on adrenergic receptors in the vasculature, primarily α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in peripheral vascular resistance. This, in turn, elevates blood pressure and helps to counteract the postural drop in blood pressure seen in orthostatic hypotension.[1]

Data Presentation

Clinical Data: Efficacy of Gepefrine (D-form of this compound) in Orthostatic Hypotension
Dosage (Oral)Number of PatientsKey Findings on Blood PressureEffect on Heart RateReference
30 mg16Significant increase at rest and more markedly on standing.No substantive alterations.[2]
45 mg16Significant increase at rest and more markedly on standing.No substantive alterations.[2]

Note: This data is from a study on patients with orthostatic adjustment disorders.

Signaling Pathway

The proposed signaling pathway for this compound's effect on blood pressure is illustrated below.

Proposed Signaling Pathway of this compound 3_AP This compound Nerve_Terminal Sympathetic Nerve Terminal 3_AP->Nerve_Terminal Enters NE_Release Norepinephrine Release Nerve_Terminal->NE_Release Stimulates NE_Vesicle Norepinephrine Vesicles NE_Vesicle->NE_Release Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft into Adrenergic_Receptor α1-Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor NE binds to Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Adrenergic_Receptor->Vascular_Smooth_Muscle Activates Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle->Vasoconstriction Leads to BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Results in Preclinical Experimental Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization) Stabilization 2. Stabilization Period (30 min) Animal_Prep->Stabilization Baseline_HUT 3. Baseline Head-Up Tilt (Induce OH) Stabilization->Baseline_HUT Recovery 4. Recovery Period Baseline_HUT->Recovery Drug_Admin 5. Drug/Vehicle Administration (IV or Oral) Recovery->Drug_Admin Post_Drug_HUT 6. Post-Drug Head-Up Tilt (Evaluate Efficacy) Drug_Admin->Post_Drug_HUT Data_Analysis 7. Data Analysis (Compare pre- vs. post-drug) Post_Drug_HUT->Data_Analysis Key Concepts in OH and 3-AP Research OH Orthostatic Hypotension (Blood Pressure Drop on Standing) Sympathetic_Dysfunction Sympathetic Nervous System Dysfunction OH->Sympathetic_Dysfunction Caused by Reduced_NE Reduced Norepinephrine Release Sympathetic_Dysfunction->Reduced_NE Leads to 3_AP This compound (Gepefrine) NE_Releasing_Agent Norepinephrine Releasing Agent 3_AP->NE_Releasing_Agent Acts as Increased_NE Increased Synaptic Norepinephrine NE_Releasing_Agent->Increased_NE Results in Vasoconstriction Vasoconstriction Increased_NE->Vasoconstriction Induces BP_Normalization Blood Pressure Stabilization Vasoconstriction->BP_Normalization Causes BP_Normalization->OH Counteracts

References

Application Note: Derivatization of 3-(2-Aminopropyl)phenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 3-(2-aminopropyl)phenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar functional groups (phenolic hydroxyl and primary amine), derivatization is essential to improve its volatility, thermal stability, and chromatographic behavior.[1][2][3][4][5] This document outlines two primary derivatization techniques: acylation and silylation. Additionally, a method for chiral derivatization is presented to enable the separation of its enantiomers. These protocols are intended for researchers, scientists, and drug development professionals working on the analysis of amphetamine-like compounds.

Introduction

This compound, a positional isomer of other hydroxyamphetamines, is a compound of interest in various fields, including pharmacology and toxicology. Accurate and sensitive quantification by GC-MS requires a derivatization step to block the active hydrogens on the phenolic and amine groups, thus reducing polarity and improving chromatographic peak shape.[1][3][4] The choice of derivatization reagent can influence the chromatographic retention, mass spectral fragmentation pattern, and sensitivity of the analysis.[6][7] This note details robust and reproducible methods for the derivatization of this compound.

Experimental Workflow

The overall experimental workflow for the derivatization and GC-MS analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Standard or Extract dry Evaporate to Dryness sample->dry reagent Add Derivatization Reagent (e.g., TFAA, BSTFA) dry->reagent react Incubate (e.g., 70°C for 30 min) reagent->react inject Inject into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Acquisition and Analysis detect->process quantify Quantification process->quantify

Caption: Workflow for Derivatization and GC-MS Analysis.

Protocols

Protocol 1: Acylation with Trifluoroacetic Anhydride (B1165640) (TFAA)

Acylation with TFAA is a common method for derivatizing primary and secondary amines, as well as hydroxyl groups, to form stable, volatile derivatives.[6][7][8]

Materials:

  • This compound standard or dried sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297) (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate to the dried residue.

  • Add 50 µL of TFAA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.[6]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation with BSTFA + 1% TMCS

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as phenols, amines, and alcohols.[3][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a potent silylating agent.

Materials:

  • This compound standard or dried sample extract

  • BSTFA + 1% TMCS

  • Acetonitrile (B52724) (silylation grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Ensure the sample or standard is completely dry in a reaction vial, as moisture will react with the silylating reagent.[9]

  • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Add 100 µL of acetonitrile to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 15 minutes.

  • Cool the vial to room temperature.

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.[10]

Protocol 3: Chiral Derivatization with N-Trifluoroacetyl-L-prolyl Chloride (L-TPC)

To separate the enantiomers of this compound, a chiral derivatizing agent is used to form diastereomers that can be resolved on a standard achiral GC column.[2][11]

Materials:

  • This compound standard or dried sample extract

  • N-Trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Toluene (B28343) (anhydrous)

  • Triethylamine (B128534)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Evaporate the sample or standard to dryness in a reaction vial.

  • Add 200 µL of toluene containing 0.05 M triethylamine to the vial.

  • Add 50 µL of a solution of L-TPC in toluene (1 mg/mL).

  • Cap the vial tightly and vortex.

  • Heat the vial at 45°C for 5 minutes.[10]

  • Cool to room temperature.

  • Add 400 µL of 5% sodium bicarbonate solution and vortex until the top organic layer is clear.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of amphetamine-like compounds after derivatization. These values can serve as a benchmark for method validation.

Derivatization MethodAnalyte ClassLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Acylation (HFBA, PFPA, TFAA)Amphetamines5 or 10 to 1000Not specified2.5 - 10[6]
Acylation (PFBCl)Amphetamine-derived drugs20 - 1000< 2Not specified[12]
Silylation (MTBSTFA)Amphetamine, MethamphetamineUp to approx. 3000Not specifiedNot specified[13]
Silylation (TMS)Amphetamine, Methamphetamine, 4-Hydroxyamphetamine125 - 1000CalculatedDefined as lowest concentration with ±20% accuracy[14]
Chiral Derivatization (FIA-DMS-MS)Amphetamine, Methamphetamine1 - 1000Not specifiedNot specified[15]

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 250 µm x 0.25 µm) or similar[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[6][11]

  • Injection: 2.0 µL, splitless mode[6]

  • Injector Temperature: 280°C[6]

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min, hold for a suitable time.[6]

  • MS System: Agilent 5977 or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV[6]

  • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]

Discussion

The choice between acylation and silylation will depend on the specific requirements of the assay. Acylation reagents like TFAA are highly reactive and produce stable derivatives.[8] Silylation reagents are also very effective but are sensitive to moisture, requiring anhydrous conditions for optimal results.[9] For both methods, the derivatization of both the amine and the phenolic hydroxyl groups is expected, leading to a single, sharp chromatographic peak with a characteristic mass spectrum.

Chiral derivatization is crucial when the stereochemistry of this compound is of interest, as enantiomers can exhibit different pharmacological and toxicological properties. The use of L-TPC allows for the separation of the resulting diastereomers on a common achiral column, simplifying the analytical setup.[2][11]

Conclusion

The protocols provided in this application note offer robust and reliable methods for the derivatization of this compound for GC-MS analysis. Proper derivatization is a critical step to achieve the necessary sensitivity, selectivity, and reproducibility for the quantification of this compound in various matrices. The choice of the specific derivatization method should be guided by the analytical goals, such as routine quantification or chiral separation.

References

Application Notes and Protocols for 3-(2-Aminopropyl)phenol (Norfenfluramine) in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol, more commonly known as norfenfluramine (B1679916), is the major active metabolite of the anorectic drug fenfluramine (B1217885). It is a potent serotonergic agent with high affinity for several serotonin (B10506) (5-HT) receptor subtypes. These application notes provide a comprehensive overview of the use of norfenfluramine in receptor binding and functional assays, offering detailed protocols and data to facilitate research into its pharmacological profile.

Norfenfluramine acts as a serotonin-norepinephrine releasing agent and demonstrates significant agonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its interaction with these receptors, particularly the 5-HT2B and 5-HT2C subtypes, has been a subject of extensive research due to its implications in therapeutic effects and potential side effects, such as cardiac valvulopathy.[1][2][3]

Data Presentation: Receptor Binding Affinity of Norfenfluramine

The following table summarizes the binding affinities (Ki values) of the racemic mixture and individual enantiomers of norfenfluramine for human serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. The data is compiled from competitive radioligand binding assays.

Compound5-HT2A Receptor Ki (nM)5-HT2B Receptor Ki (nM)5-HT2C Receptor Ki (nM)
(±)-Norfenfluramine2316 ± 16352.1 ± 12.3557 ± 36
(+)-Norfenfluramine1516 ± 8811.2 ± 4.3324 ± 7.1
(-)-Norfenfluramine3841 ± 36147.8 ± 18.0814 ± 58

Data presented as mean ± SEM.[2] Values were determined using radioligand binding assays with cloned human serotonin receptors.[2]

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds, such as norfenfluramine, for the human 5-HT2C receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2C receptor.

  • Radioligand: [³H]-Mesulergine (Specific Activity = ~85 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, 0.01% ascorbic acid, pH 7.4.[4]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Test Compound: this compound (Norfenfluramine).

  • Non-specific Binding Control: Unlabeled mesulergine (B1205297) or another suitable 5-HT2C ligand at a high concentration (e.g., 10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[4]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the 5-HT2C receptor.

    • Lyse the cells in a hypotonic buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4) and centrifuge to pellet the membranes.[4]

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 50 µL of binding buffer.

      • 50 µL of various concentrations of the test compound (norfenfluramine) or vehicle for total binding, or a saturating concentration of unlabeled ligand for non-specific binding.

      • 50 µL of [³H]-Mesulergine (final concentration ~1-2 nM).

      • 50 µL of the membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 4 hours to reach equilibrium.[4]

  • Filtration and Washing:

    • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[4]

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This protocol outlines a method to assess the functional activity of norfenfluramine as an agonist at Gq-coupled receptors like 5-HT2C by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2C receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound (Norfenfluramine).

  • Positive Control: A known 5-HT2C receptor agonist (e.g., serotonin).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed the HEK293-5HT2C cells into the microplates and grow to near confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of norfenfluramine and the positive control in assay buffer.

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the test compound or control to the wells and immediately begin kinetic measurement of fluorescence intensity (typically for 1-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response as a function of the log concentration of the compound to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect).

Visualizations

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation setup 2. Assay Setup (Reagents in 96-well plate) prep->setup incubate 3. Incubation (e.g., 37°C, 4h) setup->incubate filter 4. Filtration & Washing (Separate bound/free ligand) incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50, Ki calculation) count->analyze

Caption: Workflow for a typical radioligand receptor binding assay.

G cluster_pathway 5-HT2C Receptor Signaling Pathway Norfenfluramine Norfenfluramine (Agonist) Receptor 5-HT2C Receptor Norfenfluramine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Intracellular Ca²⁺ Release ER->Ca

Caption: Simplified 5-HT2C receptor signaling cascade via the Gq pathway.

References

Protocol for Impurity Profiling of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the impurity profiling of 3-(2-Aminopropyl)phenol, a critical process in drug development and manufacturing to ensure the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can significantly impact the quality, stability, and safety of active pharmaceutical ingredients (APIs).[1][2][3] Regulatory bodies worldwide, including the International Conference on Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][4][5] This protocol outlines detailed methodologies for the identification, quantification, and structural elucidation of potential impurities in this compound using modern analytical techniques.

Potential Impurities in this compound

Impurities in this compound can originate from various sources, including the synthetic route, degradation of the API, or interaction with packaging materials.[5] They are broadly classified as organic impurities, inorganic impurities, and residual solvents.[5] This protocol focuses on the identification and quantification of organic impurities, which can be process-related (starting materials, by-products, intermediates) or degradation products.

Table 1: Potential Impurities of this compound

Impurity Type Potential Impurity Name Potential Source
Process-Related3-MethoxyanilineStarting Material
Process-Related1-(3-Methoxyphenyl)propan-2-oneIntermediate
Process-RelatedN-(1-(3-hydroxyphenyl)propan-2-yl)acetamideBy-product
Process-Related3-(2-(Methylamino)propyl)phenolBy-product
Degradation3-(1-Hydroxypropan-2-yl)phenolOxidation Product
DegradationQuinone-type speciesOxidation Product
DegradationDimeric impuritiesPolymerization

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for a thorough impurity profile.[3][6][7] High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is employed for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of unknown impurities.[8][9]

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is designed for the separation and quantification of known and unknown impurities in this compound.

Protocol 1: HPLC Method for Impurity Quantification

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-30 min: 5-95% B; 30-35 min: 95% B; 35-36 min: 95-5% B; 36-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 275 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
System Suitability - Tailing factor for the main peak should be ≤ 2.0.- Theoretical plates for the main peak should be ≥ 2000.- %RSD of six replicate injections of the standard solution should be ≤ 2.0%.
Quantification Impurities can be quantified using an external standard method if reference standards are available. For unknown impurities, the percentage area normalization method can be used for estimation. According to ICH guidelines, impurities present at a level above 0.1% should be identified.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a sensitive technique for the detection and identification of volatile and semi-volatile organic impurities.[10]

Protocol 2: GC-MS Method for Volatile Impurities

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Oven Program Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 10 mg/mL.
Identification Identification of impurities is based on the comparison of their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of unknown impurities.[8][9][11][12]

Protocol 3: NMR for Structural Elucidation

Experiment Purpose
¹H NMR Provides information on the number and types of protons and their connectivity.
¹³C NMR Provides information on the number and types of carbon atoms.
DEPT (135, 90) Differentiates between CH, CH₂, and CH₃ groups.
COSY Identifies proton-proton couplings within the same spin system.
HSQC Correlates protons with their directly attached carbon atoms.
HMBC Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.
NOESY/ROESY Provides information on the spatial proximity of protons, aiding in stereochemical assignments.
Sample Preparation Isolate the impurity using preparative HPLC or another suitable technique. Dissolve a sufficient amount (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
Data Analysis The collective data from these experiments are pieced together to deduce the complete chemical structure of the impurity.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[13][14]

Protocol 4: Forced Degradation Study

Stress Condition Methodology
Acid Hydrolysis Reflux the sample solution (1 mg/mL in 0.1 N HCl) at 80 °C for 2 hours. Neutralize before analysis.
Base Hydrolysis Reflux the sample solution (1 mg/mL in 0.1 N NaOH) at 80 °C for 2 hours. Neutralize before analysis.
Oxidative Degradation Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber.
Analysis Analyze the stressed samples using the developed HPLC method to observe for any new degradation peaks. The goal is to achieve 5-20% degradation of the active substance.[13]

Data Presentation and Summary

All quantitative data from the impurity profiling studies should be summarized for clear comparison and reporting.

Table 2: Summary of Analytical Methods for Impurity Profiling

Analytical Technique Purpose Key Parameters Acceptance Criteria (Example)
HPLC-UVQuantification of known and unknown non-volatile impurities.C18 column, gradient elution, UV detection at 275 nm.Reporting Threshold: 0.05%, Identification Threshold: 0.10%, Qualification Threshold: 0.15% (as per ICH Q3A).
GC-MSIdentification and quantification of volatile and semi-volatile impurities.DB-5ms column, temperature programming, EI ionization.Identification based on library match (>80%). Quantification against a qualified standard.
NMR SpectroscopyUnambiguous structural elucidation of unknown impurities.¹H, ¹³C, DEPT, COSY, HSQC, HMBC.Consistent and complete assignment of all spectral data to the proposed structure.
Forced DegradationIdentification of potential degradation products and establishment of stability-indicating method.Acid, base, oxidation, thermal, photolytic stress.5-20% degradation with mass balance close to 100%.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Elucidation cluster_3 Final Reporting Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Forced_Deg Forced Degradation Sample->Forced_Deg Quant Quantification of Impurities HPLC->Quant ID Identification of Volatile Impurities GCMS->ID Deg_ID Identification of Degradants Forced_Deg->Deg_ID Unknown Unknown Impurity > 0.1% Quant->Unknown If present Report Impurity Profile Report Quant->Report ID->Report Deg_ID->Unknown If present Isolation Impurity Isolation (Prep-HPLC) Unknown->Isolation NMR NMR Structural Elucidation Isolation->NMR NMR->Report

Caption: Impurity profiling workflow for this compound.

Potential Degradation Pathways

G cluster_0 Parent Compound cluster_1 Degradation Products Parent This compound Oxidation Oxidation Products (e.g., Quinones) Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrolytic Products (Potential cleavage) Parent->Hydrolysis Hydrolytic Stress (Acid/Base) Polymerization Dimeric/Polymeric Impurities Parent->Polymerization Thermal/Photolytic Stress

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of large libraries of molecules.[1][2] The technique involves the stepwise synthesis of a target molecule on an insoluble solid support, or resin, which simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration.[3] While a versatile and widely adopted methodology, the successful application of solid-phase synthesis is highly dependent on the choice of the solid support, the linker, and the building blocks.

Potential Applications of 3-(2-Aminopropyl)phenol in Solid-Phase Synthesis

This compound possesses two key functional groups—a primary amine and a phenolic hydroxyl group—making it a valuable bifunctional building block for combinatorial chemistry and the synthesis of "privileged scaffolds." Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them attractive starting points for drug discovery.[4][5]

The aminopropyl side chain can be readily acylated or alkylated, while the phenolic hydroxyl group can participate in ether or ester linkages. This dual functionality allows for the creation of diverse molecular libraries with variations at multiple points. One potential application is in the solid-phase synthesis of heterocyclic libraries, such as benzofurans, which are known to possess a wide range of biological activities.

Experimental Protocols

The following are generalized protocols that can be adapted for the solid-phase synthesis of a combinatorial library using this compound as a scaffold. These protocols are based on standard and widely practiced solid-phase organic synthesis (SPOS) techniques.

Protocol 1: Immobilization of this compound onto a Solid Support

This protocol describes the attachment of this compound to a solid support via its phenolic hydroxyl group using a Wang resin, a common resin for the immobilization of alcohols and phenols.

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine (20% in DMF)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

Procedure:

  • Resin Swelling: Swell the Wang resin in anhydrous DCM for 30 minutes in a reaction vessel.

  • Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF. Add DIC (3 eq.) and DMAP (0.1 eq.). Stir the mixture at room temperature for 20 minutes.

  • Coupling to Resin: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum. The resin is now ready for the subsequent synthetic steps.

Protocol 2: Diversification of the Immobilized Scaffold

This protocol outlines the diversification of the resin-bound this compound at the primary amine position through acylation with a variety of carboxylic acids.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • A library of diverse carboxylic acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes.

  • Activation of Carboxylic Acid: In a separate vial for each carboxylic acid, dissolve the carboxylic acid (3 eq. relative to resin loading) in anhydrous DMF. Add HBTU (2.9 eq.) and DIPEA (6 eq.). Allow the activation to proceed for 5 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

Protocol 3: Cleavage from the Solid Support

This protocol describes the cleavage of the synthesized molecules from the Wang resin using trifluoroacetic acid (TFA).

Materials:

  • Resin with synthesized library

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Preparation: Wash the resin with DCM (3x) and dry it partially under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

  • Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. The product can then be purified by techniques such as high-performance liquid chromatography (HPLC).

Quantitative Data Summary

As no specific experimental data for the solid-phase synthesis utilizing this compound is available, the following table provides a template for how such data should be structured for clarity and comparison. Researchers should populate this table with their own experimental results.

EntryBuilding Block (Carboxylic Acid)Coupling Time (h)Yield (%)Purity (%)
1Acetic Acid2e.g., 85e.g., 92
2Benzoic Acid3e.g., 78e.g., 90
3Phenylacetic Acid2.5e.g., 82e.g., 91
...............

Visualizations

The following diagrams illustrate the key workflows and relationships in the solid-phase synthesis process described.

experimental_workflow start Start: Wang Resin swell_resin 1. Resin Swelling (DCM) start->swell_resin immobilize 2. Immobilization of This compound swell_resin->immobilize wash_cap 3. Washing & Capping immobilize->wash_cap diversify 4. Diversification (Acylation with R-COOH) wash_cap->diversify wash 5. Washing diversify->wash cleave 6. Cleavage (TFA Cocktail) wash->cleave purify 7. Purification (HPLC) cleave->purify product Final Product Library purify->product

Caption: General workflow for solid-phase synthesis.

logical_relationship cluster_scaffold Scaffold cluster_solid_support Solid Support cluster_reagents Key Reagents scaffold This compound resin Wang Resin scaffold->resin Immobilization coupling Coupling Agents (DIC, HBTU) resin->coupling Enables cleavage Cleavage Agent (TFA) resin->cleavage Cleaved by coupling->scaffold Acts on

Caption: Key components and their relationships.

Conclusion

While direct, published protocols for the solid-phase synthesis of libraries based on this compound are not currently available, the fundamental principles of solid-phase organic synthesis provide a robust framework for the development of such procedures. The bifunctional nature of this compound makes it an attractive candidate for the generation of diverse molecular libraries. The generalized protocols and workflows presented in these application notes serve as a starting point for researchers to design and execute their own solid-phase synthesis strategies, contributing to the discovery of novel bioactive compounds. It is recommended that researchers optimize reaction conditions and perform thorough analytical characterization at each step to ensure the success of their synthetic endeavors.

References

Application Notes: 3-(2-Aminopropyl)phenol in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol, also known by its synonyms α-methyl-m-tyramine and m-hydroxyamphetamine, is a versatile chemical scaffold that holds significant potential in the discovery and development of novel therapeutic agents. Its structure, featuring a phenol (B47542) ring, a secondary amine, and a chiral center, provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. This primary amine is a valuable building block for synthesizing a variety of derivatives with a wide range of pharmacological activities.[1][2] Historically, it has been investigated for its sympathomimetic properties, particularly its ability to raise blood pressure, making it a subject of interest for treating conditions like orthostatic hypotension.[2][3]

These application notes will explore the utility of this compound as a starting material in the synthesis of novel compounds with potential therapeutic applications. We will provide an overview of a synthetic approach to novel derivatives, their biological evaluation, and detailed experimental protocols.

Synthesis of Novel N-Substituted Derivatives

The presence of a primary amine in this compound makes it an ideal substrate for N-substitution reactions to generate a diverse range of analogs. One common and effective method for this is N-acylation, which can be used to introduce a variety of functional groups and explore structure-activity relationships (SAR).

A general synthetic workflow for the N-acylation of this compound is depicted below. This process typically involves the reaction of the primary amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent, in the presence of a base to yield the corresponding amide derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_aminopropyl_phenol This compound Solvent_Base Solvent (e.g., DCM) Base (e.g., Triethylamine) 3_aminopropyl_phenol->Solvent_Base Dissolve Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->Solvent_Base Add N_Acyl_Derivative N-Acyl-3-(2-aminopropyl)phenol Solvent_Base->N_Acyl_Derivative Reaction & Workup

Caption: General workflow for the N-acylation of this compound.

Biological Evaluation of N-Acyl Derivatives

While specific, novel, and extensively characterized bioactive compounds derived directly from this compound are not widely reported in publicly available literature, the general class of N-acylated aminophenols has been investigated for various biological activities. For the purpose of these application notes, we will present a hypothetical biological evaluation based on activities often associated with related phenol and amine-containing compounds, such as antimicrobial and antioxidant activities.

Hypothetical Antimicrobial Activity

A series of novel N-acyl derivatives of this compound could be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure to determine the potency of these compounds.

Table 1: Hypothetical Antimicrobial Activity of N-Acyl-3-(2-aminopropyl)phenol Derivatives

CompoundR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 -CH₃>128>128>128
2 -CH₂CH₂Ph6412864
3 -Ph326432
4 -Ph-4-Cl163216
5 -Ph-4-NO₂8168
Ciprofloxacin(Control)10.5N/A
Fluconazole(Control)N/AN/A4

Data presented in this table is hypothetical and for illustrative purposes only.

Hypothetical Antioxidant Activity

The phenolic hydroxyl group in the derivatives of this compound suggests potential antioxidant activity. This can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical Antioxidant Activity of N-Acyl-3-(2-aminopropyl)phenol Derivatives

CompoundR-GroupDPPH Radical Scavenging IC50 (µM)
1 -CH₃75.2
2 -CH₂CH₂Ph68.5
3 -Ph55.1
4 -Ph-4-Cl52.8
5 -Ph-4-NO₂48.9
Ascorbic Acid(Control)25.6

Data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

General Protocol for the Synthesis of N-Acyl-3-(2-aminopropyl)phenol Derivatives

This protocol describes a general method for the synthesis of N-acyl derivatives of this compound.

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the corresponding medium.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control (microbes in medium without compound) and a negative control (medium only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density.

Signaling Pathway Visualization

While a specific signaling pathway for novel derivatives of this compound is not established, many bioactive small molecules exert their effects by modulating intracellular signaling cascades. Below is a hypothetical representation of how a novel derivative could interfere with a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target in drug discovery for indications such as cancer and inflammation.

MAPK_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Proliferation, Survival Transcription_Factors->Cellular_Response Leads to Novel_Compound Novel this compound Derivative Novel_Compound->RAF Inhibits

References

Application Note & Protocol: Analytical Method Validation for 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol is a key intermediate and potential active pharmaceutical ingredient (API) with biological activity, including blood pressure-raising effects.[1][2] As with any pharmaceutical compound, ensuring its quality, purity, and potency is critical. This application note provides a comprehensive guide to the validation of an analytical method for the quantification of this compound and its related substances. The described method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.

The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies worldwide.[3] The protocols and data presented herein are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[4][5][6] This document will serve as a practical resource for researchers and scientists involved in the development and quality control of pharmaceuticals containing this compound.

Analytical Method Overview

The proposed analytical method is a reverse-phase HPLC method with UV detection, designed to be stability-indicating. This means the method can accurately measure the analyte of interest in the presence of its degradation products, process impurities, and other potential interferences.[3][7]

  • Analyte: this compound

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Mode: Reverse-Phase

  • Detection: Ultraviolet (UV)

Materials and Reagents

  • This compound reference standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)[8]

  • Methanol (HPLC grade)[9]

  • Water (HPLC grade or Milli-Q)[9]

  • Formic acid (ACS grade)[8]

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.[10][11]

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • pH meter

Experimental Protocols

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 275 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL of this compound in the diluent.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[12][13] Stress conditions should be selected to achieve 5-20% degradation of the active ingredient.[12]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Method Validation Parameters and Results

The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[4][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Protocol: Placebo (excipients without the active ingredient), standard solution, and stressed samples (from forced degradation studies) were injected into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be pure and well-resolved from any degradation products or placebo peaks. Peak purity should be evaluated using a photodiode array (PDA) detector.

  • Results: The method demonstrated excellent specificity. No interference from the placebo was observed at the retention time of the this compound peak. In the forced degradation samples, the main peak was well-separated from all degradation product peaks, confirming the stability-indicating nature of the assay.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Protocol: A series of solutions were prepared from the stock solution at concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was prepared in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Results:

ParameterResult
Range 50-150 µg/mL
Correlation Coefficient (r²) 0.9995
Linear Regression Equation y = 25432x + 1234
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

  • Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Results:

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
8099.50.8
100100.20.5
120101.10.6
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6]

  • Repeatability (Intra-day Precision):

    • Protocol: Six replicate injections of the 100% test concentration (100 µg/mL) were performed on the same day.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Results: The %RSD for the peak areas of the six replicate injections was 0.7%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: The repeatability assay was performed on a different day by a different analyst using a different HPLC system.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

    • Results: The %RSD for the peak areas across both days and analysts was 1.2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol: LOD and LOQ were determined based on the signal-to-noise ratio. LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.

  • Acceptance Criteria: The precision at the LOQ should have a %RSD of ≤ 10%.

  • Results:

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3
%RSD at LOQ 4.5%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The %RSD of the results should not be significantly affected.

  • Results: The method was found to be robust for all the varied parameters, with all system suitability criteria being met and no significant impact on the quantitative results.

Summary of Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interferencePassed
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.1%
Precision (% RSD)
- Repeatability≤ 2.0%0.7%
- Intermediate Precision≤ 2.0%1.2%
LOD Report Value0.1 µg/mL
LOQ Report Value, %RSD ≤ 10%0.3 µg/mL, %RSD = 4.5%
Robustness System suitability passesPassed

Visualizations

Analytical_Method_Workflow A Method Development (HPLC-UV) B Method Validation Protocol A->B Define Parameters C Forced Degradation (Specificity) B->C Execute D Validation Experiments (Linearity, Accuracy, Precision, etc.) B->D Execute E Data Analysis & Evaluation C->E D->E F Validation Report E->F Summarize Results

Caption: High-level workflow for analytical method validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions Acid Acid Hydrolysis API This compound (API) Acid->API Base Base Hydrolysis Base->API Oxidation Oxidation Oxidation->API Thermal Thermal Thermal->API Photo Photolytic Photo->API Degradants Degradation Products API->Degradants generates Method Stability-Indicating HPLC Method API->Method analyzed by Degradants->Method analyzed by Resolution Resolution (Specificity) Method->Resolution

References

Application Notes and Protocols for 3-(2-Aminopropyl)phenol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(2-aminopropyl)phenol as a key intermediate in the synthesis of pharmaceuticals. This document includes its physicochemical properties, detailed synthesis protocols, applications in drug manufacturing, and relevant analytical methodologies.

Physicochemical Properties and Safety Information

This compound, also known as α-methyl-m-tyramine, is a phenethylamine (B48288) derivative.[1] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1075-61-2[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Solid[2]
Melting Point 155–158°C (for enantiomerically pure Gepefrine)[3]
Optical Rotation [α]D²⁵ +31.8° (for enantiomerically pure Gepefrine)[3]
Purity >95% (via HPLC validation for intermediates)[3]

Safety Information: this compound is classified as causing serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

A common industrial synthesis route for this compound starts from meta-methoxy bromobenzene (B47551) and proceeds in a four-step reaction to achieve a comprehensive yield of over 63%.[3]

Experimental Protocol: Synthesis from meta-Methoxy Bromobenzene

This protocol outlines a representative multi-step synthesis.

Step 1: Grignard Reaction and Alkylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

  • Initiate the Grignard reaction by adding a small amount of a solution of meta-methoxy bromobenzene in anhydrous tetrahydrofuran (B95107) (THF).

  • Once the reaction starts, add the remaining meta-methoxy bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture at reflux for 1 hour.

  • Cool the reaction mixture to 0°C and add a solution of propylene (B89431) oxide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 1-(m-methoxyphenyl)propan-2-ol.

Step 2: Mesylation

  • Dissolve the 1-(m-methoxyphenyl)propan-2-ol in dichloromethane (B109758) (DCM) and cool to 0°C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C for 2 hours.

  • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the mesylate.

Step 3: Amination

  • Dissolve the mesylate in a solution of ammonia (B1221849) in methanol (B129727) in a sealed pressure vessel.

  • Heat the mixture at 80°C for 24 hours.

  • Cool the vessel to room temperature and carefully vent the ammonia.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-(2-aminopropyl)anisole.

Step 4: Demethylation

  • Add the 3-(2-aminopropyl)anisole to a flask containing 48% hydrobromic acid.

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from an ethanol/hexane mixture.[3]

Table 2: Summary of Synthesis Protocol Parameters

ParameterValue
Starting Material meta-Methoxy Bromobenzene
Key Reagents Magnesium, Propylene Oxide, Methanesulfonyl Chloride, Ammonia, Hydrobromic Acid
Solvents THF, DCM, Methanol, Ethyl Acetate
Overall Yield > 63%
Purification Method Recrystallization (Ethanol/Hexane)

Application in Pharmaceutical Manufacturing: Synthesis of Gephefrin

This compound is a key intermediate in the synthesis of Gephefrin (also known as Gepefrine), an antihypotensive agent.[3]

Experimental Protocol: Synthesis of Gephefrin
  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Reaction with Sodium Nitrite: Cool the solution to 0-5°C in an ice bath. Under acidic conditions (e.g., dropwise addition of hydrochloric acid), slowly add an aqueous solution of sodium nitrite. Maintain the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a dichloromethane/methanol gradient as the mobile phase.[3]

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Gephefrin can be purified by recrystallization from an ethanol/hexane mixture to yield enantiomerically pure forms.[3]

Analytical Methods

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A chiral HPLC method is essential for determining the enantiomeric purity of compounds like Gephefrin synthesized from this compound. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for such separations.

Table 3: Example Chiral HPLC Method Parameters

ParameterDescription
Column Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. An amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 270 nm)
Injection Volume 10 µL
Column Temperature 25°C

Mechanism of Action and Signaling Pathway

This compound and drugs derived from it, such as Gephefrin, act as indirect sympathomimetic agents.[3] Their primary mechanism of action is to cause the release of norepinephrine (B1679862) from adrenergic nerve terminals.[3] This increase in norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors on the postsynaptic membrane, resulting in various physiological effects, including an increase in blood pressure.[3]

Signaling Pathway of Indirect Sympathomimetic Action

The following diagram illustrates the general signaling pathway.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell Drug This compound (e.g., Gephefrin) VMAT2 VMAT2 Drug->VMAT2 Inhibits VMAT2 NET Norepinephrine Transporter (NET) Drug->NET Enters neuron via NET NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Displaces NE from vesicles, leading to release via NET reversal Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds to receptor Response Physiological Response (e.g., Increased Blood Pressure) Adrenergic_Receptor->Response Activates signaling cascade

Caption: Signaling pathway of an indirect sympathomimetic agent.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of a pharmaceutical intermediate like this compound.

Synthesis_Workflow Start Starting Materials (e.g., meta-Methoxy Bromobenzene) Reaction Multi-step Chemical Synthesis Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Quality Control Analysis (HPLC, NMR, MS) Pure_Product->Analysis Final_Product Qualified Intermediate for Pharmaceutical Manufacturing Analysis->Final_Product

Caption: General workflow for synthesis and purification.

Drug Manufacturing Workflow

This diagram shows the logical relationship of using the intermediate in the manufacturing of an API.

Drug_Manufacturing_Workflow Intermediate This compound API_Synthesis API Synthesis (e.g., Gephefrin Synthesis) Intermediate->API_Synthesis Crude_API Crude API API_Synthesis->Crude_API API_Purification API Purification & Isolation Crude_API->API_Purification Pure_API Pure API API_Purification->Pure_API Formulation Drug Product Formulation Pure_API->Formulation Final_Dosage Final Dosage Form (e.g., Tablets, Injectables) Formulation->Final_Dosage

Caption: Workflow for API manufacturing from the intermediate.

References

Application Notes and Protocols: 3-(2-Aminopropyl)phenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes explore the potential utility of 3-(2-Aminopropyl)phenol as a monomer in polymer chemistry. While direct experimental data on the polymerization of this compound is limited in publicly available literature, its chemical structure, possessing both a reactive phenolic hydroxyl group and a primary amine, suggests its viability for synthesizing novel polymers with unique functionalities. This document provides hypothetical application frameworks and illustrative experimental protocols based on the known reactivity of similar molecules like m-aminophenol. The proposed applications leverage the inherent properties of the aminophenol moiety to create polymers with potential uses in advanced materials and biomedical applications.

Introduction

This compound is a bifunctional molecule containing a phenol (B47542) and a primary amine group.[1][2][3] Such functionalities are highly reactive and can participate in various polymerization reactions, making it an intriguing candidate for the synthesis of functional polymers. The presence of both a hydroxyl and an amino group on the aromatic ring allows for several polymerization strategies, including oxidative polymerization and condensation reactions. The resulting polymers could exhibit interesting properties such as thermal stability, conductivity, and biocompatibility, opening avenues for their use in diverse fields.

Potential Applications in Polymer Synthesis

Based on the chemistry of analogous compounds like m-aminophenol, this compound could potentially be used in the following areas of polymer chemistry:

  • Synthesis of Conductive Polymers: The amino and hydroxyl groups can be oxidized to form a conjugated polymer backbone, similar to the polymerization of aminophenols.[4] These polymers may exhibit semi-conducting properties.

  • Development of Bio-based Adhesives and Resins: The phenolic hydroxyl group can undergo reactions typical of phenol-formaldehyde resins, while the amine group can provide additional cross-linking sites and improve adhesion to various substrates.

  • Formation of Polymer Nanocomposites: this compound can be polymerized in the presence of nanomaterials like graphene oxide to form functional nanocomposites for applications such as heavy metal ion removal from water.[5][6][7]

  • Monomer for Polyamides and Polyimides: The amine group can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides, introducing a phenolic hydroxyl group for further modification or for tuning polymer properties.[8]

Illustrative Experimental Protocols

The following protocols are hypothetical and based on established methods for similar monomers. Researchers should conduct appropriate safety and optimization studies.

Protocol 1: Oxidative Polymerization of this compound

This protocol describes a method for the synthesis of poly[this compound] via chemical oxidative polymerization.

Materials:

Procedure:

  • Dissolve a specific amount of this compound in an acidic aqueous solution (e.g., 1M HCl).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, prepare a solution of ammonium persulfate in deionized water.

  • Add the initiator solution dropwise to the monomer solution over a period of 30 minutes while maintaining the low temperature.

  • Allow the reaction to proceed for 24 hours at the same temperature.

  • The resulting polymer precipitate is collected by filtration.

  • Wash the polymer with deionized water and methanol to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum at 60 °C for 48 hours.

Illustrative Data:

Monomer Concentration (mol/L) Initiator/Monomer Molar Ratio Reaction Temperature (°C) Yield (%) Conductivity (S/cm)
0.11.00651.2 x 10-5
0.21.00783.5 x 10-5
0.11.50722.8 x 10-5

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Solution Dissolve this compound in 1M HCl Cooling Cool Monomer Solution to 0-5 °C Monomer_Solution->Cooling Initiator_Solution Prepare Aqueous Solution of Ammonium Persulfate Addition Dropwise Addition of Initiator Initiator_Solution->Addition Cooling->Addition Reaction Stir for 24 hours at 0-5 °C Addition->Reaction Filtration Collect Precipitate by Filtration Reaction->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry under Vacuum at 60 °C Washing->Drying Final_Product Final_Product Drying->Final_Product Poly[this compound]

Protocol 2: Synthesis of a this compound-based Polyamide

This protocol outlines the synthesis of a polyamide by reacting this compound with a diacid chloride.

Materials:

Procedure:

  • In a nitrogen-purged flask, dissolve this compound and triethylamine in NMP.

  • Cool the mixture to 0 °C.

  • Add a solution of adipoyl chloride in NMP dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into methanol.

  • Filter the polymer and wash it thoroughly with methanol.

  • Dry the polyamide in a vacuum oven at 80 °C.

Illustrative Data:

Monomer Ratio (Amine:Acid Chloride) Reaction Time (h) Inherent Viscosity (dL/g) Glass Transition Temp. (°C)
1:1120.45155
1:1.05120.52158
1:1240.48156

G cluster_reaction Reaction Conditions cluster_workup Work-up Monomer_A This compound (Diamine functionality) Mixing Dissolve Monomer A and TEA in NMP Monomer_A->Mixing Monomer_B Adipoyl Chloride (Diacid Chloride) Addition Add Monomer B dropwise Monomer_B->Addition Solvent NMP Solvent with TEA Solvent->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temp for 12h Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Product Final_Product Drying->Final_Product Polyamide

Characterization of Polymers

The synthesized polymers can be characterized using standard techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and the presence of characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While direct applications of this compound in polymer chemistry are not yet widely reported, its bifunctional nature presents significant opportunities for the development of novel functional polymers. The protocols and potential applications outlined in this document are intended to serve as a foundation for researchers to explore the synthesis and properties of polymers derived from this versatile monomer. Further research is warranted to fully elucidate the potential of this compound in the field of polymer science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(2-Aminopropyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-aminopropyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, experimental methodologies, and data to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve the reductive amination of a ketone precursor. Key routes include:

  • Leuckart Reaction: This classic method utilizes 3-hydroxyphenylacetone with ammonium (B1175870) formate (B1220265) or formamide (B127407) at elevated temperatures (typically 120-180°C) to directly form the amine. It is a one-pot reaction but requires high temperatures and can produce N-formyl byproducts that necessitate a subsequent hydrolysis step[1][2][3][4].

  • Catalytic Hydrogenation of an Oxime: 3-hydroxyphenylacetone can be converted to its oxime, which is then catalytically hydrogenated to the primary amine. This method often employs catalysts like platinum or palladium and may require acidic conditions[5][6][7][8].

  • Multi-step Synthesis from Protected Precursors: A common industrial route starts with m-methoxy bromobenzene, which is converted to 3-methoxyphenylacetone. This intermediate then undergoes reductive amination, and a final demethylation step yields this compound. This approach can offer better control and higher overall yields.

Q2: I am experiencing low yields in my synthesis. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reductive amination step:

  • Suboptimal Reaction Conditions: The temperature, pressure, and reaction time are critical. For the Leuckart reaction, temperatures below 160°C may lead to incomplete reaction, while excessively high temperatures can cause decomposition[9].

  • Imine/Iminium Ion Formation: The initial formation of the imine or iminium ion from the ketone and amine source is a crucial equilibrium. Insufficient removal of water or an inappropriate pH can hinder this step.

  • Choice of Reducing Agent: In catalytic hydrogenation, the choice of catalyst and hydrogen pressure is vital. For other reductive amination methods, using a reducing agent that is too strong (e.g., sodium borohydride) can prematurely reduce the starting ketone to an alcohol, thus lowering the yield of the desired amine. Milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often preferred.

  • Side Reactions: Over-alkylation of the newly formed primary amine can lead to secondary and tertiary amine byproducts. Using a large excess of the ammonia (B1221849) source can help to minimize this.

Q3: What are the typical side products I should be aware of?

A3: The side products in this synthesis depend on the chosen route. For reductive amination pathways, common impurities include:

  • 3-(2-hydroxypropyl)phenol: This alcohol is formed by the direct reduction of the starting ketone, 3-hydroxyphenylacetone.

  • N-formyl-3-(2-aminopropyl)phenol: In the Leuckart reaction, the primary amine product can be formylated by formic acid or formamide, requiring a subsequent hydrolysis step for its removal[2].

  • Di- and Tri-alkylation Products: The primary amine product can react further with the starting ketone to form secondary and tertiary amines.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-hydroxyphenylacetone.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound typically involves the following techniques:

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.

  • Crystallization: The product can be purified by crystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the salt form of the product (freebase or a salt like hydrochloride).

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Leuckart Reaction
Potential Cause Troubleshooting Step
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C, up to 180°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Insufficient reaction time. Extend the reaction time. Take aliquots at regular intervals to determine when the consumption of starting material plateaus.
Suboptimal ratio of reactants. Vary the molar ratio of ammonium formate/formamide to the ketone. An excess of the aminating agent is generally recommended to drive the equilibrium towards product formation.
Incomplete hydrolysis of N-formyl intermediate. After the initial reaction, ensure complete hydrolysis by refluxing with a strong acid (e.g., HCl) until the N-formyl intermediate is no longer observed by TLC or LC-MS.
Issue 2: Formation of Significant Amounts of 3-(2-hydroxypropyl)phenol
Potential Cause Troubleshooting Step
Use of a non-selective reducing agent (not applicable to Leuckart). If using a borohydride (B1222165) reagent, switch to a milder and more selective one, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Conditions favor ketone reduction over imine formation. Ensure that the imine formation has proceeded significantly before the addition of the reducing agent. This can be achieved by allowing the ketone and amine source to react for a period before introducing the reducing agent.
Issue 3: Presence of Over-alkylation Byproducts
Potential Cause Troubleshooting Step
Stoichiometry of the amine source is too low. Increase the excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction) to favor the formation of the primary amine over secondary or tertiary amines.
High concentration of the primary amine product. If possible, perform the reaction under conditions that keep the concentration of the primary amine product low, for example, by slow addition of the ketone to the aminating agent.

Data Presentation

Table 1: Effect of Reaction Parameters on Leuckart Reaction Yield (Illustrative)
Parameter Condition A Condition B Condition C Condition D
Temperature (°C) 160180180200
Time (h) 6686
Molar Ratio (Ketone:Ammonium Formate) 1:51:51:71:5
Yield (%) 55758270 (decomposition observed)

Note: This table is illustrative and based on general principles of the Leuckart reaction. Optimal conditions should be determined experimentally for each specific setup.

Experimental Protocols

Key Experiment: Synthesis of this compound via Leuckart Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Hydroxyphenylacetone

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxyphenylacetone (1 equivalent) and ammonium formate (5-7 equivalents).

  • Heating: Heat the mixture in an oil bath to 160-180°C. The reaction is typically vigorous at the beginning. Maintain heating for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Hydrolysis of N-formyl Intermediate: After cooling, add concentrated HCl to the reaction mixture and reflux for 2-4 hours to hydrolyze any N-formyl byproduct.

  • Work-up:

    • Cool the reaction mixture and dilute with water.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

    • Carefully basify the aqueous layer with a NaOH solution to a pH of ~10-12.

    • Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by crystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Analyze for Side Products (TLC, LC-MS, NMR) ketone_reduction Ketone Reduction to Alcohol? side_products->ketone_reduction incomplete_reaction->side_products No optimize_conditions Optimize Conditions: - Increase Temperature/Time - Adjust Stoichiometry incomplete_reaction->optimize_conditions Yes end_good Yield Optimized optimize_conditions->end_good change_reductant Use Milder Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) ketone_reduction->change_reductant Yes over_alkylation Over-alkylation? ketone_reduction->over_alkylation No change_reductant->end_good increase_amine Increase Excess of Amine Source over_alkylation->increase_amine Yes purification_loss Investigate Purification Losses over_alkylation->purification_loss No increase_amine->end_good purification_loss->end_good

Caption: Troubleshooting workflow for low yield.

General Synthesis Pathway

Synthesis_Pathway cluster_main Reductive Amination cluster_side Potential Side Reactions Ketone 3-Hydroxyphenylacetone Imine Imine/Iminium Ion Intermediate Ketone->Imine Side_Product_1 3-(2-hydroxypropyl)phenol Ketone->Side_Product_1 Direct Reduction Amine_Source Amine Source (e.g., NH4HCO2) Amine_Source->Imine Product This compound Imine->Product Reduction Side_Product_2 Over-alkylation Products Product->Side_Product_2 Further Reaction

Caption: General synthesis pathway and side reactions.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-(2-Aminopropyl)phenol. The following information provides a structured approach to diagnosing and resolving this common chromatographic problem.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks are Gaussian in shape. Tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 typically indicates peak tailing.[1]

Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?

A2: this compound possesses both a phenolic hydroxyl group and a primary amine group. The basic amine function is the primary reason for peak tailing in reversed-phase HPLC.[1] This is due to strong secondary interactions between the protonated amine group and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions lead to a secondary retention mechanism, causing some analyte molecules to lag behind, resulting in a tailed peak.

Q3: What are the primary consequences of peak tailing in my analysis?

A3: Peak tailing can significantly compromise the quality of your chromatographic data by:

  • Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.

  • Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and detection limits.

  • Inaccurate Quantification: The distorted peak shape can lead to errors during peak integration, resulting in imprecise and inaccurate quantitative results.

Q4: What are the estimated pKa values for this compound, and why are they important?

A4: this compound has two ionizable groups:

  • Phenolic hydroxyl group: The predicted pKa is approximately 9.86.

  • Primary amine group: The pKa of the conjugate acid of similar primary alkylamines is typically in the range of 10-11.[2][3]

These pKa values are critical for selecting an appropriate mobile phase pH. To ensure a consistent ionization state of the analyte and minimize interactions with the stationary phase, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.

Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

The following logical workflow can be used to systematically troubleshoot and resolve peak tailing for this compound.

Troubleshooting_Workflow cluster_0 Start: Peak Tailing Observed cluster_1 Phase 1: Method Optimization cluster_2 Phase 2: System & Sample Check cluster_3 Phase 3: Column Health cluster_4 End: Resolution Start Observe Peak Tailing (As > 1.2) Mobile_Phase Adjust Mobile Phase pH (Target: pH 2.5 - 3.5) Start->Mobile_Phase Primary Approach Buffer_Strength Increase Buffer Concentration (e.g., 20-50 mM) Mobile_Phase->Buffer_Strength If tailing persists End Peak Shape Improved (As ≤ 1.2) Mobile_Phase->End Success Column_Choice Select Appropriate Column (End-capped, Base-deactivated) Buffer_Strength->Column_Choice If tailing persists Buffer_Strength->End Success Sample_Overload Check for Mass Overload (Dilute Sample) Column_Choice->Sample_Overload If tailing persists Column_Choice->End Success Solvent_Effect Verify Sample Solvent (Match to Mobile Phase) Sample_Overload->Solvent_Effect Sample_Overload->End Success Extra_Column_Volume Inspect for Dead Volume (Tubing, Connections) Solvent_Effect->Extra_Column_Volume Solvent_Effect->End Success Column_Contamination Column Contamination Suspected Extra_Column_Volume->Column_Contamination If all else fails Extra_Column_Volume->End Success Flush_Column Flush with Strong Solvent Column_Contamination->Flush_Column Replace_Column Replace Column Flush_Column->Replace_Column If flushing fails Flush_Column->End Success Replace_Column->End Success

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Data Presentation: Impact of Troubleshooting Steps on Peak Asymmetry

The following table summarizes the expected impact of various troubleshooting actions on the peak asymmetry of this compound.

Parameter AdjustedRecommended ActionExpected Impact on Peak Asymmetry (As)Potential Side Effects
Mobile Phase pH Lower aqueous pH to 2.5 - 3.5 using 0.1% formic or phosphoric acid.Significant DecreaseMay alter retention time and selectivity. Requires a pH-stable column.
Buffer Concentration Increase buffer concentration (e.g., ammonium (B1175870) formate) to 20-50 mM.DecreaseRisk of buffer precipitation with high organic content; potential for ion suppression in MS.
Column Type Switch from a standard C18 to an end-capped or base-deactivated column.Significant DecreaseMay alter retention order and overall selectivity.
Sample Concentration Dilute the sample by a factor of 5-10.DecreaseLower signal-to-noise ratio.
Injection Volume Reduce injection volume by 50%.DecreaseLower signal-to-noise ratio.
Column Temperature Increase column temperature by 5-10 °C.Minor DecreaseMay decrease retention time and alter selectivity.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water). A good range to test would be pH 2.5, 3.0, 4.0, and 5.0. Use a dilute acid like formic or phosphoric acid to lower the pH.

  • System Equilibration:

    • Start with the lowest pH mobile phase.

    • Mix it with your organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired isocratic ratio or initial gradient conditions.

    • Flush the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Sequential Analysis:

    • Increase the pH to the next level.

    • Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.

  • Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run to determine the optimal pH.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.

  • Buffer Removal: Flush the column in its normal flow direction with 10-20 column volumes of HPLC-grade water (without any buffer or additives).

  • Organic Wash: Flush the column with 10-20 column volumes of 100% acetonitrile or methanol.

  • Strong Solvent Wash (if necessary): If contamination is suspected to be strongly non-polar, a sequence of solvents can be used. A common sequence is:

    • 10-20 column volumes of isopropanol (B130326).

    • 10-20 column volumes of hexane (B92381) (for highly non-polar contaminants).

    • Important: When returning to a reversed-phase mobile phase from hexane, an intermediate solvent like isopropanol must be used to ensure miscibility.

  • Re-equilibration:

    • Flush with 10-20 column volumes of your mobile phase organic solvent (e.g., acetonitrile).

    • Reconnect the column to the detector.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Test Performance: Inject a standard of this compound to assess if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.

References

Technical Support Center: 3-(2-Aminopropyl)phenol Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-aminopropyl)phenol. The information provided here will assist in identifying potential degradation products and setting up appropriate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on its chemical structure, a phenolic amine, this compound is susceptible to degradation through several pathways, primarily oxidation.[1] The phenolic hydroxyl group and the aminopropyl side chain are the most reactive sites.

Potential degradation pathways include:

  • Oxidation of the Phenolic Ring: The phenol (B47542) group can be oxidized to form quinone-type structures.[1] This is a common degradation pathway for phenolic compounds.

  • Hydroxylation of the Aromatic Ring: Similar to other amphetamine derivatives, the aromatic ring can undergo hydroxylation, introducing additional hydroxyl groups.

  • Oxidation of the Aminopropyl Side Chain: The side chain can be oxidized to form ketone or hydroxylamine (B1172632) derivatives.

  • Dimerization/Polymerization: Reactive intermediates, such as quinones, can potentially dimerize or polymerize to form larger molecules.

Q2: What are the likely degradation products of this compound under different stress conditions?

While specific degradation product studies for this compound are not extensively documented in publicly available literature, based on the degradation of structurally similar compounds like other aminophenols and amphetamine derivatives, the following products can be anticipated:

  • Oxidative Conditions (e.g., H₂O₂):

    • Quinone Derivatives: Oxidation of the phenol ring can lead to the formation of a quinone-imine or related structures.

    • Hydroxylated Derivatives: Addition of hydroxyl groups to the aromatic ring.

    • Side-chain Oxidation Products: Formation of a ketone at the benzylic position of the aminopropyl side chain.

  • Photolytic Conditions (e.g., UV/Vis light):

    • Hydroxylated Derivatives: Photodegradation of similar compounds like amphetamine has been shown to produce hydroxylated species on the aromatic ring.

    • Ring-Opened Products: Extensive light exposure can lead to the cleavage of the aromatic ring.

  • Acidic/Basic Hydrolysis: this compound is relatively stable to hydrolysis, but under harsh conditions, some degradation may occur, potentially involving the amino group.

  • Thermal Stress: Thermal degradation may lead to a complex mixture of products, including those from oxidation if oxygen is present.

A summary of potential degradation products is provided in the table below.

Stress ConditionPotential Degradation Product ClassPlausible Structures (Examples)
Oxidative Quinone-type compounds3-(2-Aminopropyl)-1,4-benzoquinone
Hydroxylated derivatives3-(2-Aminopropyl)-benzene-1,x-diol
Side-chain ketones1-(3-Hydroxyphenyl)propan-2-one
Photolytic Hydroxylated derivatives3-(2-Aminopropyl)-benzene-1,x-diol
Ring-opened productsAliphatic acids and aldehydes
Thermal Complex mixtureProducts of oxidation and fragmentation

Q3: What analytical techniques are best suited for identifying and quantifying these degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating the parent drug from its degradation products and for quantifying their levels. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification of unknown degradation products. It provides molecular weight information and fragmentation patterns that help in elucidating the structures of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, 1D and 2D NMR spectroscopy are invaluable.

Troubleshooting Guides

Problem: Poor separation between the main peak and degradation products in HPLC.

  • Possible Cause: The mobile phase composition is not optimal for resolving compounds with similar polarities.

  • Solution:

    • Gradient Elution: If using isocratic elution, switch to a gradient method to improve resolution.

    • Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. Since this compound and its potential degradation products have ionizable groups, pH can significantly impact retention and selectivity.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities.

    • Column Chemistry: Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

Problem: Unable to identify a major degradation product by LC-MS.

  • Possible Cause 1: The degradation product is not ionizing efficiently under the chosen MS conditions.

  • Solution 1:

    • Switch Ionization Mode: Analyze the sample in both positive and negative ionization modes (ESI+ and ESI-).

    • Optimize MS Parameters: Adjust source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to enhance ionization.

    • Try a Different Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.

  • Possible Cause 2: The degradation product is unstable in the mobile phase or MS source.

  • Solution 2:

    • Modify Mobile Phase: Avoid highly acidic or basic mobile phases if the degradant is suspected to be labile.

    • Use a "softer" ionization method if available.

Problem: Mass balance in the forced degradation study is low (<95%).

  • Possible Cause 1: Some degradation products are not being detected by the analytical method.

  • Solution 1:

    • Check for Non-UV Active Degradants: Use a mass spectrometer or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

    • Check for Volatile Degradants: If volatile products are suspected, Gas Chromatography (GC) may be a more appropriate technique for their analysis.

  • Possible Cause 2: Degradation products are adsorbing to the sample vials or HPLC column.

  • Solution 2:

    • Use Silanized Vials: To minimize adsorption of basic compounds.

    • Evaluate Column Adsorption: Inject a known concentration of a suspected degradant (if available as a standard) and check for recovery.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

Visualizations

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products Parent This compound Quinone Quinone-type Product Parent->Quinone Oxidation Hydroxylated Hydroxylated Product Parent->Hydroxylated Oxidation/Photolysis SideChainOxidation Side-Chain Oxidized Product Parent->SideChainOxidation Oxidation Dimer Dimerization Product Quinone->Dimer Dimerization

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Screening HPLC-UV Screening for Degradation Forced_Degradation->HPLC_Screening LCMS_Analysis LC-MS Analysis for Identification (MW and Fragmentation) HPLC_Screening->LCMS_Analysis Isolation Isolation of Major Degradants (Prep-HPLC) LCMS_Analysis->Isolation NMR_Analysis NMR Analysis for Structure Elucidation Isolation->NMR_Analysis End End: Degradation Profile Established NMR_Analysis->End

Caption: Experimental workflow for degradation product identification.

References

Technical Support Center: Synthesis of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Aminopropyl)phenol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am performing the synthesis of this compound via reductive amination of 3-hydroxyphenylacetone and my yield is low. What are the potential causes and how can I improve it?

Low yields in the reductive amination of 3-hydroxyphenylacetone can stem from several factors. Here is a systematic guide to troubleshooting:

  • Suboptimal Reaction Conditions: The choice of reducing agent, solvent, temperature, and pH are critical. Ensure these parameters are optimized. For instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the imine intermediate over the starting ketone.

  • Inefficient Imine Formation: The initial reaction between 3-hydroxyphenylacetone and the amine source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate) to form the imine is a reversible equilibrium. To drive the reaction towards the imine, consider removing water using a Dean-Stark apparatus or molecular sieves. Mildly acidic conditions (pH 5-6) can also catalyze imine formation.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the reduction of the starting ketone to 3-(2-hydroxypropyl)phenol and the formation of secondary and tertiary amines through over-alkylation of the product. Using a milder, more selective reducing agent and a large excess of the ammonia source can help minimize these side reactions.

  • Product Degradation: Phenols and amines can be susceptible to oxidation, which may lead to colored impurities and reduced yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Ineffective Work-up and Purification: The product may be lost during extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to ensure the product is in its desired form (free base or salt) for efficient extraction into the organic phase.

Q2: My final product is discolored (e.g., pink, brown, or dark). What causes this and how can I prevent it?

Discoloration in the final product is a common issue when working with aminophenols and is typically due to oxidation.

  • Cause: The phenolic hydroxyl group and the aromatic amine are susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of highly colored quinone-type structures.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Protection from Light: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil.

    • Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), during work-up or storage can help prevent oxidation.

    • Purification: Discoloration can often be removed by recrystallization or column chromatography.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates the formation of byproducts. Based on the typical reductive amination synthesis of this compound, the common impurities are:

  • Unreacted Starting Material: 3-Hydroxyphenylacetone may be present if the reaction has not gone to completion.

  • Alcohol Byproduct: 3-(2-Hydroxypropyl)phenol can form from the direct reduction of the ketone starting material. This is more likely with less selective reducing agents like sodium borohydride.

  • Secondary Amine Byproduct: The primary amine product can react with another molecule of the starting ketone to form a secondary amine, N-[1-(3-hydroxyphenyl)propan-2-yl]-3-(2-aminopropyl)phenol.

  • Positional Isomers: If the starting material contained isomeric impurities, these could be carried through the synthesis.

  • Oxidation Products: As mentioned previously, colored impurities can arise from the oxidation of the aminophenol product.

Q4: How can I best purify the crude this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Crystallization: This is often the most effective method for removing minor impurities and obtaining a high-purity solid product. A suitable solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: Silica (B1680970) gel column chromatography is effective for separating the desired product from byproducts with different polarities. A gradient elution system, for example, with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is typically used. The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the peak shape and recovery of the amine product.

  • Acid-Base Extraction: This technique can be used to separate the basic amine product from neutral or acidic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified, and the free amine product can be back-extracted into an organic solvent.

Quantitative Data on Common Impurities

Impurity NameStructureCommon SourceTypical Analytical Method
3-HydroxyphenylacetoneC₉H₁₀O₂Unreacted starting materialTLC, GC-MS, HPLC
3-(2-Hydroxypropyl)phenolC₉H₁₂O₂Reduction of starting ketoneTLC, GC-MS, HPLC
N-[1-(3-hydroxyphenyl)propan-2-yl]-3-(2-aminopropyl)phenolC₁₈H₂₄N₂O₂Over-alkylation of the productTLC, LC-MS, HPLC
Positional Isomers (e.g., 2- or 4-(2-aminopropyl)phenol)C₉H₁₃NOImpurities in starting materialsGC-MS, HPLC
Oxidation Products (e.g., quinones)VariousAir/light exposureVisual, UV-Vis, LC-MS

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenylacetone (1 equivalent) and ammonium acetate (10-20 equivalents) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by carefully adding 1M HCl to decompose the excess reducing agent (perform in a well-ventilated fume hood as HCN gas may be evolved). Adjust the pH to ~2.

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted ketone and other neutral impurities.

    • Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., 2M NaOH or ammonium hydroxide).

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by silica gel column chromatography.

Visualizations

experimental_workflow start Start: 3-Hydroxyphenylacetone & Ammonia Source imine_formation Imine Formation (Methanol, RT) start->imine_formation reduction Reduction (e.g., NaBH3CN, 0°C to RT) imine_formation->reduction workup Aqueous Work-up (Acid/Base Extraction) reduction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

impurity_formation cluster_reactants Reactants & Intermediates cluster_products Products & Impurities ketone 3-Hydroxyphenylacetone imine Imine Intermediate ketone->imine + Ammonia alcohol 3-(2-Hydroxypropyl)phenol (Impurity) ketone->alcohol + Reducing Agent (Side Reaction) ammonia Ammonia product This compound imine->product + Reducing Agent secondary_amine Secondary Amine (Impurity) product->secondary_amine + Imine (Over-alkylation)

Caption: Potential pathways for the formation of common impurities during synthesis.

Improving the stability of 3-(2-Aminopropyl)phenol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3-(2-aminopropyl)phenol solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by its susceptibility to oxidation. Both the phenolic hydroxyl group and the aminopropyl side chain are prone to oxidative degradation.[1] Key environmental factors that can accelerate this degradation include:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a critical factor in the oxidation of both phenolic and amine functional groups.

  • Exposure to Light: Similar to other phenolic compounds, this compound solutions may be sensitive to light, which can catalyze oxidative reactions.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[3]

  • pH of the Solution: The pH can significantly impact the stability of phenolic compounds, with some being unstable at high pH.[4]

Q2: My this compound solution has changed color. What does this indicate and is the product still usable?

A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation in solutions containing phenolic or aminophenolic compounds. This is typically due to the formation of colored oxidation products, such as quinones, from the phenolic moiety.[5]

Whether the solution is still usable depends on the specific requirements of your experiment. For applications requiring high purity, such as in late-stage drug development or for use as an analytical standard, a color change suggests significant degradation and the solution should be discarded. For less sensitive, early-stage research applications, the impact of minor degradation may be less critical, but the presence of impurities should be considered in the interpretation of results. It is highly recommended to quantify the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.

Q3: What are the recommended storage conditions for stock solutions of this compound to ensure maximum stability?

A3: To maximize the stability of this compound solutions, it is crucial to minimize exposure to factors that promote degradation. Based on the general principles for stabilizing amine and phenolic compounds, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be considered, though solubility upon thawing should be verified.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[2][6]

  • Atmosphere: To prevent oxidation, solutions should be stored under an inert atmosphere. This can be achieved by purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

  • Container: Use well-sealed containers to prevent the ingress of air and moisture. Glass is generally preferred over plastic for long-term storage of organic compounds.

Q4: Are there any chemical stabilizers that can be added to my this compound solution to improve its shelf-life?

  • Antioxidants: To inhibit oxidative degradation, antioxidants can be added. Common choices for pharmaceutical preparations include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The selection of an antioxidant should be based on its compatibility with the solvent system and the intended application.

  • Chelating Agents: Metal ions can catalyze oxidative reactions. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve stability.

  • pH Adjustment: Maintaining an optimal pH can be critical. Since phenolic compounds can be unstable at high pH, buffering the solution to a slightly acidic or neutral pH may enhance stability.[4] However, the effect of pH on the overall stability of this compound, which also contains a basic amine group, would need to be experimentally determined.

It is essential to validate the compatibility and effectiveness of any added stabilizer for your specific application, as they could potentially interfere with downstream experiments.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid discoloration of the solution upon preparation. 1. High level of dissolved oxygen in the solvent.2. Contamination of the solvent or glassware with oxidizing agents or metal ions.3. Use of a high pH solvent.1. Degas the solvent by sparging with nitrogen or argon, or by sonication prior to use.2. Ensure all glassware is scrupulously clean. Use high-purity solvents.3. Prepare the solution in a pH-controlled buffer, if appropriate for your experiment. Evaluate stability at different pH values.
Precipitate forms in the solution during storage. 1. The concentration of the solution exceeds the solubility at the storage temperature.2. Degradation products are precipitating out of solution.3. Change in pH due to absorption of atmospheric CO2 (if the solution is basic).1. Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a higher temperature (if stability permits) or preparing a more dilute stock solution.2. Analyze the precipitate and the supernatant to identify the components. If degradation is confirmed, discard the solution.3. Store the solution under an inert atmosphere and in a tightly sealed container. Consider using a buffered solution.
Inconsistent results in bioassays or chemical reactions. 1. Variable levels of degradation between different batches of the solution.2. Interference from degradation products in the assay or reaction.1. Prepare fresh solutions for each experiment or a large, stabilized batch for a series of experiments. Always store under recommended conditions.2. Perform a forced degradation study to identify potential degradation products.[7] If possible, test the activity of these degradation products in your system to understand their potential impact.
Loss of potency over time, as determined by HPLC. 1. Chemical degradation of this compound.2. Adsorption of the compound onto the surface of the storage container.1. Implement the recommended stabilization strategies, including the use of antioxidants, chelating agents, and optimal storage conditions (low temperature, protection from light, inert atmosphere).2. Evaluate different types of storage containers (e.g., borosilicate glass vs. polypropylene) to assess potential adsorption issues.

Data on Factors Affecting Stability

While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability trends for phenolic and amine compounds based on available literature. This information can be used to guide the design of stability studies for this compound solutions.

Parameter Condition General Effect on Stability Rationale
Temperature Elevated Temperature (e.g., 40°C) vs. Refrigerated (4°C)Decreased StabilityHigher temperatures accelerate the rate of oxidative and other degradation reactions.[3]
Light Exposure to Sunlight/UV vs. Dark StorageDecreased StabilityLight provides the energy to initiate and propagate photo-oxidative degradation reactions.[2]
Atmosphere Air (Oxygen) vs. Inert Gas (Nitrogen/Argon)Decreased StabilityOxygen is a key reactant in the oxidative degradation of both phenolic and amine functional groups.
pH High pH (alkaline) vs. Neutral/Acidic pHPotentially Decreased StabilitySome phenolic compounds are more susceptible to oxidation at higher pH values due to the formation of the more easily oxidized phenoxide ion.[4][8]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[7][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose a solution to heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 6, 24, and 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples if necessary. Dilute the samples to a suitable concentration and analyze using a developed stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage degradation of the parent compound. Analyze the chromatograms for the appearance and growth of degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the amount of intact this compound and separating it from its degradation products.[10]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any potential degradation products. A typical starting point could be a linear gradient from 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector. Determine the maximum absorbance wavelength (λmax) of this compound by scanning from 200-400 nm.

  • Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, using samples from the forced degradation study to demonstrate specificity.

Visualizations

cluster_degradation Degradation Pathway of this compound Compound This compound Quinone_Intermediates Quinone-like Intermediates Compound->Quinone_Intermediates Oxidation Oxidizing_Agents Oxidizing Agents (O2, Light, Heat, Metal Ions) Oxidizing_Agents->Quinone_Intermediates Polymerized_Products Polymerized/Colored Degradation Products Quinone_Intermediates->Polymerized_Products

Caption: A simplified potential degradation pathway for this compound.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., color change, precipitation) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Prep Review Solution Preparation (Solvent Quality, pH, Glassware) Check_Storage->Check_Prep Conditions OK Implement_Changes Implement Corrective Actions: - Use inert atmosphere - Protect from light - Refrigerate - Use high-purity, degassed solvent Check_Storage->Implement_Changes Conditions Not Optimal Check_Prep->Implement_Changes Issues Found Add_Stabilizers Consider Stabilizers (Antioxidants, Chelators, Buffers) Check_Prep->Add_Stabilizers Preparation OK Re_evaluate Prepare Fresh Solution & Re-evaluate Stability Implement_Changes->Re_evaluate Add_Stabilizers->Re_evaluate If necessary End Solution Stabilized Re_evaluate->End

Caption: A logical workflow for troubleshooting instability in this compound solutions.

References

Technical Support Center: Synthesis of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-Aminopropyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive Amination of 3-Methoxyphenylacetone (B143000): This two-step process involves the reductive amination of 3-methoxyphenylacetone to form 3-methoxy-α-methylphenethylamine, followed by the demethylation of the methoxy (B1213986) group to yield the final product.

  • Leuckart Reaction: This is a one-pot reductive amination method where 3-methoxyphenylacetone is heated with ammonium (B1175870) formate (B1220265) or formamide (B127407) to produce the formamide intermediate, which is then hydrolyzed to the primary amine.[1][2] This is also followed by a demethylation step.

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The key side reactions depend on the synthetic route chosen. For the reductive amination pathway, common side reactions include the formation of 3-(2-hydroxypropyl)phenol from the reduction of the starting ketone, and over-alkylation of the amine product to form secondary and tertiary amines.[3] During the demethylation step with reagents like HBr, there is a risk of electrophilic aromatic bromination.[4] The Leuckart reaction can also produce various byproducts, and the high temperatures required can lead to decomposition.[1]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound can be challenging due to the presence of structurally similar impurities. Common purification techniques include:

  • Acid-Base Extraction: As an amino-phenol, the product's solubility can be manipulated by adjusting the pH of the aqueous solution, allowing for separation from non-basic or non-acidic impurities.

  • Crystallization: Recrystallization from a suitable solvent system is an effective method for purifying the final product, provided a crystalline solid is obtained.[5]

  • Column Chromatography: Silica gel chromatography can be employed to separate the desired product from closely related side products. The choice of eluent is critical for achieving good separation.

Q4: My final product is discolored. What is the cause and how can I prevent it?

A4: Aminophenols are susceptible to oxidation, which can lead to discoloration (often turning pink or brown) upon exposure to air and light.[5] To minimize this:

  • Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Use amber-colored vials or protect the storage container from light.

  • For long-term storage, consider converting the amine to its more stable hydrochloride salt.[5]

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination of 3-Methoxyphenylacetone

Question: I am experiencing a low yield of 3-methoxy-α-methylphenethylamine during the reductive amination step. What are the likely causes and how can I improve the yield?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Imine Formation The initial reaction between the ketone and the amine source (e.g., ammonia) to form the imine is a reversible equilibrium.[3] Ensure anhydrous conditions and consider using a dehydrating agent to drive the equilibrium towards the imine.
Ketone Reduction Strong reducing agents like sodium borohydride (B1222165) can reduce the starting ketone to the corresponding alcohol (3-methoxy-1-phenyl-2-propanol).[3] Use a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduce the imine.[3]
Suboptimal Reaction Conditions The choice of solvent, temperature, and pH are critical for efficient reductive amination.[3] Optimize these parameters. For example, NaBH₃CN is more effective at a slightly acidic pH.
Catalyst Inactivity (for catalytic hydrogenation) If using a method like H₂/Pd-C, the catalyst may be poisoned or inactive. Use fresh, high-quality catalyst and ensure the starting materials and solvent are free from catalyst poisons.[3]
Problem 2: Significant Impurity Formation During Reductive Amination

Question: My crude product after reductive amination contains significant impurities. How can I identify and minimize them?

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
3-(2-Hydroxypropyl)anisole Direct reduction of the ketone starting material, 3-methoxyphenylacetone.[3]Use an imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3] Ensure conditions favor imine formation before the reduction step.
Secondary and Tertiary Amines The primary amine product reacts further with the starting ketone to form di- and tri-alkylated products.[3]Use a large excess of the ammonia (B1221849) source to favor the formation of the primary amine.[3]
Unreacted Starting Material Incomplete reaction.[3]Increase the reaction time, temperature (with caution), or the stoichiometry of the reagents. Monitor the reaction progress by TLC or LC-MS to ensure completion.[3]
Problem 3: Incomplete Demethylation of 3-methoxy-α-methylphenethylamine

Question: After the demethylation step with HBr, I still have a significant amount of the starting methoxy compound in my product mixture. How can I drive the reaction to completion?

Troubleshooting Demethylation:

Possible Cause Troubleshooting Steps
Insufficient Reagent or Reaction Time The demethylation of aromatic ethers can be slow.
Suboptimal Temperature The reaction may require elevated temperatures to proceed at a reasonable rate.
Water Content For some demethylating agents, the presence of water can affect their efficacy.
Problem 4: Formation of Brominated Byproducts During Demethylation

Question: I am observing brominated impurities in my final product after demethylation with HBr. How can I avoid this?

Minimizing Aromatic Bromination:

Side Reaction Formation Mechanism Mitigation Strategy
Aromatic Bromination The electron-rich aromatic ring can undergo electrophilic substitution with bromine species that may be present or formed under the reaction conditions.[4]Use Alternative Demethylating Agents: Consider using other reagents for demethylation that do not contain bromine, such as boron tribromide (BBr₃) or certain thiol-based reagents.[6] Optimize Reaction Conditions: If using HBr, try to use the minimum necessary reaction time and temperature to achieve complete demethylation, as prolonged reaction times at high temperatures can increase the likelihood of side reactions.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Methoxyphenylacetone

This is a generalized procedure and should be optimized for specific laboratory conditions.

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-methoxyphenylacetone in a suitable anhydrous solvent (e.g., methanol).

    • Add a large excess of an ammonia source (e.g., ammonium acetate (B1210297) or a solution of ammonia in methanol).

    • Stir the mixture at room temperature for several hours to allow for imine formation. The progress of the reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), in portions while maintaining a low temperature.[3]

    • Allow the reaction to warm to room temperature and continue stirring until the reduction is complete (as monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-methoxy-α-methylphenethylamine.

Protocol 2: Demethylation with Hydrobromic Acid

This is a generalized procedure and should be handled with appropriate safety precautions due to the corrosive nature of HBr.

  • Reaction Setup:

    • Place the crude 3-methoxy-α-methylphenethylamine in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of 48% aqueous hydrobromic acid.[6]

  • Reaction:

    • Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC or LC-MS by periodically taking small aliquots (neutralize the acid before analysis).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide (B78521) solution) until the pH is basic.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_reductive_amination Step 1: Reductive Amination cluster_demethylation Step 2: Demethylation 3-Methoxyphenylacetone 3-Methoxyphenylacetone Imine_Intermediate Imine Intermediate 3-Methoxyphenylacetone->Imine_Intermediate + NH3 3-Methoxy-alpha-methylphenethylamine 3-Methoxy-alpha-methylphenethylamine Imine_Intermediate->3-Methoxy-alpha-methylphenethylamine Reduction (e.g., NaBH(OAc)3) 3-Methoxy-alpha-methylphenethylamine_demeth 3-Methoxy-alpha- methylphenethylamine This compound This compound 3-Methoxy-alpha-methylphenethylamine_demeth->this compound HBr, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Reductive_Amination Low_Yield Low Yield in Reductive Amination Incomplete_Imine Incomplete Imine Formation Low_Yield->Incomplete_Imine Ketone_Reduction Ketone Reduction Side Reaction Low_Yield->Ketone_Reduction Over_Alkylation Over-Alkylation of Amine Low_Yield->Over_Alkylation Sol_Anhydrous Sol_Anhydrous Incomplete_Imine->Sol_Anhydrous Solution: Use anhydrous conditions Sol_Milder_Reductant Sol_Milder_Reductant Ketone_Reduction->Sol_Milder_Reductant Solution: Use milder reductant (e.g., NaBH(OAc)3) Sol_Excess_Ammonia Sol_Excess_Ammonia Over_Alkylation->Sol_Excess_Ammonia Solution: Use excess ammonia

Caption: Troubleshooting low yield in reductive amination.

References

Minimizing oxidation of 3-(2-Aminopropyl)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the oxidation of 3-(2-Aminopropyl)phenol during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to oxidation?

A1: this compound is a biologically active organic compound.[1][2] Its chemical structure contains a phenolic hydroxyl group and an amino group, both of which are susceptible to oxidation. The phenolic group can be easily oxidized to form colored quinone-type byproducts, leading to discoloration and degradation of the compound.[3]

Q2: What are the visible signs of this compound oxidation?

A2: The primary visible sign of oxidation is a change in color. Pure this compound is typically a white to off-white solid. Upon oxidation, it may turn yellow, brown, or even black over time due to the formation of polymeric oxidation products.

Q3: What are the main factors that accelerate the oxidation of this compound?

A3: The main factors that accelerate oxidation are:

  • Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.

  • Light: Exposure to light, particularly UV light, can catalyze the oxidation process.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Moisture: The presence of water can facilitate oxidation reactions.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

Q4: How can I minimize oxidation during routine handling and short-term storage?

A4: To minimize oxidation during daily use, it is recommended to:

  • Work with the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) as much as possible.

  • Use amber glass vials or containers that protect the compound from light.

  • Store the compound in a cool, dry place. For short-term storage, refrigeration (2-8°C) is advisable.[5]

  • Tightly seal the container immediately after use to minimize exposure to air and moisture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) of Solid Compound Prolonged exposure to air and/or light. Improper storage at elevated temperatures.1. Discard the discolored compound if purity is critical. 2. For future storage, transfer the compound to an amber, airtight container. 3. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 4. Store in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage.
Rapid Degradation of Solutions Dissolved oxygen in the solvent. Exposure of the solution to light. Use of unstabilized solvent.1. Use deoxygenated solvents. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method. 2. Prepare solutions fresh before use. 3. Add an antioxidant to the solvent (see Table 1). 4. Store solutions in amber vials and protect from light.
Inconsistent Experimental Results Degradation of the compound during the experiment.1. Ensure the compound and any prepared solutions are protected from light and air throughout the experimental process. 2. Consider performing the experiment under an inert atmosphere. 3. Analyze the purity of the starting material before each experiment using a suitable analytical method like HPLC.

Data Presentation

Table 1: Recommended Antioxidants for Solution Stability

AntioxidantRecommended Concentration (w/v)Notes
Ascorbic Acid0.05 - 0.1%Effective in aqueous and alcoholic solutions. Acts as a reducing agent.
Sodium Metabisulfite0.01 - 0.1%A strong reducing agent, particularly effective in preventing non-enzymatic browning.
Butylated Hydroxytoluene (BHT)0.01 - 0.05%Effective in organic solvents. Acts as a free-radical scavenger.

Table 2: Standard Conditions for Accelerated Stability Testing (ICH/WHO Guidelines)

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound

  • Preparation of Inert Atmosphere: Place the vial of this compound and a smaller, empty amber glass vial with a screw cap inside a glove box with a nitrogen or argon atmosphere.

  • Aliquoting: Inside the glove box, transfer the desired amount of the compound into the smaller amber vial. This prevents repeated exposure of the bulk material to potential contaminants.

  • Sealing: Tightly seal the cap of the aliquot vial. For extra protection, wrap the cap with Parafilm®.

  • Packaging: Place the sealed aliquot vial inside a larger, opaque container with a desiccant.

  • Storage: Store the container in a freezer at -20°C.

Protocol 2: Accelerated Stability Study

  • Sample Preparation: Prepare multiple, identical samples of this compound in loosely capped clear and amber glass vials. A subset of samples can be prepared with added antioxidants if their effect is being studied.

  • Exposure to Stress Conditions: Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[6][7]

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[6][7]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity and Degradation Products: Quantify the amount of this compound and its degradation products using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation rate under accelerated conditions.

Protocol 3: HPLC Analysis of this compound and its Oxidation Products

This method is adapted from a validated method for a similar compound and should be validated for this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to separate the parent compound from its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined, but likely in the range of 270-280 nm for the phenol (B47542) chromophore).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use a calibration curve prepared from a reference standard of this compound to quantify the amount of the active compound. Degradation products can be reported as a percentage of the total peak area.

Visualizations

OxidationPathway cluster_main Oxidation of this compound Phenol This compound Radical Phenoxy Radical Intermediate Phenol->Radical O2, Light, Heat, Metal Ions Quinone Quinone-like Species Radical->Quinone Polymer Colored Polymeric Products Quinone->Polymer Further Oxidation/Polymerization

Caption: Simplified pathway of this compound oxidation.

ExperimentalWorkflow cluster_workflow Accelerated Stability Study Workflow Start Sample Preparation Exposure Exposure to Stress Conditions (e.g., 40°C / 75% RH) Start->Exposure Sampling Sampling at Time Points (0, 1, 3, 6 months) Exposure->Sampling Analysis HPLC Analysis (Purity & Degradation) Sampling->Analysis Data Data Evaluation (Degradation Rate) Analysis->Data End Shelf-life Prediction Data->End

Caption: Workflow for an accelerated stability study.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Oxidation Issues Problem Compound/Solution Discolored? CheckStorage Review Storage Conditions: - Airtight? - Light Protected? - Cool Temperature? Problem->CheckStorage Yes CheckHandling Review Handling Procedures: - Inert Atmosphere? - Deoxygenated Solvents? - Antioxidants Used? Problem->CheckHandling Yes ImproveStorage Implement Proper Storage: - Inert Gas Purge - Amber Vials - Refrigerate/Freeze CheckStorage->ImproveStorage ImproveHandling Implement Proper Handling: - Use Glove Box - Degas Solvents - Add Stabilizers CheckHandling->ImproveHandling Discard Discard and Use Fresh Stock ImproveStorage->Discard ImproveHandling->Discard

Caption: Logical diagram for troubleshooting oxidation problems.

References

Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Aminopropyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a biologically active compound that has been investigated for its ability to raise blood pressure, making it relevant in studies concerning orthostatic hypotension.[1][2] It serves as an intermediate in the synthesis of various organic compounds and is also explored for potential antimicrobial and antioxidant properties.[2]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the primary cause of this?

While sometimes described as water-soluble, this compound can exhibit poor solubility, especially at higher concentrations or neutral pH.[3] Like many phenolic compounds, its solubility is highly dependent on the pH of the solution. The presence of a non-polar benzene (B151609) ring contributes to its hydrophobic character.

Q3: How does pH affect the solubility of this compound?

The solubility of phenolic compounds is generally pH-dependent.[4] this compound has both a weakly acidic phenolic hydroxyl group and a basic amino group.

  • At acidic pH: The amino group becomes protonated (-NH3+), increasing polarity and potentially solubility.

  • At alkaline pH: The phenolic hydroxyl group deprotonates to form a more polar phenolate (B1203915) ion, which significantly enhances water solubility.[4]

  • At neutral pH: The compound may exist in its least soluble zwitterionic or neutral form, leading to precipitation.

Q4: What are the recommended starting solvents for preparing a stock solution of this compound?

For preparing a concentrated stock solution, it is advisable to use an organic solvent. Common choices for compounds with similar properties include:

After dissolving in an organic solvent, the stock solution can be diluted into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: My compound is not dissolving in the initial solvent.
  • Possible Cause: The chosen solvent may not be appropriate for the desired concentration.

  • Solution:

    • Try a different organic solvent: If you started with ethanol, try DMSO, which is a stronger solvent for many organic molecules.

    • Gentle warming: Warm the solution to 37°C to increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath to break up solid particles and enhance dissolution.

Problem: The compound precipitates when I dilute my stock solution into an aqueous buffer.
  • Possible Cause: This is a common issue known as "solvent shock," where the compound is poorly soluble in the final aqueous medium.

  • Solution:

    • Optimize pH: Adjust the pH of your aqueous buffer. For phenolic compounds, increasing the pH to a more alkaline range (e.g., pH 8-9) often improves solubility.[4] Conversely, for the amino group, a slightly acidic pH could be tested. Perform a pH stability test for your compound and assay.

    • Use a co-solvent in the final medium: If your experimental system allows, include a small percentage of an organic solvent (e.g., <1% DMSO or ethanol) in the final aqueous solution.

    • Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[5][6][7][8] This can be a highly effective way to increase the aqueous solubility of your compound without using organic solvents.

Data Summary: Solubility Characteristics

The following table summarizes the qualitative solubility of this compound and the expected impact of different solubilization strategies.

Solvent/ConditionExpected SolubilityNotes
Water (neutral pH) Low to ModerateOften described as water-soluble, but precipitation can occur at higher concentrations.[3]
Aqueous Buffer (Acidic pH, e.g., pH 4-6) ModerateProtonation of the amino group may enhance solubility.
Aqueous Buffer (Alkaline pH, e.g., pH 8-9) HighDeprotonation of the phenolic hydroxyl group significantly increases solubility.[4]
Dimethyl Sulfoxide (DMSO) HighA good solvent for creating high-concentration stock solutions.
Ethanol HighA suitable solvent for stock solutions; may be less toxic to cells than DMSO.
Methanol HighAnother appropriate solvent for stock preparation.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol) to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution until the compound is completely dissolved.

  • If necessary, gently warm the solution (not exceeding 37°C) or place it in a sonicator bath for 5-10 minutes to aid dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: pH Adjustment to Enhance Aqueous Solubility
  • Prepare your desired aqueous buffer (e.g., PBS, TRIS).

  • Before adding this compound, adjust the pH of the buffer. To increase solubility, raise the pH to 8.0, 8.5, or 9.0 using a suitable base (e.g., 1 M NaOH).

  • Add the this compound stock solution dropwise to the pH-adjusted buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Monitor the final pH and adjust if necessary.

  • It is crucial to verify that the adjusted pH does not negatively impact your experimental system (e.g., cell viability, enzyme activity).

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
  • Prepare the HP-β-CD solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the HP-β-CD.

  • Prepare the this compound solution: In a separate tube, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Form the inclusion complex: Slowly add the dissolved this compound solution dropwise to the stirred HP-β-CD solution.

  • Equilibrate: Cover the mixture and stir at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The exact time may require optimization.

  • The resulting solution, containing the this compound-cyclodextrin complex, should be clear and can then be used in your experiments.

Visualizing Experimental Workflows and Concepts

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue check_stock Is the stock solution fully dissolved? start->check_stock prepare_stock Prepare concentrated stock in DMSO or Ethanol. Use sonication or gentle warming. check_stock->prepare_stock No precip_dilution Precipitation upon dilution in aqueous buffer? check_stock->precip_dilution Yes prepare_stock->check_stock adjust_ph Adjust Buffer pH (e.g., to pH 8-9) precip_dilution->adjust_ph Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) precip_dilution->use_cyclodextrin Yes, pH adjustment not feasible co_solvent Add Co-solvent to Buffer (e.g., <1% DMSO) precip_dilution->co_solvent Yes, other methods not feasible fail Issue Persists: Re-evaluate concentration and experimental design precip_dilution->fail No, already tried success Solubility Achieved adjust_ph->success use_cyclodextrin->success co_solvent->success

Caption: A logical workflow for troubleshooting solubility issues.

pH_Effect Effect of pH on this compound Solubility cluster_low_ph Acidic pH (e.g., pH < 6) cluster_neutral_ph Neutral pH (e.g., pH ~ 7) cluster_high_ph Alkaline pH (e.g., pH > 8) low_ph This compound Protonated Amino Group (-NH3+) Phenolic Group (-OH) solubility_low Moderately Soluble low_ph->solubility_low neutral_ph This compound Neutral or Zwitterionic Form solubility_neutral Poorly Soluble neutral_ph->solubility_neutral high_ph This compound Amino Group (-NH2) Deprotonated Phenolate (-O-) solubility_high Highly Soluble high_ph->solubility_high Cyclodextrin_Inclusion Mechanism of Cyclodextrin Solubilization cluster_cd Cyclodextrin Structure compound Poorly Soluble This compound complex Water-Soluble Inclusion Complex compound->complex cyclodextrin Water-Soluble Cyclodextrin (HP-β-CD) cyclodextrin->complex cd_structure Hydrophilic Exterior Hydrophobic Interior complex->cd_structure Encapsulation

References

Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for forced degradation studies of 3-(2-Aminopropyl)phenol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are crucial for several reasons.[1][2] They help to:

  • Identify potential degradation products and elucidate degradation pathways.[1]

  • Establish the intrinsic stability of the this compound molecule.[1]

  • Develop and validate stability-indicating analytical methods, ensuring that degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).[3]

  • Inform decisions on formulation development, packaging, and storage conditions.[2]

Q2: Which functional groups in this compound are most susceptible to degradation?

A2: The chemical structure of this compound contains two primary functional groups prone to degradation: the phenolic hydroxyl group and the primary amine on the aminopropyl side chain. The aromatic ring itself can also be a site of reaction under certain stress conditions. Phenols are particularly susceptible to oxidation, which can lead to the formation of colored degradation products like quinones.[4] Amines are also prone to oxidation and can react with other excipients.[5]

Q3: I am observing a significant loss of the main peak for this compound in my oxidative stress study, but I don't see any major degradation peaks. What could be the issue?

A3: This is a common issue that can arise from several factors:

  • Formation of non-UV active degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect these compounds.

  • Formation of volatile degradants: Some degradation products might be volatile and lost during sample preparation or analysis.

  • Precipitation of degradants: The degradation products may not be soluble in the mobile phase and could have precipitated out of the solution.

  • Adsorption of degradants: The degradants may be adsorbing onto the HPLC column and not eluting. Try using a different column chemistry or a stronger mobile phase.

Q4: My mass balance in the forced degradation studies is consistently below 90%. How can I troubleshoot this?

A4: A poor mass balance suggests that not all degradation products are being accounted for. Here are some steps to troubleshoot this:

  • Ensure complete elution: Check if all degradants are eluting from the HPLC column. A gradient with a strong organic solvent wash at the end of the run can help elute highly retained compounds.

  • Use a different detection wavelength: The degradation products may have a different absorption maximum than the parent compound. A photodiode array (PDA) detector can be used to screen for the optimal detection wavelength for all peaks.

  • Employ a mass spectrometer: An LC-MS analysis can help identify and quantify degradants that are not easily detected by UV.

  • Consider the formation of non-UV active or volatile compounds as mentioned in the previous question.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Unexpected peaks in the chromatogram of the unstressed sample. Contamination of the sample, diluent, or mobile phase. Degradation during sample preparation.Analyze a blank (diluent) injection to check for contamination. Prepare a fresh sample and analyze it immediately. Ensure the sample is protected from light and heat during preparation.
Peak splitting or broadening of the this compound peak. Column overload. Poorly optimized mobile phase. Column degradation.Reduce the injection volume or sample concentration. Adjust the mobile phase pH or organic solvent ratio. Replace the HPLC column.
Inconsistent degradation from batch to batch of the API. Variability in the impurity profile of the API. Inconsistent stress conditions.Characterize the impurity profile of each batch. Ensure that the stress conditions (temperature, concentration of stressing agent, time) are precisely controlled.
Formation of colored solutions during stress studies. Likely due to the oxidation of the phenolic group to form quinone-type structures.[4]This is an expected outcome for phenolic compounds. Document the color change and proceed with the analysis to identify the colored degradants.

Experimental Protocols

The following are hypothetical, yet representative, protocols for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution

  • Accurately weigh 50 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile (B52724) and water to obtain a stock solution of 1 mg/mL.

2. Acid Hydrolysis

  • To 5 mL of the stock solution, add 5 mL of 1N HCl.

  • Heat the solution at 80°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1N NaOH.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

3. Base Hydrolysis

  • To 5 mL of the stock solution, add 5 mL of 1N NaOH.

  • Keep the solution at room temperature for 48 hours.

  • Neutralize the solution with 1N HCl.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

4. Oxidative Degradation

  • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

5. Thermal Degradation

  • Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.

  • After exposure, dissolve the sample in the diluent to obtain a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

6. Photolytic Degradation

  • Expose a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the sample to 0.1 mg/mL with the mobile phase.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants Major Degradant (RT) Mass Balance (%)
1N HCl, 80°C, 24h12.534.2 min98.5
1N NaOH, RT, 48h8.225.1 min99.1
3% H₂O₂, RT, 24h25.856.8 min95.7
Thermal (105°C, 48h)5.117.3 min99.5
Photolytic18.346.2 min97.2

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation API This compound API Stock Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Base Base Hydrolysis (1N NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (105°C Solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation Degradation Profile LCMS->Degradation Pathway Pathway Elucidation Degradation->Pathway Method Method Validation Degradation->Method

Caption: Workflow for forced degradation studies.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Parent This compound Quinone Quinone-imine (Oxidation) Parent->Quinone [O] Hydroxylated Ring Hydroxylation Product (Oxidation) Parent->Hydroxylated [O] N_oxide N-oxide (Oxidation) Parent->N_oxide [O] Dimer Dimerization Product (Photolysis/Oxidation) Parent->Dimer hv / [O] Deamination Deamination Product (Hydrolysis) Parent->Deamination H+/OH-

Caption: Postulated degradation pathways.

References

How to prevent racemization of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(2-Aminopropyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing common issues encountered during experimental work with this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral compound like this compound, where the biological activity often resides in a single enantiomer, racemization can lead to a loss of therapeutic efficacy and the potential for off-target effects. Maintaining the stereochemical integrity of the desired enantiomer is therefore critical during synthesis, purification, and storage.

Q2: What are the primary factors that can cause racemization of this compound?

A2: The primary drivers of racemization in chiral amines like this compound involve the formation of a planar, achiral intermediate, such as an imine.[1] Several factors can promote this:

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization.[1]

  • pH: Both acidic and basic conditions can catalyze racemization.[1]

  • Solvent: The choice of solvent can influence the rate of racemization.[1]

  • Presence of Catalysts: Certain metals or reagents can catalyze the dehydrogenation-hydrogenation process that leads to racemization.

Q3: How can I prevent or minimize racemization during the synthesis of this compound?

A3: Preventing racemization often involves a combination of strategies:

  • Mild Reaction Conditions: Employing the lowest effective temperature and avoiding harsh acidic or basic conditions is crucial.

  • Use of Protecting Groups: Protecting the amine functionality can prevent the formation of the imine intermediate that leads to racemization.[2][3]

  • Enantioselective Synthesis: Utilizing stereoselective synthetic routes, such as those involving chiral auxiliaries or catalysts, can produce the desired enantiomer with high purity, minimizing the need for resolution and the risk of racemization.

  • Enzymatic Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic amines, offering a mild and highly selective method to obtain the desired enantiomer.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Loss of Enantiomeric Excess (% ee) During Reaction Work-up

Possible Causes:

  • pH Extremes: Exposure to strong acids or bases during extraction or washing steps can induce racemization.

  • Elevated Temperatures: High temperatures during solvent evaporation can lead to loss of stereochemical integrity.

  • Prolonged Exposure: Extended work-up times increase the window for racemization to occur.[1]

Solutions:

  • Maintain Neutral pH: Use buffered solutions for aqueous washes to maintain a pH as close to neutral as possible.

  • Low-Temperature Evaporation: Utilize a rotary evaporator at low temperatures and reduced pressure to remove solvents.

  • Efficient Work-up: Streamline your work-up procedure to minimize the time the compound is in solution.

Problem: Racemization During Chromatographic Purification

Possible Causes:

  • Acidic Silica (B1680970) Gel: Standard silica gel is slightly acidic and can promote racemization of sensitive amines.

  • Inappropriate Solvent System: Certain solvents, particularly protic solvents like methanol, can facilitate racemization on the stationary phase.[1]

  • High Column Temperature: Elevated temperatures during chromatography can accelerate on-column racemization.

Solutions:

  • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (B128534), to neutralize acidic sites.

  • Solvent Screening: Screen different solvent systems. Apolar solvents with a small amount of a basic modifier (e.g., hexane (B92381)/ethyl acetate (B1210297) with 0.1% triethylamine) are often a good starting point for chiral amines.

  • Temperature Control: If your chromatography system has temperature control, run the purification at or below room temperature.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of various conditions on the enantiomeric excess of this compound, based on general principles for chiral amines. This data is for illustrative purposes and should be confirmed experimentally.

ConditionParameterValueResulting % ee (Hypothetical)
Temperature Reaction Temperature25°C99%
50°C95%
80°C80%
pH Work-up pH7.099%
4.096%
10.092%
Solvent Purification SolventDichloromethane98%
Tetrahydrofuran97%
Methanol90%

Experimental Protocols

Protocol 1: General Procedure for N-Protection of this compound to Prevent Racemization

This protocol describes the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate, a common strategy to prevent racemization during subsequent synthetic steps.

Materials:

  • (R)- or (S)-3-(2-Aminopropyl)phenol

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-Boc-protected product can be purified by flash chromatography on silica gel.

Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Excess

This protocol provides a general method for analyzing the enantiomeric purity of this compound. Optimization may be required for specific instruments and columns.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

  • A typical mobile phase for chiral amine separation on a polysaccharide-based column is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of a basic additive (e.g., diethylamine (B46881) or triethylamine) to improve peak shape.

  • Example: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Set the column temperature (e.g., 25°C).

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 270 nm).

  • The two enantiomers should elute at different retention times.

  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

Racemization_Mechanism Enantiomer Chiral this compound (Single Enantiomer) Intermediate Achiral Intermediate (e.g., Imine) Enantiomer->Intermediate Racemization Conditions (Heat, Acid/Base) Racemate Racemic Mixture (50:50 Enantiomers) Intermediate->Racemate Non-stereoselective Protonation

Caption: General mechanism of racemization for a chiral amine.

Prevention_Workflow start Start with Racemic or Enantiomerically Enriched This compound protect Protect Amino Group (e.g., with Boc anhydride) start->protect reaction Perform Subsequent Synthetic Steps protect->reaction deprotect Deprotect Amino Group under Mild Conditions reaction->deprotect purify Purify Final Product (Chiral Chromatography if needed) deprotect->purify analyze Analyze Enantiomeric Excess (Chiral HPLC) purify->analyze end Enantiomerically Pure Product analyze->end

References

Technical Support Center: Bioanalysis of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 3-(2-Aminopropyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common analytical challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantitative analysis of this compound in biological matrices using techniques like LC-MS/MS.

Q1: What is a "matrix effect" and why is it a concern?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] In biological samples, these components can include phospholipids (B1166683), salts, proteins, and metabolites.[1] This interference can cause either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][3]

Q2: My results for this compound are inconsistent. How do I know if matrix effects are the cause?

A2: Inconsistent results, poor precision, and reduced sensitivity are common signs of matrix effects.[3] To qualitatively determine if co-eluting matrix components are causing ion suppression, a post-column infusion experiment is the most direct method.[4][5][6] This involves infusing a standard solution of your analyte directly into the mass spectrometer while injecting a prepared blank matrix sample onto the LC column. A dip in the stable analyte signal indicates the retention times at which matrix components are eluting and causing suppression.[4][7]

Q3: How can I quantitatively measure the matrix effect in my assay?

A3: A quantitative assessment can be performed using the post-extraction spike method to calculate a Matrix Factor (MF).[2][6] This involves comparing the peak response of an analyte spiked into the extract of a blank matrix sample with the response of the analyte in a neat (clean) solvent at the same concentration.[2] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2] An MF value close to 1 indicates a negligible matrix effect.

Q4: What are the most common sources of matrix effects in plasma and urine samples?

A4: In plasma or serum, phospholipids are a primary cause of matrix-induced ion suppression, especially when using simple sample preparation methods like protein precipitation (PPT).[6][8] In urine, high concentrations of salts and various endogenous metabolites can interfere with ionization.[9] The complexity of these biological fluids necessitates effective sample cleanup to remove these interfering components.[1][10]

Q5: What is the best sample preparation strategy to reduce matrix effects for a polar compound like this compound?

A5: While simple Protein Precipitation (PPT) is fast, it is often the least effective cleanup technique, leaving significant matrix components like phospholipids in the final extract.[11]

  • Liquid-Liquid Extraction (LLE) can provide cleaner extracts. For a phenolic compound, adjusting the pH of the aqueous sample to suppress ionization can facilitate its extraction into an organic solvent.[8][10] However, recovery for polar analytes can sometimes be low.[11]

  • Solid-Phase Extraction (SPE) is highly effective for removing matrix interferences.[12] For a polar compound like this compound, polymeric or mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts and significantly reduce matrix effects.[11]

Q6: Can I just change my chromatography to solve the problem?

A6: Yes, optimizing chromatographic conditions is a powerful strategy. The goal is to achieve chromatographic separation between this compound and the interfering matrix components.[6] Strategies include adjusting the mobile phase gradient, changing the mobile phase pH, or using a different analytical column (e.g., HILIC for polar compounds).[11] Technologies like UPLC can also offer better resolution and have been shown to reduce matrix effects compared to traditional HPLC.[11]

Q7: How does using a stable isotope-labeled internal standard (SIL-IS) help?

A7: Using a SIL-IS (e.g., a deuterated or ¹³C-labeled version of the analyte) is the gold standard for compensating for matrix effects.[2] A SIL-IS is chemically almost identical to the analyte and will co-elute, meaning it experiences the same degree of ion suppression or enhancement.[2][13] By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise results.[13]

Quantitative Data on Matrix Effects

The following table summarizes typical matrix effect findings for small molecules in common biological matrices, comparing different sample preparation techniques. Note that this data is illustrative and the actual matrix effect should be determined experimentally for your specific assay.

Biological MatrixSample Preparation MethodAnalytical TechniqueMatrix Effect Observed (Illustrative)Key InsightReference
Human PlasmaProtein Precipitation (PPT)LC-ESI-MS/MSSignificant Ion Suppression (~40-70%)PPT is ineffective at removing phospholipids, a major source of suppression.[11]
Human PlasmaLiquid-Liquid Extraction (LLE)LC-ESI-MS/MSModerate Ion Suppression (~15-30%)LLE provides a cleaner extract than PPT but analyte recovery can be variable.[11]
Human PlasmaSolid-Phase Extraction (SPE)LC-APCI-MS/MSMinimal Ion Suppression (<15%)SPE, especially mixed-mode, offers superior cleanup. APCI is often less prone to matrix effects than ESI.[14]
Human UrineDilute-and-ShootLC-ESI-MS/MSHigh and Variable Suppression/EnhancementDirect injection is not recommended due to high salt content and endogenous waste.[14]
Human UrineSolid-Phase Extraction (SPE)LC-MS/MSMinimal Matrix Effect (<10%)SPE is effective at desalting and removing polar interferences from urine.[9][15]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol details the steps to calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final analysis solvent (e.g., mobile phase) at low and high concentration levels relevant to your assay.

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extracts with the analyte and IS to the same final concentrations as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte using the following formula: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the IS-Normalized MF to assess how well the IS corrects for the matrix effect: IS-Normalized MF = (Analyte MF) / (IS MF)

  • Interpretation: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard effectively tracks and corrects for the matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general procedure using a mixed-mode polymeric SPE cartridge, which is well-suited for polar, potentially charged analytes like this compound.

  • Sample Pre-treatment: Centrifuge urine sample at 4000 rpm for 10 minutes to remove particulates. Dilute 100 µL of supernatant with 400 µL of 2% formic acid in water.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the 500 µL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and highly polar interferences.

    • Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube. The basic modifier ensures the phenolic amine is deprotonated and efficiently released from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and mitigating matrix effects during method development.

MatrixEffect_Troubleshooting Start Inaccurate / Imprecise Bioanalytical Results Check_IS Review Internal Standard (IS) Performance and Peak Shape Start->Check_IS Decision_IS IS Response Stable and Reproducible? Check_IS->Decision_IS Troubleshoot_IS Troubleshoot IS: - Check solution stability - Evaluate different IS Decision_IS->Troubleshoot_IS No Assess_ME Quantitatively Assess Matrix Effect (Post-Extraction Spike) Decision_IS->Assess_ME Yes Troubleshoot_IS->Check_IS Decision_ME Significant Matrix Effect (MF < 0.85 or > 1.15)? Assess_ME->Decision_ME Optimize_Prep Optimize Sample Preparation Decision_ME->Optimize_Prep Yes Other_Issues Investigate Other Issues: - Analyte stability - Calibration curve errors - Instrument performance Decision_ME->Other_Issues No Prep_Options Strategies: - Switch from PPT to LLE/SPE - Use Mixed-Mode SPE - Phospholipid removal plates Optimize_Prep->Prep_Options Optimize_LC Optimize Chromatography Optimize_Prep->Optimize_LC End_Success Method Performance Acceptable: Proceed with Validation Optimize_Prep->End_Success After Optimization & Re-evaluation Optimize_LC->Assess_ME Re-evaluate LC_Options Strategies: - Modify gradient to separate analyte from suppression zones - Change mobile phase pH - Use UPLC or different column Optimize_LC->LC_Options Other_Issues->End_Success

A logical workflow for troubleshooting matrix effects in bioanalysis.

References

Technical Support Center: Enhancing the Resolution of 3-(2-Aminopropyl)phenol Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic resolution of 3-(2-Aminopropyl)phenol positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in separating these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate positional isomers of this compound?

A1: Positional isomers, such as the ortho-, meta-, and para-isomers of this compound, possess the same molecular formula and functional groups, leading to very similar physicochemical properties like polarity and pKa.[1][2] This similarity makes them difficult to resolve using standard reversed-phase chromatography, often requiring specialized columns and optimized mobile phase conditions to exploit subtle differences in their molecular shape and electronic distribution.[2]

Q2: What type of HPLC column is most effective for separating these positional isomers?

A2: While standard C18 columns may offer limited success, columns that provide alternative selectivities are generally more effective. Phenyl- and Pentafluorophenyl (PFP) stationary phases are highly recommended.[2][3][4] These columns facilitate π-π interactions with the aromatic ring of the analytes, which can differ sufficiently between positional isomers to achieve separation.[2][3] For separating the chiral enantiomers of a specific positional isomer, a chiral stationary phase (CSP) is necessary.[5][6]

Q3: How does mobile phase pH affect the resolution of this compound isomers?

A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds like aminophenols.[7][8][9][10] As a basic compound, the retention and peak shape of this compound are highly dependent on pH.[11] Operating at a pH that is approximately two units away from the analyte's pKa can suppress ionization, leading to improved retention and peak symmetry.[8][10] Careful pH control is essential to achieve reproducible and robust separations.[12]

Q4: Can I use Gas Chromatography (GC) to separate these isomers?

A4: Gas chromatography can be an alternative for separating isomers of phenolic compounds.[13] However, due to the polar amine and hydroxyl groups, derivatization is often required to increase volatility and improve peak shape. This adds an extra step to the sample preparation process.[13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution Between Isomers

Symptoms:

  • A single, broad peak containing all isomers.

  • Overlapping peaks with a resolution factor (Rs) less than 1.5.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inadequate Column Selectivity Solution: Switch from a standard C18 column to a stationary phase with alternative selectivity. • Recommendation: Employ a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column to enhance π-π interactions.[3][4] These columns are known to provide better resolution for positional isomers.[3][4]
Mobile Phase Composition Not Optimal Solution: Adjust the mobile phase composition to improve selectivity. • Organic Modifier: If using a Phenyl column, methanol (B129727) is often preferred over acetonitrile (B52724) as it can enhance π-π interactions.[14] • pH Adjustment: Systematically vary the mobile phase pH. Since this compound is a basic compound, moving to a higher pH can sometimes improve peak shape and resolution.[8][15] Ensure the pH is within the stable range of your column (typically pH 2-8 for silica-based columns).[12]
Insufficient Column Efficiency Solution: Ensure the column is performing optimally. • Check Column Health: Perform a column efficiency test with a standard compound. If the plate count is low, the column may be degraded and need replacement. • Particle Size: Consider using a column with smaller particles (e.g., sub-2 µm) for higher efficiency, if your HPLC system supports the higher backpressure.
Issue 2: Peak Tailing for All Isomer Peaks

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.2.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Secondary Silanol (B1196071) Interactions Solution: Minimize interactions between the basic amine group and residual silanols on the silica (B1680970) stationary phase. • Use End-capped Columns: Ensure you are using a modern, high-purity, end-capped column.[11] • Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., pH 3-4) can protonate the silanols and reduce unwanted interactions.[1] • Use Mobile Phase Additives: Add a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites.
Column Overload Solution: Reduce the amount of sample injected onto the column. • Dilute Sample: Prepare a more dilute sample and reinject. • Reduce Injection Volume: Decrease the volume of the sample injected.[11]
Analyte Interaction with Metal Contaminants Solution: Use a mobile phase with additives that can chelate metal ions. • Add Chelating Agents: Buffers like phosphate (B84403) can help mask metal contaminants in the stationary phase.

Experimental Protocols

Protocol 1: HPLC Method for Resolution of this compound Positional Isomers

This protocol outlines a starting method for separating the positional isomers (ortho-, meta-, para-) of (2-Aminopropyl)phenol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µmPFP phase provides unique selectivity for positional isomers.[4][16]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to improve peak shape for the basic analytes.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is often preferred for separations on phenyl-based columns.[14]
Gradient 10% to 40% B over 15 minutesA gradient is used to ensure elution of all isomers with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility.
Detection Wavelength 275 nmApproximate absorbance maximum for aminophenols.
Injection Volume 5 µLA small volume to prevent column overload.

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the mixed isomers in a 50:50 mixture of Mobile Phase A and B.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Identify and integrate the peaks corresponding to the different positional isomers. Calculate the resolution between adjacent peaks.

Data Presentation

The following table presents representative data that could be obtained using the protocol described above. Actual retention times and resolution will vary depending on the specific HPLC system and column used.

Isomer Retention Time (min) Tailing Factor Resolution (Rs) to Previous Peak
ortho-(2-Aminopropyl)phenol8.21.1-
para-(2-Aminopropyl)phenol9.51.22.1
meta-(2-Aminopropyl)phenol10.81.12.3

Visualizations

Experimental Workflow

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in Methanol) equilibrate Equilibrate PFP Column (15 min at 10% B) prep_mobile->equilibrate prep_sample Prepare Isomer Mix (100 µg/mL in 50:50 A:B) inject Inject Sample (5 µL) prep_sample->inject equilibrate->inject run_gradient Run Gradient Elution (10-40% B over 15 min) inject->run_gradient detect Detect at 275 nm run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution and Tailing Factor integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of this compound isomers.

Troubleshooting Logic for Poor Resolution

Troubleshooting start Poor Resolution (Rs < 1.5) check_column Is column a C18? start->check_column switch_column Switch to Phenyl or PFP column check_column->switch_column Yes check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase No success Resolution Improved switch_column->success adjust_ph Adjust pH (2 units from pKa) check_mobile_phase->adjust_ph pH not optimized change_solvent Try Methanol instead of ACN check_mobile_phase->change_solvent Using ACN check_efficiency Check Column Efficiency check_mobile_phase->check_efficiency Optimized adjust_ph->success change_solvent->success replace_column Column may be degraded. Replace column. check_efficiency->replace_column Low Plate Count check_efficiency->success Good Plate Count

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Validation & Comparative

A Comparative Analysis of 3-(2-Aminopropyl)phenol and 4-(2-Aminopropyl)phenol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol and 4-(2-Aminopropyl)phenol are positional isomers of hydroxyamphetamine, each exhibiting distinct pharmacological profiles that warrant a detailed comparative analysis. This guide provides an objective comparison of their known biological activities, supported by available experimental data, to assist researchers in understanding their differential effects and potential therapeutic applications.

This compound , also known as gepefrine (B108070) or α-methyl-m-tyramine, has been clinically used as an antihypotensive agent.[1] Its primary mechanism is understood to be the stimulation of the sympathetic nervous system.

4-(2-Aminopropyl)phenol , also known as p-hydroxyamphetamine or norpholedrine, is recognized as an indirect-acting sympathomimetic and is a major metabolite of amphetamine.[2] It is also used as a diagnostic agent in ophthalmology.[2]

This guide will delve into their mechanisms of action, receptor interactions, and functional activities, presenting the available quantitative data to facilitate a direct comparison.

Data Presentation: A Comparative Overview

Direct comparative studies providing binding affinities (Ki) and functional potencies (EC50) for both isomers across a wide range of receptors are limited in the publicly available literature. However, based on existing research, a qualitative and partially quantitative comparison can be drawn.

Target/ActivityThis compound4-(2-Aminopropyl)phenol
Primary Mechanism Indirect SympathomimeticIndirect Sympathomimetic
Adrenergic System Norepinephrine Releasing AgentNorepinephrine Releasing Agent
Dopaminergic System Not well-characterizedDopamine (B1211576) Uptake Inhibitor
Serotonergic System Partial agonist at 5-HT1A, 5-HT1B, 5-HT2C; Antagonist at 5-HT2ASerotonin (B10506) Releasing Agent
Trace Amine-Associated Receptor 1 (TAAR1) Not well-characterizedAgonist (EC50 ≈ 0.2 µM in rat)[3]

Mechanism of Action and Signaling Pathways

Both this compound and 4-(2-Aminopropyl)phenol exert their effects primarily through the modulation of monoaminergic systems. Their actions as indirect sympathomimetics stem from their ability to increase the synaptic concentration of norepinephrine.

4-(2-Aminopropyl)phenol is known to be a potent inhibitor of the dopamine transporter, which increases the synaptic levels of dopamine.[4] Furthermore, it acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can modulate the activity of monoamine transporters.[3][5] Activation of TAAR1 is coupled to the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

The signaling pathway for TAAR1 activation is depicted below:

TAAR1_Signaling 4-(2-Aminopropyl)phenol 4-(2-Aminopropyl)phenol TAAR1 TAAR1 4-(2-Aminopropyl)phenol->TAAR1 Gs_protein Gαs TAAR1->Gs_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of monoamine transporters) PKA->Cellular_Response

TAAR1 Gs-coupled signaling pathway.

This compound is described as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C, and an antagonist at the 5-HT2A receptor.[6] The signaling pathways for these receptors are diverse. For instance, 5-HT1A and 5-HT1B receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. In contrast, 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins, which activate phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the receptor of interest Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: A constant concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (3- or 4-(2-aminopropyl)phenol).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation for Gs- and Gi-Coupled Receptors (EC50/IC50)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist/inverse agonist) the production of the second messenger cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells stably or transiently expressing the G-protein coupled receptor of interest are cultured in appropriate media.

  • Compound Treatment: For Gs-coupled receptors, cells are treated with varying concentrations of the test compound. For Gi-coupled receptors, cells are co-treated with a stimulant of adenylyl cyclase (e.g., forskolin) and varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or 50% of the maximal inhibition (IC50 for antagonists) is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound and 4-(2-Aminopropyl)phenol, while structurally similar, exhibit notable differences in their pharmacological activities. 4-(2-Aminopropyl)phenol appears to have a more pronounced effect on the dopaminergic system and has a defined agonist activity at TAAR1. In contrast, the activity of this compound seems more oriented towards the serotonergic system, with a complex profile of partial agonism and antagonism at different 5-HT receptor subtypes.

The lack of comprehensive, side-by-side quantitative data highlights a gap in the current understanding of these compounds. Further research employing standardized radioligand binding and functional assays across a broad panel of monoaminergic receptors is necessary to fully elucidate their comparative pharmacology. Such studies would be invaluable for guiding future drug development efforts and for understanding the structure-activity relationships that govern their distinct biological effects.

References

A Comparative Pharmacological Guide: 3-(2-Aminopropyl)phenol vs. Tyramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol, also known as gepefrin or α-methyl-m-tyramine, and tyramine (B21549) are structurally related sympathomimetic amines. While both compounds elicit their primary physiological effects through the modulation of the adrenergic system, key pharmacological differences exist in their mechanisms of action, receptor interactions, and metabolic fates. This guide provides a comprehensive comparison of their pharmacological profiles, supported by available experimental data, to inform research and drug development efforts.

This compound is primarily recognized for its use in treating orthostatic hypotension, where it acts as a pressor agent to increase blood pressure.[1][2] Tyramine, a naturally occurring monoamine found in various foods, is well-known for its role in the "cheese effect," a hypertensive crisis that can occur in patients taking monoamine oxidase inhibitors (MAOIs).[3] Both compounds serve as valuable tools in pharmacological research for understanding adrenergic signaling and monoamine transporter function.

Pharmacodynamics: A Tale of Two Mechanisms

The primary pharmacological distinction between this compound and tyramine lies in their interaction with adrenergic neurons.

This compound acts as an indirect sympathomimetic agent , primarily exerting its effects by stimulating the release of norepinephrine (B1679862) from adrenergic nerve terminals.[1][2] This leads to the activation of postsynaptic adrenergic receptors, resulting in vasoconstriction and an increase in blood pressure.

Tyramine exhibits a dual mechanism of action. It is also a potent indirect sympathomimetic amine , causing the release of stored catecholamines, particularly norepinephrine.[3][4] Additionally, tyramine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[3][5][6]

Receptor Interaction and Functional Activity

Quantitative data on the direct receptor binding and functional activity of this compound are limited in publicly available literature. Its effects are largely attributed to the released norepinephrine acting on adrenergic receptors.

Tyramine's interaction with TAAR1 has been characterized more extensively.

CompoundReceptorAssay TypeSpeciesEC50Reference
TyramineTAAR1cAMP accumulationHuman9.5 µM[7]

Table 1: Functional Activity of Tyramine at TAAR1. This table summarizes the potency of tyramine in activating the human TAAR1 receptor, as measured by cyclic AMP (cAMP) accumulation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of these two compounds also show notable differences.

Metabolism

A crucial distinguishing feature is their susceptibility to metabolism by monoamine oxidase (MAO).

Tyramine is a well-established substrate for MAO-A , which is abundant in the gut and liver.[3] This extensive first-pass metabolism significantly limits the systemic bioavailability of orally ingested tyramine under normal conditions. Inhibition of MAO-A allows tyramine to reach the systemic circulation in higher concentrations, leading to the dangerous pressor response.

The metabolic fate of This compound is less well-documented in publicly available literature. However, as a human metabolite of (R)-m-Methoxyamphetamine, it is expected to undergo enzymatic transformation.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.

In Vitro Norepinephrine Release Assay

This assay is crucial for quantifying the indirect sympathomimetic activity of compounds like this compound and tyramine.

Objective: To measure the amount of norepinephrine released from a neuronal cell line or primary neuronal cultures upon exposure to the test compound.

Methodology:

  • Cell Culture: PC12 cells or primary sympathetic neurons are cultured in appropriate media.

  • Radiolabeling: The cells are incubated with [³H]-norepinephrine to label the vesicular stores of the neurotransmitter.

  • Wash: The cells are washed to remove excess unincorporated [³H]-norepinephrine.

  • Stimulation: The cells are incubated with various concentrations of the test compound (this compound or tyramine) for a defined period.

  • Sample Collection: The supernatant, containing the released [³H]-norepinephrine, is collected.

  • Cell Lysis: The cells are lysed to determine the amount of [³H]-norepinephrine remaining within the cells.

  • Scintillation Counting: The radioactivity in the supernatant and the cell lysate is quantified using a liquid scintillation counter.

  • Data Analysis: The amount of [³H]-norepinephrine released is expressed as a percentage of the total [³H]-norepinephrine content (supernatant + cell lysate). Dose-response curves are generated to determine the EC50 for norepinephrine release.

TAAR1 Functional Assay (cAMP Accumulation)

This assay is used to determine the agonist activity of compounds at the TAAR1 receptor.

Objective: To measure the production of cyclic AMP (cAMP) in cells expressing TAAR1 in response to agonist stimulation.

Methodology:

  • Cell Culture: HEK293 cells stably or transiently expressing the human TAAR1 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates.

  • Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of various concentrations of the test compound (e.g., tyramine).

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

In Vitro Metabolism Assay using Human Liver Microsomes

This assay assesses the metabolic stability of a compound and its potential to be a substrate for cytochrome P450 enzymes.

Objective: To determine the rate of metabolism of this compound or tyramine in the presence of human liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support CYP450 activity), and a buffer solution.

  • Initiation of Reaction: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged, and the supernatant containing the remaining parent compound and any metabolites is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[8][9][10][11]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a comparative experimental workflow are provided below using Graphviz (DOT language).

cluster_Tyramine Tyramine Signaling Tyramine Tyramine TAAR1 TAAR1 Tyramine->TAAR1 Agonist NE_Vesicle Norepinephrine Vesicle Tyramine->NE_Vesicle Displaces AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NE_Released Released Norepinephrine NE_Vesicle->NE_Released Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor->Cellular_Response

Figure 1: Signaling pathways of tyramine, illustrating its dual action as a TAAR1 agonist and an indirect sympathomimetic.

cluster_Gepefrin This compound Signaling Gepefrin This compound NE_Vesicle_G Norepinephrine Vesicle Gepefrin->NE_Vesicle_G Stimulates release from NE_Released_G Released Norepinephrine NE_Vesicle_G->NE_Released_G Adrenergic_Receptor_G Adrenergic Receptor NE_Released_G->Adrenergic_Receptor_G Activates Cellular_Response_G Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor_G->Cellular_Response_G

Figure 2: Signaling pathway of this compound, highlighting its primary mechanism as an indirect sympathomimetic.

cluster_workflow Comparative Experimental Workflow cluster_pd Pharmacodynamics cluster_pk Pharmacokinetics start Test Compounds (this compound & Tyramine) binding_assay Receptor Binding Assays (Adrenergic, TAAR1) start->binding_assay functional_assay Functional Assays (cAMP, Ca2+ flux, NE Release) start->functional_assay metabolism_assay In Vitro Metabolism (Liver Microsomes, MAO) start->metabolism_assay in_vivo_pk In Vivo Studies (Cmax, Tmax, AUC) start->in_vivo_pk data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis metabolism_assay->data_analysis in_vivo_pk->data_analysis

Figure 3: A logical workflow for the comparative pharmacological evaluation of this compound and tyramine.

Conclusion

This compound and tyramine, despite their structural similarities, exhibit distinct pharmacological profiles. This compound's action is predominantly that of an indirect sympathomimetic, making it a useful agent for conditions requiring an increase in vascular tone. Tyramine, in addition to its potent norepinephrine-releasing properties, also functions as a TAAR1 agonist, adding a layer of complexity to its pharmacological effects. The significant first-pass metabolism of tyramine by MAO-A is a critical factor in its oral bioavailability and associated clinical risks.

Further research, particularly focused on generating comprehensive receptor binding and functional activity data for this compound, is warranted to fully elucidate its pharmacological profile and to enable a more complete and quantitative comparison with tyramine. The experimental protocols provided herein offer a framework for conducting such investigations. A deeper understanding of the nuanced differences between these compounds will be invaluable for the development of novel therapeutics targeting the adrenergic and trace amine systems.

References

Cross-Reactivity of 3-(2-Aminopropyl)phenol in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-(2-Aminopropyl)phenol in commercially available immunoassays designed for the detection of amphetamines. Due to the absence of direct experimental data for this compound in the published literature, this document extrapolates its potential for cross-reactivity based on the known principles of antibody-antigen recognition and published data for structurally analogous compounds. The guide summarizes key structural considerations, details a comprehensive experimental protocol for determining cross-reactivity, and presents hypothetical data in a structured format to illustrate how results would be comparatively evaluated.

Introduction: Structural Basis for Potential Cross-Reactivity

Immunoassays are a cornerstone of high-throughput screening for drugs of abuse due to their speed and sensitivity. However, these assays are susceptible to cross-reactivity, where the antibodies bind to compounds structurally similar to the target analyte, potentially leading to false-positive results. The core structure of this compound, a sympathomimetic amine, shares foundational similarities with amphetamine, the primary target of many screening immunoassays.

Comparative Analysis of Potential Cross-Reactivity

While no direct experimental data for this compound is available, we can infer its potential for cross-reactivity by examining data from other hydroxy- and methoxy-substituted phenethylamines. Generally, substitutions on the phenyl ring can alter the electronic and steric properties of the molecule, thereby affecting its fit within the antibody's binding pocket.

To provide a framework for comparison, the following table presents hypothetical cross-reactivity data for this compound and related compounds across three common types of amphetamine immunoassays. It is crucial to note that this data is illustrative and not based on experimental results.

CompoundStructureHypothetical % Cross-Reactivity (ELISA)Hypothetical % Cross-Reactivity (FPIA)Hypothetical % Cross-Reactivity (KIMS)
d-AmphetamineC6H5CH2CH(NH2)CH3100%100%100%
This compound HOC6H4CH2CH(NH2)CH315%8%25%
4-HydroxyamphetamineHOC6H4CH2CH(NH2)CH325%15%35%
3-MethoxyamphetamineCH3OC6H4CH2CH(NH2)CH310%5%18%
PhentermineC6H5CH2C(CH3)2NH25%2%8%

Experimental Protocol for Determining Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method. This protocol outlines the necessary steps to calculate the 50% inhibitory concentration (IC50) and the percent cross-reactivity.

Materials and Reagents
  • Microtiter plates (96-well), high-binding capacity

  • Amphetamine-specific antibody

  • Amphetamine-horseradish peroxidase (HRP) conjugate

  • This compound and other test compounds

  • d-Amphetamine standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow

The following diagram illustrates the workflow for a competitive ELISA to determine cross-reactivity.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat Plate with Amphetamine Antibody p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 a1 Add Standards/ Samples & HRP Conjugate p4->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add TMB Substrate a3->d1 d2 Incubate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Competitive ELISA workflow for cross-reactivity testing.
Detailed Procedure

  • Plate Coating: Coat the wells of a microtiter plate with the amphetamine-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the d-amphetamine standard and the test compounds (e.g., this compound).

    • Add the standards or test compounds to the wells, followed immediately by the amphetamine-HRP conjugate.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (amphetamine or cross-reactant) and the HRP-labeled amphetamine compete for binding to the coated antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance values against the log of the d-amphetamine concentration to generate a standard curve.

  • IC50 Calculation: Determine the IC50 value for d-amphetamine and each test compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Percent Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each test compound using the following formula:

    % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100

Logical Relationship of Structural Similarity and Cross-Reactivity

The likelihood of a compound to cross-react in an immunoassay is fundamentally linked to its structural similarity to the target analyte. The following diagram illustrates this relationship and the subsequent need for confirmatory testing.

G substance Test Substance: This compound similarity Structural Similarity? substance->similarity amphetamine Target Analyte: Amphetamine amphetamine->similarity immunoassay Amphetamine Immunoassay similarity->immunoassay High cross_reactivity Potential for Cross-Reactivity immunoassay->cross_reactivity positive_screen Presumptive Positive Result cross_reactivity->positive_screen Yes final_result Confirmed Result cross_reactivity->final_result No confirmation Confirmatory Testing (GC-MS, LC-MS/MS) positive_screen->confirmation confirmation->final_result

Decision pathway for immunoassay results.

Conclusion and Recommendations

While direct experimental evidence is lacking, the structural characteristics of this compound suggest a potential for cross-reactivity in some amphetamine immunoassays. The degree of this cross-reactivity is expected to vary significantly between different assay manufacturers and antibody lots.

For researchers and professionals in drug development and toxicology, it is imperative to:

  • Empirically Validate: Always determine the cross-reactivity of any new compound or metabolite of interest using a well-defined experimental protocol, such as the competitive ELISA described herein.

  • Utilize Confirmatory Methods: Presumptive positive results from any immunoassay screen should be confirmed using a more specific and sensitive analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Consult Manufacturer's Data: When available, consult the cross-reactivity data provided by the immunoassay manufacturer, keeping in mind that these lists are often not exhaustive.

By following these guidelines, the scientific community can ensure the accuracy and reliability of immunoassay-based screening and contribute to a more comprehensive understanding of the cross-reactivity profiles of novel psychoactive substances and their metabolites.

References

Validation of 3-(2-Aminopropyl)phenol's Sympathomimetic Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sympathomimetic action of 3-(2-Aminopropyl)phenol, also known as gepefrine (B108070) or α-methyl-m-tyramine, with other alternative sympathomimetic agents. The information presented is supported by available experimental data and detailed methodologies to assist in research and drug development.

Overview of this compound

This compound is a phenethylamine (B48288) derivative that has been investigated for its sympathomimetic and antihypotensive properties.[1] It is recognized as an indirect-acting sympathomimetic agent, primarily exerting its effects by stimulating the release of norepinephrine (B1679862) from sympathetic nerve terminals.[2] This mechanism of action leads to physiological responses such as an increase in blood pressure, making it a compound of interest for conditions like orthostatic hypotension.[2][3]

Comparative Analysis of Sympathomimetic Agents

To validate the sympathomimetic action of this compound, a comparative analysis with well-characterized sympathomimetic drugs is essential. This section provides a comparison with a direct-acting agonist (Norepinephrine), a selective alpha-1 adrenergic agonist (Phenylephrine), and another indirect-acting agent (Amphetamine).

Quantitative Data Summary

CompoundMechanism of ActionReceptor Affinity (Ki, nM)Norepinephrine Release (EC50, nM)Clinical Application
This compound Indirect-acting (Norepinephrine Releaser)Data not availableData not availableAntihypotensive
Norepinephrine Direct-acting (α and β adrenergic agonist)α1A: 1.5, α1B: 3.2, α1D: 1.2, α2A: 0.8, α2B: 15, α2C: 1.2, β1: 44, β2: 220Not ApplicableVasopressor (Septic Shock)
Phenylephrine Direct-acting (α1 adrenergic agonist)α1A: 25, α1B: 13, α1D: 5Not ApplicableVasopressor, Decongestant
Amphetamine Indirect-acting (Norepinephrine Releaser)Data not available~70 (for Dopamine (B1211576) release, as a proxy)ADHD, Narcolepsy

Signaling Pathways

The sympathomimetic effects of these agents are mediated through distinct signaling pathways.

cluster_direct Direct-Acting Sympathomimetics cluster_indirect Indirect-Acting Sympathomimetics Norepinephrine Norepinephrine AdrenergicReceptor Adrenergic Receptor (α/β) Norepinephrine->AdrenergicReceptor Phenylephrine Phenylephrine Phenylephrine->AdrenergicReceptor G_Protein G-Protein Activation AdrenergicReceptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response_D Cellular Response (e.g., Vasoconstriction) Second_Messenger->Cellular_Response_D Aminopropylphenol This compound NET Norepinephrine Transporter (NET) Aminopropylphenol->NET Amphetamine Amphetamine Amphetamine->NET Vesicle Synaptic Vesicle NET->Vesicle Uptake & Disrupts Vesicular Storage NE_Release Norepinephrine Release Vesicle->NE_Release Reverse Transport via NET AdrenergicReceptor_I Adrenergic Receptor NE_Release->AdrenergicReceptor_I Cellular_Response_I Cellular Response (e.g., Vasoconstriction) AdrenergicReceptor_I->Cellular_Response_I

Figure 1: Signaling pathways of direct and indirect sympathomimetics.

Experimental Protocols

The validation of sympathomimetic action involves a series of in vitro and in vivo experiments.

Radioligand Binding Assay

This assay determines the affinity of a compound for specific receptors.

Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor subtypes of interest.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of radioligand binding).

start Start prep Prepare Cell Membranes with Adrenergic Receptors start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate Ki from IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.
Norepinephrine Release Assay

This assay measures the ability of a compound to induce norepinephrine release from nerve terminals or cultured cells.

Protocol:

  • Cell Culture/Synaptosome Preparation: Use a suitable model system, such as PC12 cells or isolated nerve terminals (synaptosomes).

  • Loading: Pre-load the cells/synaptosomes with radiolabeled norepinephrine (e.g., [3H]-norepinephrine).

  • Stimulation: Expose the loaded cells/synaptosomes to varying concentrations of the test compound.

  • Sample Collection: Collect the extracellular medium at different time points.

  • Quantification: Measure the amount of released [3H]-norepinephrine using liquid scintillation counting.

  • Data Analysis: Determine the EC50 value (concentration of the compound that elicits 50% of the maximum release).

start Start prep Prepare PC12 Cells or Synaptosomes start->prep load Load with [3H]-Norepinephrine prep->load stimulate Stimulate with Test Compound load->stimulate collect Collect Extracellular Medium stimulate->collect quantify Quantify [3H]-Norepinephrine Release collect->quantify analyze Determine EC50 quantify->analyze end End analyze->end

Figure 3: Workflow for a norepinephrine release assay.
In Vivo Blood Pressure Measurement

This experiment assesses the physiological effect of the compound on cardiovascular parameters.

Protocol:

  • Animal Model: Use an appropriate animal model, such as anesthetized rats.

  • Cannulation: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize and record baseline blood pressure and heart rate.

  • Drug Administration: Administer increasing doses of the test compound intravenously.

  • Data Recording: Continuously record blood pressure and heart rate.

  • Data Analysis: Analyze the dose-response relationship for the pressor effect.

Conclusion

This compound demonstrates sympathomimetic activity through an indirect mechanism involving the release of norepinephrine. While qualitative evidence supports its pressor effects, a comprehensive quantitative comparison with other sympathomimetic agents is limited by the lack of publicly available binding affinity and neurotransmitter release data. Further experimental validation using the described protocols is necessary to fully characterize its pharmacological profile and therapeutic potential. The provided experimental frameworks and comparative data on alternative agents offer a foundation for researchers to conduct these critical investigations.

References

A Comparative Guide to 3-(2-Aminopropyl)phenol and Other Indirect Sympathomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the indirect sympathomimetic agent 3-(2-aminopropyl)phenol against other well-characterized compounds in its class, namely amphetamine, ephedrine (B3423809), and tyramine (B21549). The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development.

Introduction to Indirect Sympathomimetics

Indirectly acting sympathomimetic agents exert their effects primarily by increasing the levels of endogenous catecholamines, such as norepinephrine (B1679862), in the synaptic cleft. This can be achieved through several mechanisms, including the induction of neurotransmitter release from presynaptic terminals and the inhibition of neurotransmitter reuptake. These actions lead to the stimulation of adrenergic receptors, resulting in a range of physiological responses, most notably cardiovascular effects.

Mechanism of Action

The primary mechanism of action for the compounds discussed in this guide is the release of norepinephrine from sympathetic nerve terminals[1]. This leads to the activation of alpha- and beta-adrenergic receptors, mediating the observed physiological effects.

Amphetamine is a potent central nervous system stimulant that acts as a substrate for monoamine transporters, leading to the release of norepinephrine and dopamine[3].

Ephedrine exhibits a mixed mechanism of action, acting as both a direct agonist at adrenergic receptors and an indirect agent that promotes norepinephrine release[4]. However, its pressor response in vivo is considered to be largely attributable to the release of norepinephrine[5].

Tyramine , a naturally occurring trace amine, is a classic example of an indirect sympathomimetic that is taken up into nerve terminals and displaces norepinephrine from storage vesicles[6].

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine (B1211576) Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle Dopamine β-Hydroxylase NE_cytoplasm NE (Cytoplasm) NE_vesicle->NE_cytoplasm NE_vesicle->NE_cytoplasm Release to Cytoplasm NE_synapse Norepinephrine (NE) NE_cytoplasm->NE_synapse Release Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Physiological_Effect Physiological Effect Adrenergic_Receptor->Physiological_Effect Indirect_Sympathomimetic Indirect Sympathomimetic Indirect_Sympathomimetic->NE_vesicle Displaces NE NET Norepinephrine Transporter (NET) Indirect_Sympathomimetic->NET Enters Neuron NET->NE_cytoplasm Reuptake

Caption: Signaling pathway of indirect sympathomimetics.

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the available quantitative data for the interaction of amphetamine, ephedrine, and tyramine with the norepinephrine transporter (NET) and their potency in inducing norepinephrine release.

CompoundParameterValueSpeciesAssay SystemReference
Amphetamine EC50 (NE Release)26 nMRatBrain Synaptosomes[7]
Ephedrine EC50 (NE Release)~50 nMHumanTransfected Cells[4]
Tyramine EC50 (NE Release)40.6 nMRatBrain Synaptosomes[7]

Note: Specific Ki, IC50, or EC50 values for this compound are not currently available in the peer-reviewed literature.

Quantitative Comparison of In Vivo Cardiovascular Effects in Rats

The table below presents data on the cardiovascular effects of amphetamine, ephedrine, and tyramine following systemic administration in rats.

CompoundDoseRouteChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
Amphetamine 0.5 mg/kgIPNot specifiedNo significant change in resting HR[8]
Ephedrine 25 mg/kg (+30 mg/kg Caffeine)Not specifiedNot specifiedIncrease of 154 beats/min (in 14-week-old rats)[9]
Tyramine 10 mg/kgp.o.Increase of 23 ± 3 mm HgIncreased[10][11]

Note: While this compound is known to be a pressor agent, specific dose-response data on its effects on blood pressure and heart rate in rats are not available in the literature.

Experimental Protocols

Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the norepinephrine transporter.

dot

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cells_Tissues Cells_Tissues Homogenization Homogenization Cells_Tissues->Homogenization Homogenize in buffer Centrifugation_1 Centrifugation_1 Homogenization->Centrifugation_1 Centrifuge (low speed) Supernatant_1 Supernatant_1 Centrifugation_1->Supernatant_1 Collect supernatant Centrifugation_2 Centrifugation_2 Supernatant_1->Centrifugation_2 Centrifuge (high speed) Pellet Pellet Centrifugation_2->Pellet Collect pellet (membranes) Resuspend Resuspend Pellet->Resuspend Resuspend in buffer Incubation_mix Incubation Mix: - Membranes - Radioligand ([3H]nisoxetine) - Test Compound Incubation Incubate Incubation_mix->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Data_Processing Counting->Data_Processing Determine bound radioactivity Ki_Calculation Ki_Calculation Data_Processing->Ki_Calculation Calculate IC50 and Ki

Caption: Workflow for a norepinephrine transporter radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing NET or brain tissue (e.g., rat cortex) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a radioligand specific for NET (e.g., [³H]nisoxetine), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known NET inhibitor (e.g., desipramine) is used.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Norepinephrine Release Assay from Rat Brain Synaptosomes

This protocol outlines a method to measure the ability of a compound to induce norepinephrine release from isolated nerve terminals.

dot

cluster_prep Synaptosome Preparation cluster_loading Radiolabel Loading cluster_release Release Experiment cluster_analysis Data Analysis Brain_Tissue Brain_Tissue Homogenization Homogenization Brain_Tissue->Homogenization Homogenize in sucrose (B13894) buffer Centrifugation_1 Centrifugation_1 Homogenization->Centrifugation_1 Centrifuge (low speed) Supernatant_1 Supernatant_1 Centrifugation_1->Supernatant_1 Collect supernatant Centrifugation_2 Centrifugation_2 Supernatant_1->Centrifugation_2 Centrifuge (high speed) Pellet Pellet Centrifugation_2->Pellet Collect synaptosome pellet Resuspend Resuspend Pellet->Resuspend Resuspend in buffer Incubate_Loading Incubate_Loading Resuspend->Incubate_Loading Incubate with [3H]Norepinephrine Superfusion Superfusion Incubate_Loading->Superfusion Transfer to superfusion chambers Basal_Release Basal_Release Superfusion->Basal_Release Collect basal release fractions Stimulated_Release Stimulated_Release Basal_Release->Stimulated_Release Add test compound Collect_Fractions Collect_Fractions Stimulated_Release->Collect_Fractions Collect release fractions Scintillation_Counting Scintillation_Counting Collect_Fractions->Scintillation_Counting Measure radioactivity Calculate_Release Calculate_Release Scintillation_Counting->Calculate_Release Calculate fractional release EC50_Determination EC50_Determination Calculate_Release->EC50_Determination Determine EC50

Caption: Workflow for a norepinephrine release assay using synaptosomes.

Protocol:

  • Synaptosome Preparation:

    • Dissect and homogenize rat brain tissue (e.g., cortex or hypothalamus) in an ice-cold iso-osmotic sucrose solution.

    • Use differential centrifugation to isolate the synaptosome fraction (nerve terminals).

  • Radiolabeling:

    • Incubate the synaptosomes with [³H]norepinephrine to allow for uptake into the nerve terminals.

  • Superfusion:

    • Transfer the radiolabeled synaptosomes to a superfusion system.

    • Continuously perfuse the synaptosomes with a physiological buffer to establish a stable baseline of [³H]norepinephrine release.

  • Stimulation of Release:

    • Introduce the test compound at various concentrations into the superfusion buffer.

    • Collect the superfusate in fractions over time.

  • Quantification:

    • Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]norepinephrine released in each fraction.

    • Express the release as a percentage of the total radioactivity in the synaptosomes at the time of stimulation (fractional release).

    • Plot the fractional release as a function of the test compound concentration to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release).

In Vivo Measurement of Cardiovascular Parameters in Conscious Rats

This protocol describes a method for measuring blood pressure and heart rate in conscious, freely moving rats.

dot

cluster_surgery Surgical Implantation cluster_acclimation Acclimation cluster_experiment Experiment cluster_analysis Data Analysis Anesthesia Anesthesia Catheter_Implantation Catheter_Implantation Anesthesia->Catheter_Implantation Implant arterial catheter Recovery Recovery Catheter_Implantation->Recovery Allow for post-operative recovery Acclimate Acclimate Recovery->Acclimate Acclimate rat to experimental setup Baseline_Recording Baseline_Recording Acclimate->Baseline_Recording Record baseline BP and HR Drug_Administration Drug_Administration Baseline_Recording->Drug_Administration Administer test compound Post_Dose_Recording Post_Dose_Recording Drug_Administration->Post_Dose_Recording Continuously record BP and HR Data_Processing Data_Processing Post_Dose_Recording->Data_Processing Analyze recorded waveforms Dose_Response Dose_Response Data_Processing->Dose_Response Generate dose-response curves

Caption: Workflow for in vivo cardiovascular monitoring in conscious rats.

Protocol:

  • Surgical Preparation:

    • Under anesthesia, surgically implant a catheter into a major artery (e.g., carotid or femoral artery) of the rat.

    • Exteriorize the catheter at the back of the neck.

    • Allow the animal to recover fully from surgery.

  • Acclimatization:

    • House the rat in a specialized cage that allows for free movement.

    • Acclimatize the animal to the experimental setup to minimize stress-induced cardiovascular changes.

  • Data Acquisition:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Record baseline blood pressure and heart rate until a stable recording is achieved.

  • Drug Administration:

    • Administer the test compound via an appropriate route (e.g., intraperitoneal, oral, or intravenous).

  • Post-Dosing Measurement:

    • Continuously record blood pressure and heart rate for a predetermined period after drug administration.

  • Data Analysis:

    • Analyze the recorded data to determine the changes in mean arterial pressure (MAP) and heart rate (HR) from baseline at different time points and for various doses of the test compound.

    • Construct dose-response curves to evaluate the potency and efficacy of the compound.

Conclusion

This guide provides a comparative overview of this compound and other indirect sympathomimetics. While quantitative in vitro and in vivo data for amphetamine, ephedrine, and tyramine are available and have been presented, a significant gap exists in the literature regarding similar data for this compound. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the pharmacological profile of this compound and other novel indirect sympathomimetic agents. Further research is warranted to quantitatively characterize the activity of this compound to allow for a more direct and comprehensive comparison with other compounds in this class.

References

Efficacy of Gepefrine Versus Other Pressor Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pressor agent Gepefrine and other commonly used sympathomimetic drugs, including Norepinephrine (B1679862), Phenylephrine (B352888), and Ephedrine (B3423809). Due to a scarcity of recent, direct comparative studies involving Gepefrine, this document summarizes available data for all agents to offer a comprehensive overview for research and drug development purposes.

Pharmacological Profiles and Mechanisms of Action

Pressor agents primarily exert their effects through the stimulation of adrenergic receptors, which are G-protein coupled receptors. The specific physiological response to a sympathomimetic drug is determined by its affinity for different receptor subtypes (α1, α2, β1, β2).

  • Gepefrine : Also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, Gepefrine is a sympathomimetic amine that has been used as an antihypotensive agent.[1][2] As a derivative of amphetamine, it is presumed to act as a mixed-acting adrenergic agonist, meaning it may both directly stimulate adrenergic receptors and indirectly cause the release of endogenous norepinephrine.[3][4][5][6] However, specific binding affinities for adrenergic receptor subtypes are not well-documented in recent literature.

  • Norepinephrine : Primarily a potent agonist at α1 and α2 adrenergic receptors, with a lesser effect on β1 receptors.[7][8] This profile results in strong vasoconstriction and a modest increase in cardiac output.[9]

  • Phenylephrine : A selective α1-adrenergic receptor agonist.[10] Its action is almost exclusively vasoconstriction, which can lead to a reflex bradycardia (a decrease in heart rate).[9][10]

  • Ephedrine : A mixed-acting adrenergic agonist. It directly stimulates α and β receptors and also triggers the release of norepinephrine from nerve terminals.[7] This leads to an increase in heart rate, cardiac output, and blood pressure.[11]

A summary of the receptor activation profiles is presented below:

Pressor Agentα1-Agonismα2-Agonismβ1-Agonismβ2-AgonismMechanism of Action
Gepefrine LikelyLikelyLikelyLikelyMixed-acting (Direct & Indirect) - Presumed
Norepinephrine +++++++-Direct-acting
Phenylephrine +++---Direct-acting
Ephedrine ++++++Mixed-acting (Direct & Indirect)
(+++ High affinity, ++ Moderate affinity, + Low affinity, - No affinity)

Comparative Efficacy Data

Direct, modern clinical trial data comparing Gepefrine to other pressors is largely unavailable. An early study noted that oral administration of 30-45 mg of Gepefrine resulted in a significant increase in blood pressure without a substantial change in heart rate in patients with orthostatic dysregulation.

In contrast, extensive comparative data exists for Norepinephrine, Phenylephrine, and Ephedrine, particularly in the management of anesthesia-induced hypotension.

Hemodynamic Effects of Pressor Agents
ParameterNorepinephrinePhenylephrineEphedrine
Mean Arterial Pressure (MAP) Significant IncreaseSignificant IncreaseModerate Increase
Heart Rate (HR) Stable or Slight DecreaseDecrease (Reflex Bradycardia)Increase (Tachycardia)
Cardiac Output (CO) Maintained or IncreasedDecreasedIncreased
Systemic Vascular Resistance (SVR) Significant IncreaseSignificant IncreaseModerate Increase

Sources:[7][12][13]

Clinical Efficacy in Anesthesia-Induced Hypotension
Study OutcomeNorepinephrine vs. PhenylephrineNorepinephrine vs. EphedrinePhenylephrine vs. Ephedrine
Hypotension Treatment Efficacy ComparableNorepinephrine more effectiveComparable
Incidence of Bradycardia Lower with Norepinephrine-Higher with Phenylephrine
Incidence of Tachycardia -Lower with Norepinephrine-
Neonatal Outcome (Umbilical Artery pH) ComparableNorepinephrine superiorPhenylephrine superior

Sources:[1][7][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of efficacy data. Below are summaries of typical experimental protocols used in the comparison of pressor agents for anesthesia-induced hypotension.

Protocol: Comparison of Norepinephrine, Phenylephrine, and Ephedrine for Treatment of Spinal Anesthesia-Induced Hypotension in Parturients with Preeclampsia
  • Study Design : A randomized, double-blinded clinical trial.[1]

  • Patient Population : Parturients with preeclampsia undergoing cesarean delivery under spinal anesthesia who develop hypotension (defined as systolic blood pressure < 90 mmHg or a 20% decrease from baseline).[1]

  • Intervention : Patients were randomly assigned to receive intravenous boluses of norepinephrine (4 μg), phenylephrine (50 μg), or ephedrine (4 mg) upon the first episode of hypotension.[1]

  • Primary Outcome Measures : Maintenance of systolic blood pressure.[1]

  • Secondary Outcome Measures : Maternal heart rate, incidence of nausea and vomiting, neonatal Apgar scores, and umbilical artery pH and blood gases.[1]

  • Data Collection : Maternal hemodynamics were recorded at baseline and at regular intervals after the administration of the vasopressor. Neonatal outcomes were assessed at birth.[1]

Protocol: Prophylactic Infusion of Pressors for Prevention of Spinal Anesthesia-Induced Hypotension in Elective Cesarean Section
  • Study Design : A randomized, controlled, double-blind study.[14]

  • Patient Population : Patients scheduled for elective cesarean section under spinal anesthesia.[14]

  • Intervention : Prophylactic infusions of norepinephrine, phenylephrine, or ephedrine were initiated immediately after spinal anesthesia. Doses were titrated to maintain maternal blood pressure within a target range.[14]

  • Primary Outcome Measures : The incidence of hypotension.[14]

  • Secondary Outcome Measures : Total dose of vasopressor required, maternal heart rate, incidence of bradycardia or tachycardia, nausea and vomiting, and neonatal outcomes (Apgar scores and umbilical cord blood gases).[14]

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling

Sympathomimetic agents bind to adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates intracellular signaling cascades that lead to the physiological effects of the drug. The specific pathway activated depends on the receptor subtype.

AdrenergicSignaling cluster_receptor Adrenergic Receptor Activation cluster_alpha1 α1 Pathway cluster_alpha2 α2 Pathway cluster_beta β1 & β2 Pathway Sympathomimetic Sympathomimetic AdrenergicReceptor Adrenergic Receptor (α1, α2, β1, β2) Sympathomimetic->AdrenergicReceptor Binds G_Protein G-Protein (Gq, Gi, Gs) AdrenergicReceptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Gq (α1) AC_Inhibit Adenylate Cyclase (AC) Inhibition G_Protein->AC_Inhibit Gi (α2) AC_Activate Adenylate Cyclase (AC) Activation G_Protein->AC_Activate Gs (β1, β2) IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase SmoothMuscleContraction Smooth Muscle Contraction (Vasoconstriction) Ca_Increase->SmoothMuscleContraction cAMP_Decrease cAMP Decrease AC_Inhibit->cAMP_Decrease NE_Release_Inhibit Inhibition of Norepinephrine Release cAMP_Decrease->NE_Release_Inhibit cAMP_Increase cAMP Increase AC_Activate->cAMP_Increase PKA Protein Kinase A (PKA) cAMP_Increase->PKA HeartEffects ↑ Heart Rate ↑ Contractility (β1) PKA->HeartEffects SmoothMuscleRelaxation Smooth Muscle Relaxation (Vasodilation, Bronchodilation) (β2) PKA->SmoothMuscleRelaxation

Caption: Generalized signaling pathways of adrenergic receptors.

Experimental Workflow for Pressor Agent Comparison

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different pressor agents.

ExperimentalWorkflow PatientRecruitment Patient Recruitment (& Inclusion/Exclusion Criteria) Randomization Randomization PatientRecruitment->Randomization GroupA Group A (e.g., Gepefrine) Randomization->GroupA GroupB Group B (e.g., Norepinephrine) Randomization->GroupB GroupC Group C (e.g., Phenylephrine) Randomization->GroupC Intervention Induction of Anesthesia & Onset of Hypotension GroupA->Intervention GroupB->Intervention GroupC->Intervention DrugAdmin Administration of Assigned Pressor Agent Intervention->DrugAdmin DataCollection Hemodynamic Monitoring (MAP, HR, CO) & Adverse Event Recording DrugAdmin->DataCollection Analysis Statistical Analysis of Efficacy & Safety Data DataCollection->Analysis Conclusion Comparative Efficacy Conclusion Analysis->Conclusion

Caption: Clinical trial workflow for comparing pressor agents.

Conclusion

Norepinephrine, Phenylephrine, and Ephedrine are well-characterized pressor agents with distinct pharmacological profiles that dictate their clinical use. Norepinephrine and Phenylephrine are potent vasoconstrictors, with Norepinephrine offering the advantage of maintaining cardiac output. Ephedrine provides both vasoconstriction and cardiac stimulation.

Gepefrine, as a sympathomimetic amine, is expected to increase blood pressure. However, there is a significant lack of modern, direct comparative studies to definitively establish its efficacy and safety profile relative to more commonly used pressor agents. Further research, including head-to-head clinical trials with detailed hemodynamic monitoring, would be necessary to elucidate the precise role of Gepefrine in contemporary clinical practice.

References

Comparative Guide to the Structural Activity Relationship of Aminopropyl-Phenol Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of aminopropyl-phenol derivatives, focusing on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The content is based on experimental data from published scientific literature, with a particular focus on ifenprodil (B1662929) and its analogs, which represent a well-characterized class of compounds containing the core aminopropyl-phenol scaffold.

Introduction to Aminopropyl-Phenols and NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Aminopropyl-phenol derivatives have emerged as a significant class of NMDA receptor modulators. A prototypical example is ifenprodil, a non-competitive antagonist that selectively targets the GluN2B subunit of the NMDA receptor.[1] Ifenprodil binds to the interface between the GluN1 and GluN2B N-terminal domains, acting as an allosteric modulator.[1] Understanding the SAR of this class of compounds is critical for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Structural Modifications

The following sections detail the impact of structural modifications on the aminopropyl-phenol scaffold on NMDA receptor binding affinity. The data is primarily derived from studies on ifenprodil analogs, which provide a robust framework for understanding the SAR.

Core Structural Features

The aminopropyl-phenol scaffold consists of three key regions amenable to chemical modification: the phenolic ring, the aminopropyl side chain, and the basic amine. The integrity of these components is crucial for high-affinity binding to the NMDA receptor.

  • Phenolic Hydroxyl Group: The phenolic hydroxyl group is a critical feature for potent NMDA receptor antagonism. It is believed to form a key hydrogen bond within the receptor binding pocket.[2] Modification or removal of this group generally leads to a significant decrease in binding affinity.[2]

  • Aminopropyl Chain: The length and constitution of the linker between the phenol (B47542) ring and the basic amine are important for optimal receptor interaction.

  • Basic Amine: A basic nitrogen atom is essential for activity, likely participating in ionic interactions within the binding site. The nature of the substituents on the amine influences both potency and selectivity.

Data Summary of Structural Modifications

The following table summarizes the quantitative SAR data for a series of ifenprodil analogs, highlighting the effects of substitutions on the phenolic ring and the nature of the basic amine. The binding affinities are expressed as Ki (nM) values from radioligand binding assays.

Compound IDPhenolic Ring SubstitutionBasic Amine MoietyKi (nM) for S1RKi (nM) for S2RReference
5d 4-OH1-benzylpiperazine13.0 ± 1.0490 ± 30[3]
5h 4-OH, 2-OCH31-benzylpiperazine14.0 ± 1.0840 ± 50[3]
5k 4-OH, 2-OH1-benzylpiperazine13.0 ± 1.0500 ± 30[3]
5e 4-OH1-benzyl-1,4-diazepane15.0 ± 1.0180 ± 10[3]
5i 4-OH, 2-OCH31-benzyl-1,4-diazepane10.0 ± 0.8150 ± 10[3]
5o 4-OH, 2-OH1-benzyl-1,4-diazepane11.0 ± 0.9160 ± 10[3]

Note: While the primary target discussed is the NMDA receptor, the provided data from the source evaluates binding to Sigma receptors (S1R and S2R), for which ifenprodil and its analogs also show affinity. This data is presented to illustrate the impact of structural modifications on receptor binding in a quantitative manner.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for evaluating novel aminopropyl-phenol derivatives.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine (B1666218) Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII NOS nNOS CaM->NOS LTP Synaptic Plasticity (LTP) CaMKII->LTP Neuroprotection Neuroprotection/ Excitotoxicity NOS->Neuroprotection Ifenprodil Aminopropyl-phenol (e.g., Ifenprodil) Ifenprodil->NMDAR Allosteric Inhibition

Caption: NMDA Receptor Signaling Pathway and Site of Action for Aminopropyl-Phenol Antagonists.

Experimental_Workflow Synthesis Synthesis of Aminopropyl-phenol Analogs Binding_Assay Radioligand Binding Assay ([³H]ifenprodil) Synthesis->Binding_Assay Electrophysiology Whole-Cell Patch Clamp Electrophysiology Synthesis->Electrophysiology Data_Analysis Data Analysis (IC₅₀/Ki Determination) Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Experimental Workflow for SAR Analysis of Aminopropyl-Phenol Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standardized protocols for key experiments used in the characterization of aminopropyl-phenol derivatives as NMDA receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]ifenprodil.

Materials:

  • Membrane Preparation: Homogenized rat brain tissue or cells expressing the target NMDA receptor subtype.

  • Radioligand: [³H]ifenprodil.

  • Test Compounds: Aminopropyl-phenol derivatives at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]ifenprodil (at a concentration near its Kd), and varying concentrations of the test compound.[4]

  • Equilibration: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[4]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[4]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional inhibition of NMDA receptor-mediated currents by the test compounds in living cells.

Materials:

  • Cell Culture: Neurons or cell lines (e.g., HEK293) expressing the desired NMDA receptor subunits.

  • External Solution: Physiological salt solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).

  • Internal Solution: Solution mimicking the intracellular ionic composition (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, and ATP).

  • Agonists: NMDA and glycine.

  • Test Compounds: Aminopropyl-phenol derivatives.

  • Patch-Clamp Setup: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Patching: Form a high-resistance seal (gigaohm seal) between a glass micropipette filled with internal solution and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.

  • Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply NMDA and glycine to the cell to evoke an inward current mediated by NMDA receptors.[5]

  • Antagonist Application: Co-apply the test compound at various concentrations with the agonists and measure the reduction in the NMDA receptor-mediated current.[5]

  • Data Analysis: Plot the percentage of current inhibition against the concentration of the test compound to determine the IC₅₀ value.[5]

Conclusion

The structural activity relationship of aminopropyl-phenol derivatives as NMDA receptor antagonists is a well-defined area of research, with ifenprodil and its analogs serving as key reference compounds. The phenolic hydroxyl group and a basic amine are essential pharmacophoric features. Modifications to the phenolic ring and the amine substituent can modulate binding affinity and selectivity. The experimental protocols provided herein offer a standardized approach for the evaluation of novel compounds in this class, facilitating the discovery of new therapeutic agents for neurological and psychiatric disorders.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 3-(2-Aminopropyl)phenol, a sympathomimetic agent, with a focus on its utility in the context of orthostatic hypotension. The information presented herein is intended to support research and development efforts by providing available experimental data, outlining methodological approaches, and comparing its activity with relevant alternatives.

Executive Summary

This compound, also known as α-methyl-m-tyramine or by its former trade name Gephefrine, is a biologically active compound recognized for its significant pressor activity. Its primary mechanism of action is as an indirect sympathomimetic, where it stimulates the release of norepinephrine (B1679862) from adrenergic nerve terminals. This action leads to vasoconstriction and an increase in blood pressure, making it a compound of interest for conditions such as orthostatic hypotension. While clinical data from earlier studies support its efficacy in raising blood pressure, comprehensive in vitro quantitative data to fully characterize its potency and receptor interaction profile are less readily available in the public domain. This guide summarizes the existing in vivo clinical findings for this compound and presents a comparison with the more extensively characterized therapeutic alternatives, midodrine (B238276) and droxidopa.

In Vivo Effects: Clinical Efficacy in Orthostatic Hypotension

The primary in vivo effect of this compound is an increase in blood pressure, which is particularly relevant for the management of orthostatic hypotension. A clinical study involving patients with orthostatic adjustment disorders demonstrated a significant increase in blood pressure both at rest and, more markedly, upon standing and during exercise after oral administration.[1]

Table 1: Summary of In Vivo Blood Pressure Effects of this compound (Gephefrine)

ParameterDosageChange in Blood PressureHeart Rate EffectReference
Blood Pressure30 mg (oral)Significant increase at rest and more marked increase on standing and during step test.No substantive alterations.[1]
Blood Pressure45 mg (oral)Significant increase at rest and more marked increase on standing and during step test.No substantive alterations.[1]

Comparative In Vivo Data: Midodrine and Droxidopa

For a comprehensive understanding of the therapeutic landscape for orthostatic hypotension, it is crucial to compare the effects of this compound with established treatments like midodrine and droxidopa.

Midodrine is a peripherally acting α1-adrenergic agonist. Clinical studies have established a clear dose-response relationship for its effect on standing systolic blood pressure.

Droxidopa is a prodrug that is converted to norepinephrine in the body. Clinical trials have demonstrated its efficacy in improving symptoms of neurogenic orthostatic hypotension and increasing standing blood pressure.

Table 2: Comparative Summary of In Vivo Effects on Standing Systolic Blood Pressure

CompoundDosageMean Increase in Standing Systolic BP (mmHg)Key Findings
This compound 30-45 mgData on mean increase not specified, but reported as "significant" and "marked".Effective in reducing pathological orthostatic regulation.[1]
Midodrine 2.5 mg~9 mmHgDose-dependent increase in blood pressure.
10 mg~15-30 mmHg (at 1 hour)Significant improvement in global symptoms of orthostatic hypotension.
20 mg~30 mmHg (at 1 hour)Higher doses associated with increased risk of supine hypertension.
Droxidopa 100-600 mg (t.i.d.)~11.2 mmHg (vs. 3.9 mmHg for placebo)Significant improvement in dizziness/lightheadedness scores.

In Vitro Effects and Mechanism of Action

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 3_AP This compound VMAT2 VMAT2 3_AP->VMAT2 Inhibits NET Norepinephrine Transporter (NET) 3_AP->NET Enters via NET NE_Vesicle Norepinephrine Vesicle NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds Signal_Transduction Signal Transduction (Vasoconstriction) Adrenergic_Receptor->Signal_Transduction

Caption: Indirect Sympathomimetic Mechanism of this compound.

cluster_0 In Vitro Assay Workflow Cell_Culture Neuronal Cell Line (e.g., PC12, SH-SY5Y) Compound_Incubation Incubate with This compound Cell_Culture->Compound_Incubation NE_Measurement Measure Extracellular Norepinephrine (e.g., HPLC, ELISA) Compound_Incubation->NE_Measurement Data_Analysis Calculate EC50 NE_Measurement->Data_Analysis

Caption: Experimental Workflow for In Vitro Norepinephrine Release Assay.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols relevant to the study of this compound and similar compounds.

In Vivo Blood Pressure Measurement in Orthostatic Hypotension Models
  • Animal Model: Rodent models (e.g., rats or mice) can be used. Autonomic failure can be induced pharmacologically (e.g., with ganglionic blockers like hexamethonium) or through genetic models.

  • Drug Administration: this compound or comparator compounds are administered orally or via injection at various doses. A vehicle control group is included.

  • Blood Pressure Monitoring: Continuous blood pressure is monitored via telemetry or a tail-cuff system.

  • Orthostatic Challenge: The animal is tilted from a horizontal to a head-up position to induce an orthostatic challenge.

  • Data Analysis: Changes in systolic and diastolic blood pressure and heart rate in response to the postural change are recorded and compared between treatment and control groups. Dose-response curves are generated to determine the efficacy of the compound.

In Vitro Norepinephrine Release Assay
  • Cell Culture: A suitable neuronal cell line, such as PC12 or SH-SY5Y cells, which endogenously express the norepinephrine transporter and store norepinephrine, is cultured under standard conditions.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are washed and incubated with varying concentrations of this compound or a positive control (e.g., amphetamine) in a physiological buffer.

  • Sample Collection: At specified time points, the supernatant is collected to measure the amount of released norepinephrine.

  • Norepinephrine Quantification: The concentration of norepinephrine in the supernatant is quantified using a sensitive method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The amount of norepinephrine release is plotted against the compound concentration to determine the EC50 value, which represents the concentration at which 50% of the maximal norepinephrine release is observed.

Serotonin (B10506) Receptor Binding Assay
  • Membrane Preparation: Cell membranes expressing the specific serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cells or brain tissue.

  • Radioligand: A specific radiolabeled ligand that binds to the target receptor is used (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

  • Competition Binding: The cell membranes and a fixed concentration of the radioligand are incubated with increasing concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound demonstrates clear in vivo efficacy in increasing blood pressure in the context of orthostatic hypotension. Its mechanism as an indirect sympathomimetic is well-supported. However, a comprehensive in vitro characterization of its potency and receptor binding profile is not as extensively documented as that of its therapeutic alternatives, midodrine and droxidopa. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers to design further studies to fully elucidate the pharmacological profile of this compound and to facilitate the development of novel therapies for orthostatic hypotension and related disorders.

References

Benchmarking Purity Standards of 3-(2-Aminopropyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(2-Aminopropyl)phenol purity standards, offering supporting experimental data and detailed methodologies for accurate evaluation. As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity of this compound is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This document outlines the key analytical techniques for purity assessment and presents a comparative analysis of hypothetical commercially available standards.

Comparative Analysis of this compound Purity Standards

The following table summarizes the quantitative data for two representative purity standards of this compound, herein designated as Standard A and Standard B. These represent typical purity grades available, with Standard A being a high-purity reference standard and Standard B being a standard-grade material.

Parameter Standard A (High Purity) Standard B (Standard Grade) Methodology
Purity (by HPLC) ≥ 99.5%≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, MS
Major Impurity ≤ 0.1%≤ 0.5%HPLC, GC-MS
Total Impurities ≤ 0.5%≤ 2.0%HPLC, GC-MS
Residual Solvents ≤ 0.1%≤ 0.5%Headspace GC-MS
Water Content ≤ 0.2%≤ 0.5%Karl Fischer Titration
Appearance White to off-white solidWhite to light brown solidVisual Inspection

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are fundamental for the accurate assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate, identify, and quantify each component in a mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of 1 mg/mL.

  • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is employed to identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 280°C.

  • Mass Spectrometer: Electron ionization (EI) mode.

  • Sample Preparation: Derivatization with a suitable agent (e.g., BSTFA) may be required to improve the volatility of phenolic compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of the this compound molecule.[4][5][6]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄.

  • Experiments:

    • ¹H NMR: To determine the proton environment and confirm the presence of key functional groups.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the overall structure.

  • Sample Preparation: Dissolve approximately 10 mg of the standard in 0.7 mL of the deuterated solvent.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for benchmarking the purity standards of this compound.

G cluster_0 Purity Standard Benchmarking Workflow StandardA Standard A (High Purity) Analytical_Testing Analytical Testing StandardA->Analytical_Testing StandardB Standard B (Standard Grade) StandardB->Analytical_Testing Data_Analysis Data Analysis & Comparison Analytical_Testing->Data_Analysis Report Comparative Report Generation Data_Analysis->Report

Caption: Logical workflow for comparing purity standards.

G cluster_1 Detailed Analytical Workflow Sample This compound Sample HPLC HPLC (Purity) Sample->HPLC GCMS GC-MS (Impurities) Sample->GCMS NMR NMR (Identity) Sample->NMR KF Karl Fischer (Water Content) Sample->KF Results Consolidated Purity Report HPLC->Results GCMS->Results NMR->Results KF->Results

Caption: Experimental workflow for purity analysis.

Conclusion

The selection of an appropriate purity standard for this compound is a critical decision in drug development and research. High-purity standards, such as the hypothetical "Standard A," are essential for use as reference materials in analytical method development, validation, and as starting materials in GMP-compliant syntheses where impurity levels must be strictly controlled. Standard grade materials, like "Standard B," may be suitable for early-stage research and process development where cost is a significant factor.

It is imperative that researchers and scientists perform their own comprehensive analysis using the methodologies outlined in this guide to verify the purity of their specific batches of this compound, ensuring the integrity and reproducibility of their work.

References

A Comparative Analysis of the Metabolic Fates of Tyramine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the metabolic pathways of tyramine (B21549) isomers, primarily focusing on meta-tyramine (m-tyramine) and para-tyramine (p-tyramine). Understanding the distinct metabolic routes of these isomers is crucial for researchers in pharmacology and toxicology, particularly in the context of drug development and the assessment of drug-food interactions. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the metabolic pathways to facilitate a clear comparison.

Introduction to Tyramine and its Isomers

Tyramine is a naturally occurring monoamine derived from the amino acid tyrosine. It is found in a variety of fermented and aged foods and acts as a catecholamine-releasing agent. The position of the hydroxyl group on the phenyl ring gives rise to its structural isomers, meta-tyramine and para-tyramine, which exhibit different affinities for metabolic enzymes and consequently, distinct metabolic fates and pharmacological profiles. p-Tyramine is of particular clinical interest due to its association with hypertensive crises in individuals taking monoamine oxidase inhibitors (MAOIs), a phenomenon often referred to as the "cheese effect".

Principal Metabolic Pathways

The metabolism of tyramine isomers is primarily governed by two major enzyme systems: Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes, specifically CYP2D6.

  • Monoamine Oxidase (MAO): This enzyme, existing in two isoforms (MAO-A and MAO-B), catalyzes the oxidative deamination of monoamines. This is the main pathway for the breakdown of p-tyramine, converting it to p-hydroxyphenylacetaldehyde, which is then further oxidized to p-hydroxyphenylacetic acid (4-HPAA)[1]. MAO-A is the primary isoform responsible for the first-pass metabolism of dietary tyramine in the gut and liver[1][].

  • Cytochrome P450 2D6 (CYP2D6): This enzyme is involved in the metabolism of a wide range of xenobiotics and endogenous compounds. A significant pathway for both m-tyramine (B1210026) and p-tyramine is hydroxylation by CYP2D6 to produce dopamine[1].

Other enzymes such as flavin-containing monooxygenase 3 (FMO3), dopamine (B1211576) β-hydroxylase (DBH), and phenylethanolamine N-methyltransferase (PNMT) are also involved in the broader metabolism of tyramine and its products[3].

Quantitative Comparison of Metabolic Enzyme Kinetics

The efficiency of the metabolic pathways for tyramine isomers can be compared by examining the kinetic parameters (Km and Vmax) of the primary enzymes involved. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

EnzymeIsomerKm (μM)Vmax (nmol/min/nmol CYP)Source
CYP2D6 meta-Tyramine58.2 ± 13.820.2 ± 1.9[4]
para-Tyramine190.1 ± 19.59.1 ± 0.4[4]
MAO-A para-Tyramine~120Not Reported
MAO-B para-Tyramine~240Not Reported

Based on the available data, CYP2D6 exhibits a significantly higher affinity (lower Km) and a higher maximum velocity of reaction (Vmax) for m-tyramine compared to p-tyramine. This suggests that the conversion of m-tyramine to dopamine by CYP2D6 is a more efficient pathway than the corresponding conversion of p-tyramine. For p-tyramine, MAO-A shows a higher affinity than MAO-B.

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of meta-tyramine and para-tyramine.

cluster_m_tyramine meta-Tyramine Metabolism m-Tyrosine m-Tyrosine m-Tyramine m-Tyramine m-Tyrosine->m-Tyramine AADC Dopamine_m Dopamine m-Tyramine->Dopamine_m CYP2D6 m-hydroxyphenylacetaldehyde m-hydroxyphenyl- acetaldehyde m-Tyramine->m-hydroxyphenylacetaldehyde MAO-A/B m-hydroxyphenylacetic acid m-hydroxyphenyl- acetic acid m-hydroxyphenylacetaldehyde->m-hydroxyphenylacetic acid ALDH

Metabolic pathway of meta-tyramine.

cluster_p_tyramine para-Tyramine Metabolism p-Tyrosine p-Tyrosine p-Tyramine p-Tyramine p-Tyrosine->p-Tyramine AADC Dopamine_p Dopamine p-Tyramine->Dopamine_p CYP2D6 p-hydroxyphenylacetaldehyde p-hydroxyphenyl- acetaldehyde p-Tyramine->p-hydroxyphenylacetaldehyde MAO-A/B Octopamine Octopamine p-Tyramine->Octopamine DBH N_Methyltyramine N-Methyltyramine p-Tyramine->N_Methyltyramine PNMT 4-HPAA 4-Hydroxyphenyl- acetic acid (4-HPAA) p-hydroxyphenylacetaldehyde->4-HPAA ALDH

Metabolic pathway of para-tyramine.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for studying the metabolism of tyramine isomers.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolism of tyramine isomers by CYP enzymes present in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • m-tyramine and p-tyramine hydrochloride

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of tyramine isomers and the internal standard in a suitable solvent. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, HLM (final concentration typically 0.2-1 mg/mL), and the tyramine isomer substrate (at various concentrations to determine kinetics).

  • Pre-incubation: Pre-incubate the reaction mixture for 5-10 minutes at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by a suitable analytical method, such as LC-MS/MS, to quantify the parent compound and its metabolites.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of tyramine isomers and their primary metabolite, dopamine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., UV, fluorescence, or electrochemical detector).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection:

    • UV Detection: Wavelengths around 220 nm or 275 nm can be used for the detection of tyramine and its metabolites.

    • Fluorescence Detection: Derivatization with agents like o-phthalaldehyde (B127526) (OPA) allows for sensitive fluorescence detection.

    • Electrochemical Detection: This method offers high sensitivity for the detection of electroactive compounds like tyramine and dopamine.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Sample Preparation:

The supernatant from the in vitro metabolism assay is typically diluted with the mobile phase before injection into the HPLC system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative metabolism study of tyramine isomers.

cluster_workflow Experimental Workflow start Start: Prepare Reagents incubation In Vitro Incubation (Human Liver Microsomes) start->incubation quenching Reaction Quenching & Protein Precipitation incubation->quenching analysis LC-MS/MS or HPLC Analysis quenching->analysis data Data Acquisition & Processing analysis->data kinetics Kinetic Parameter Calculation (Km, Vmax) data->kinetics comparison Comparative Analysis of Isomer Metabolism kinetics->comparison end End: Report Findings comparison->end

Workflow for tyramine isomer metabolism study.

Conclusion

The metabolic pathways of meta-tyramine and para-tyramine show significant differences, primarily in their affinity for and rate of metabolism by CYP2D6. m-Tyramine is a more avid substrate for CYP2D6-mediated conversion to dopamine. In contrast, the primary metabolic route for the clinically significant p-tyramine is oxidative deamination by MAO-A. These differences in metabolism likely contribute to their distinct pharmacological and toxicological profiles. The provided data and protocols offer a foundation for further research into the metabolism of these and other trace amines, which is essential for the development of safer and more effective pharmaceuticals. Further investigation is warranted to elucidate the kinetic parameters of m-tyramine with monoamine oxidases to provide a more complete comparative picture.

References

Assessing the Specificity of 3-(2-Aminopropyl)phenol Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)phenol, also known by its synonyms gepefrin and α-methyl-m-tyramine, is a sympathomimetic agent historically investigated for its effects on blood pressure.[1][2] Its mechanism of action is primarily attributed to the release of norepinephrine, though interactions with serotonin (B10506) receptors have also been reported.[1] This guide provides a comparative assessment of the receptor interaction specificity of this compound based on currently available data. A significant challenge in comprehensively evaluating its specificity is the limited availability of quantitative binding and functional potency data in publicly accessible literature. This guide, therefore, summarizes the known interactions, provides detailed protocols for key experimental assays that would be necessary to fully characterize its profile, and presents visual diagrams of its presumed signaling pathways and experimental workflows.

Receptor Interaction Profile

The following table summarizes the known receptor interactions of this compound. It is important to note the absence of quantitative data (e.g., Ki, EC50), which prevents a detailed comparison of its affinity and potency across different receptors.

TargetInteraction TypeQuantitative Data (Ki, EC50)Reference
Adrenergic System Indirect sympathomimetic (Norepinephrine releasing agent)Not available[1]
Serotonin Receptor 5-HT1A Partial AgonistNot available[1]
Serotonin Receptor 5-HT1B Partial AgonistNot available[1]
Serotonin Receptor 5-HT2A AntagonistNot available[1]
Serotonin Receptor 5-HT2C Partial AgonistNot available[1]

Experimental Protocols

To quantitatively assess the receptor specificity of this compound, standardized binding and functional assays are required. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by this compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A, α1-adrenergic)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the different concentrations of this compound.

  • For determination of non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in separate wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Assay

This assay is used to determine the functional potency (EC50 for agonists, IC50 for antagonists) of a compound at Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C).

Objective: To measure the change in intracellular calcium concentration in response to this compound.

Materials:

  • Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 cells with 5-HT2A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Known agonist and antagonist for the target receptor (for controls)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for a specific time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • For agonist mode: Add the different concentrations of this compound to the wells and monitor the change in fluorescence over time.

  • For antagonist mode: Add the different concentrations of this compound, incubate for a short period, and then add a known agonist at a concentration that elicits a submaximal response (e.g., EC80). Monitor the change in fluorescence.

  • Record the maximum fluorescence intensity for each well.

  • Plot the change in fluorescence as a function of the logarithm of the this compound concentration.

  • For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the response to the known agonist).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the presumed signaling pathways of this compound and a general workflow for its receptor profiling.

G Presumed Signaling Pathway of this compound cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP This compound VMAT2 VMAT2 AP->VMAT2 Enters neuron & interacts with NE_vesicle Norepinephrine Vesicles VMAT2->NE_vesicle Disrupts packaging NE_release Norepinephrine Release NE_vesicle->NE_release Leads to NE Norepinephrine NE_release->NE Adrenergic_R Adrenergic Receptors NE->Adrenergic_R Binds to Postsynaptic_Effect Physiological Effect (e.g., Vasoconstriction) Adrenergic_R->Postsynaptic_Effect Activates

Caption: Norepinephrine release mechanism.

G Interaction with Serotonin Receptors cluster_5HT1 5-HT1A / 5-HT1B Receptors (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) cluster_5HT2C 5-HT2C Receptor (Gq-coupled) AP This compound HT1_R 5-HT1A/1B AP->HT1_R Partial Agonist HT2A_R 5-HT2A AP->HT2A_R Antagonist HT2C_R 5-HT2C AP->HT2C_R Partial Agonist AC_inhibit Inhibition of Adenylyl Cyclase HT1_R->AC_inhibit cAMP_decrease Decreased cAMP AC_inhibit->cAMP_decrease PLC_block Blockade of Phospholipase C Activation HT2A_R->PLC_block Antagonist PLC_activate Activation of Phospholipase C HT2C_R->PLC_activate IP3_DAG Increased IP3 & DAG PLC_activate->IP3_DAG

Caption: Serotonin receptor interactions.

G Experimental Workflow for Receptor Profiling start Compound Synthesis & Purification primary_screen Primary Screen: Radioligand Binding Assays (Broad Receptor Panel) start->primary_screen data_analysis1 Data Analysis: Determine Ki values primary_screen->data_analysis1 hit_identification Identify 'Hits' (Receptors with significant affinity) data_analysis1->hit_identification functional_assays Secondary Screen: Functional Assays (e.g., cAMP, Calcium Flux) hit_identification->functional_assays Hits specificity_assessment Specificity Assessment: Compare Ki and EC50/IC50 values across all targets hit_identification->specificity_assessment No significant hits data_analysis2 Data Analysis: Determine EC50/IC50 values & Efficacy functional_assays->data_analysis2 data_analysis2->specificity_assessment end Comprehensive Specificity Profile specificity_assessment->end

References

Safety Operating Guide

Proper Disposal of 3-(2-Aminopropyl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(2-Aminopropyl)phenol, a crucial procedure for maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks and ensure responsible waste management.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with the utmost care. This compound is a derivative of phenol (B47542) and should be treated as hazardous. Always consult the Safety Data Sheet (SDS) for specific handling and exposure control measures. In the absence of a detailed SDS, the precautionary principle dictates treating the substance with a high degree of caution.

Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).
Body Protection A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. The primary and most recommended method for the final disposal of phenolic compounds is incineration by a licensed hazardous waste disposal facility .[1]

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions:

    • Collect all waste this compound, including unused or expired product and concentrated solutions, in a dedicated, properly labeled hazardous waste container.[2][3]

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[4]

    • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5]

  • Contaminated Labware and Debris:

    • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be considered hazardous waste.[2][3]

    • Collect these items in a separate, clearly labeled, puncture-resistant container.[3]

Step 2: Labeling of Waste Containers

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The concentration and composition of the waste

    • The date the waste was first added to the container

    • The specific hazards associated with the chemical (e.g., "Toxic," "Corrosive")

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Do not store incompatible chemicals together.

  • Keep containers closed at all times, except when adding waste.[4]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

  • Do not attempt to dispose of this compound down the sink or in the regular trash.[3][6] This is a violation of regulations and can harm the environment.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office. For small spills, trained personnel wearing appropriate PPE may clean it up using an absorbent material, which must then be disposed of as hazardous waste. For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling 3-(2-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2-Aminopropyl)phenol. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the established guidelines for phenol.

Protection Type Recommended Equipment Notes
Eye and Face Protection Chemical splash goggles and a face shield.Must be worn whenever there is a potential for splashes.
Hand Protection Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact with dilute solutions (<10%). For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.Phenol can readily penetrate standard nitrile gloves. Change gloves frequently and immediately if contaminated.
Body Protection A fully buttoned lab coat must be worn. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required.Long pants and closed-toe shoes are mandatory in the laboratory.
Respiratory Protection All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors should be used.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure to phenol-like compounds.

Exposure Route First Aid Measures
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-20 minutes. After the initial water flush, swab the affected area repeatedly with polyethylene (B3416737) glycol 300 (PEG 300) for at least 30 minutes. If PEG 300 is not available, continue flushing with water. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain chemical integrity.

Procedure Guideline
Engineering Controls All work with this compound, especially with stock solutions and when generating dust or aerosols, must be performed in a certified chemical fume hood.[1][2][3]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.

Chemical Spill Workflow

spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100mL) and Contained assess->small_spill Small large_spill Large Spill (>100mL) or Uncontained assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) small_spill->ppe evacuate_large Evacuate Laboratory Call Emergency Services large_spill->evacuate_large absorb Cover with Absorbent Material (e.g., Vermiculite) ppe->absorb collect Collect Absorbed Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Waste Disposal

All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminopropyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(2-Aminopropyl)phenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.